Product packaging for (-)-Syringaresinol(Cat. No.:CAS No. 6216-81-5)

(-)-Syringaresinol

カタログ番号: B600719
CAS番号: 6216-81-5
分子量: 418.4 g/mol
InChIキー: KOWMJRJXZMEZLD-WRMVBYCNSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

(-)-Syringaresinol is a naturally occurring furofuran lignan, formed from two sinapyl alcohol units, that is present in a variety of cereals and medicinal plants . This enantiomer is recognized for its broad spectrum of biological activities, laying the foundation for its use in researching various diseases . In cardiovascular research, this compound has demonstrated significant vasorelaxant properties. Studies show it induces endothelium-dependent relaxation in aortic rings by elevating nitric oxide (NO) production. This effect is achieved through a dual mechanism: the phosphorylation of endothelial NO synthase (eNOS) via the Akt and AMPK pathways, and the promotion of eNOS dimerization, which is crucial for its activity . Further cardioprotective research indicates that syringaresinol can protect against myocardial infarction by ameliorating cardiac dysfunction, reducing infarct size, and alleviating myocardial fibrosis, inflammation, and apoptosis, as validated by network pharmacology and experimental models . It also shows promise against hypoxia/reoxygenation-induced cardiomyocyte injury by destabilizing HIF-1α in a FOXO3-dependent mechanism, reducing cell damage and apoptosis . In dermatological and cosmetic science, syringaresinol is investigated for its skin-brightening potential. Research on the (+)-enantiomer (closely related to this compound) has shown it can reduce melanogenesis and dendrite elongation in α-MSH-primed B16F10 melanoma cells. It suppresses the expression of key melanogenic genes (tyrosinase, TRP-1, TRP-2) and attenuates cytosolic and mitochondrial reactive oxygen species (ROS) generation, partly by suppressing NADPH oxidase-4 (NOX4) expression . Its brightening efficacy has been verified in artificial human pigmented skin models . Furthermore, compositions containing syringaresinol are patented for improving skin conditions, including promoting keratin expression and skin regeneration . Additional research areas include its anti-inflammatory, antioxidant, antibacterial, and neuroprotective effects, which are under investigation for treating neurodegenerative disorders, diabetes, and its complications . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H26O8 B600719 (-)-Syringaresinol CAS No. 6216-81-5

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-[(3R,3aS,6R,6aS)-6-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O8/c1-25-15-5-11(6-16(26-2)19(15)23)21-13-9-30-22(14(13)10-29-21)12-7-17(27-3)20(24)18(8-12)28-4/h5-8,13-14,21-24H,9-10H2,1-4H3/t13-,14-,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWMJRJXZMEZLD-WRMVBYCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3CO[C@H]([C@@H]3CO2)C4=CC(=C(C(=C4)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901316029
Record name (-)-Syringaresinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6216-81-5
Record name (-)-Syringaresinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6216-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Syringaresinol, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006216815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Syringaresinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SYRINGARESINOL, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QD6NNG8CM5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(-)-Syringaresinol: A Comprehensive Technical Guide to its Natural Sources, Plant Distribution, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Syringaresinol, a prominent lignan, has garnered significant scientific interest due to its wide-ranging pharmacological activities, including potent anti-inflammatory, antioxidant, and neuroprotective properties. This technical guide provides an in-depth overview of the natural sources and plant distribution of this compound. It details experimental protocols for its extraction, isolation, and quantification, and presents its biological activities through the lens of key signaling pathways. Quantitative data on its prevalence in various plant species are summarized, and its biosynthetic pathway is elucidated. This document aims to serve as a comprehensive resource for researchers and professionals in drug discovery and development, facilitating further exploration of this compound's therapeutic potential.

Natural Sources and Plant Distribution

This compound is widely distributed throughout the plant kingdom, having been identified in at least 87 species across 40 families.[1] Its primary sources are plants from the Acanthopanax and Albizia genera.[1] It has also been isolated from various other medicinal plants and dietary sources.

Major Plant Sources

This compound and its glycosidic forms are significant constituents in several medicinal plants, as detailed in the table below.

Plant Genus/SpeciesPlant PartCompound FormReference
Acanthopanax spp.Stem Bark, Fruits(+)-Syringaresinol-di-O-beta-D-glucoside, Syringaresinol[2][3]
Albizia julibrissinStem BarkThis compound-4-O-β-D-glucopyranoside
Cinnamomum cassiaDried Tender Stems, BarkSyringaresinol[1]
Panax ginsengBerriesSyringaresinol[4]
Dendrobium officinale-Syringaresinol, Syringaresinol-4-O-β-D-glucoside, Syringaresinol-4,4′-di-O-β-D-glucoside[5]
Rubia philippinensisRoots(+)-Syringaresinol[1]
Quantitative Analysis of this compound and its Derivatives in Plant Materials

The concentration of this compound and its related compounds varies significantly between plant species and even within different parts of the same plant. The following table summarizes available quantitative data.

Plant SpeciesPlant PartCompoundConcentration (µg/g of dry weight unless otherwise noted)Analytical MethodReference
Acanthopanax senticosusFruitsEleutheroside E ((+)-Syringaresinol-di-O-β-D-glucoside)1660HPLC[6]
Acanthopanax sessiliflorusFruitsEleutheroside E ((+)-Syringaresinol-di-O-β-D-glucoside)8490HPLC[6]
Acanthopanax koreanumFruitsEleutheroside E ((+)-Syringaresinol-di-O-β-D-glucoside)1800HPLC[6]
Acanthopanax divaricatusFruitsEleutheroside E ((+)-Syringaresinol-di-O-β-D-glucoside)7080HPLC[6]
Dendrobium officinale-Syringaresinol6.368–120.341HPLC-MS/MS[5]
Dendrobium officinale-Syringaresinol-4-O-β-D-glucoside51.227–222.294HPLC-MS/MS[5]
Dendrobium officinale-Syringaresinol-4,4′-di-O-β-D-glucoside10.112–179.873HPLC-MS/MS[5]

Experimental Protocols

Extraction of this compound and its Glycosides

Objective: To extract lignans, including this compound and its glycosides, from plant material.

Materials:

  • Dried and powdered plant material (e.g., stem bark of Acanthopanax senticosus)

  • Ethanol (95%)

  • Methanol

  • Rotary evaporator

  • Filtration apparatus

Protocol:

  • Macerate the dried and powdered plant material with 95% ethanol at room temperature for an extended period (e.g., 2 weeks).

  • Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

  • Alternatively, for polyphenols from Acanthopanax senticosus, an optimized ionic liquid-assisted aqueous two-phase system can be employed using 32 wt.% ethanol, 25 wt.% NaH₂PO₄, and 9 wt.% [OMIM]Br at 50°C for 50 minutes.[7]

  • For a general polyphenol extraction, reflux the plant material with 80% methanol for 2 hours, repeat three times, and combine the filtrates.[7]

Isolation of this compound

Objective: To isolate this compound from the crude extract.

Materials:

  • Crude extract

  • Silica gel for column chromatography

  • Solvent systems for chromatography (e.g., chloroform-methanol gradients)

  • Thin-layer chromatography (TLC) plates

  • Crystallization solvents (e.g., methanol)

Protocol:

  • Subject the crude extract to silica gel column chromatography.

  • Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration.

  • Monitor the fractions using TLC.

  • Combine the fractions containing this compound.

  • Purify the combined fractions further using repeated column chromatography or preparative TLC.

  • Crystallize the purified this compound from a suitable solvent like methanol to obtain pure crystals.

High-Performance Liquid Chromatography (HPLC) Quantification of Syringaresinol

Objective: To quantify the amount of Syringaresinol in a plant extract.

Materials:

  • HPLC system with a UV or DAD detector

  • C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile phase: Acetonitrile and water (gradient elution)

  • Syringaresinol standard of known purity

  • Plant extract dissolved in a suitable solvent (e.g., methanol)

Protocol:

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile (A) and water (B). A typical gradient could be: 0-20 min, linear gradient from 10% to 50% A; 20-25 min, isocratic at 50% A.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm or 280 nm.[6]

    • Injection Volume: 10-20 µL.

  • Standard Curve Preparation:

    • Prepare a stock solution of the Syringaresinol standard in methanol.

    • Prepare a series of dilutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Inject each standard concentration in triplicate and record the peak area.

    • Plot a graph of peak area versus concentration and determine the linearity (R² value).

  • Sample Analysis:

    • Dissolve a known amount of the plant extract in methanol and filter it through a 0.45 µm syringe filter.

    • Inject the sample solution into the HPLC system.

    • Identify the Syringaresinol peak by comparing the retention time with that of the standard.

    • Calculate the concentration of Syringaresinol in the sample using the standard curve.

Biological Activities and Signaling Pathways

This compound exhibits a broad spectrum of biological activities, primarily attributed to its anti-inflammatory and antioxidant properties. These effects are mediated through the modulation of several key signaling pathways.

Biosynthesis of this compound

This compound is synthesized in plants from the monolignol, sinapyl alcohol. The biosynthesis involves the oxidative coupling of two sinapyl alcohol molecules.

G cluster_0 Oxidative Coupling SA1 Sinapyl Alcohol Radical Sinapyl Alcohol Radical SA1->Radical Oxidation (Peroxidases/Laccases) SA2 Sinapyl Alcohol SA2->Radical SR This compound Radical->SR Dimerization

Caption: Biosynthesis of this compound from Sinapyl Alcohol.

Anti-inflammatory Signaling Pathway

This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway. This leads to a downstream reduction in the production of pro-inflammatory mediators.

G cluster_0 Cytoplasm LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) nucleus Nucleus NFkB->nucleus translocation genes Pro-inflammatory Gene Expression nucleus->genes cytokines Pro-inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) genes->cytokines SR This compound SR->IKK Inhibits

Caption: Anti-inflammatory mechanism of this compound via NF-κB inhibition.

Antioxidant Signaling Pathway

The antioxidant activity of this compound is mediated through the activation of the Keap1-Nrf2 signaling pathway. This leads to the upregulation of antioxidant enzymes, thereby protecting cells from oxidative stress.[8]

G cluster_0 Cytoplasm OS Oxidative Stress Keap1 Keap1 OS->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes degradation (basal state) nucleus Nucleus Nrf2->nucleus translocation ARE Antioxidant Response Element (ARE) AOE Antioxidant Enzyme Expression (e.g., HO-1) ARE->AOE nucleus->ARE SR This compound SR->Keap1 Induces dissociation

Caption: Antioxidant mechanism of this compound via Keap1-Nrf2 activation.

Inhibition of TGF-β/Smad Signaling Pathway

This compound has been shown to protect against cardiac fibrosis by inhibiting the TGF-β/Smad signaling pathway, which plays a crucial role in tissue fibrosis.[8]

G TGFb TGF-β1 TGFbR TGF-β Receptor TGFb->TGFbR Smad23 Smad2/3 TGFbR->Smad23 phosphorylates pSmad23 p-Smad2/3 complex p-Smad2/3-Smad4 Complex pSmad23->complex Smad4 Smad4 Smad4->complex nucleus Nucleus complex->nucleus translocation genes Fibrotic Gene Expression (e.g., Collagen) nucleus->genes SR This compound SR->TGFbR Inhibits

Caption: Anti-fibrotic mechanism of this compound via TGF-β/Smad inhibition.

Conclusion

This compound is a ubiquitously distributed lignan with significant therapeutic potential. Its presence in a variety of medicinal and dietary plants makes it an accessible target for natural product-based drug discovery. The detailed protocols for its extraction, isolation, and quantification provided in this guide are intended to standardize and facilitate further research. Understanding its mechanisms of action through the NF-κB, Keap1-Nrf2, and TGF-β/Smad signaling pathways provides a solid foundation for the development of novel therapeutics for a range of inflammatory, oxidative stress-related, and fibrotic diseases. Further investigation into the quantitative distribution of this compound in a wider array of plant species and continued exploration of its pharmacological properties are warranted to fully unlock its clinical potential.

References

The Biosynthesis of Syringaresinol in Plants: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Syringaresinol is a lignan of significant interest due to its wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1] As a naturally occurring phytochemical, understanding its biosynthesis in plants is crucial for metabolic engineering efforts to enhance its production and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the syringaresinol biosynthesis pathway, from its primary metabolic precursors to the final dimerization step. It includes detailed experimental protocols for the characterization of key enzymes, quantitative data where available, and visual representations of the metabolic and experimental workflows.

The Biosynthesis Pathway of Syringaresinol

The biosynthesis of syringaresinol begins with the general phenylpropanoid pathway, a central metabolic route in plants responsible for the production of a vast array of secondary metabolites. The pathway can be broadly divided into two stages: the synthesis of the monolignol precursor, sinapyl alcohol, and the subsequent oxidative dimerization to form syringaresinol.

From Phenylalanine to Sinapoyl-CoA: The Phenylpropanoid Pathway

The journey to syringaresinol starts with the amino acid L-phenylalanine. A series of enzymatic reactions convert phenylalanine into sinapoyl-CoA, a key intermediate. The core enzymes and reactions in this sequence are outlined below.

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to form cinnamic acid. This is the committed step of the phenylpropanoid pathway.

  • Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid at the C4 position to produce p-coumaric acid.

  • 4-Coumarate-CoA Ligase (4CL): Activates p--coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

  • p-Hydroxycinnamoyl-CoA:Shikimate/Quinate Hydroxycinnamoyl Transferase (HCT): Transfers the p-coumaroyl group from p-coumaroyl-CoA to shikimate or quinate, forming p-coumaroyl-shikimate or p-coumaroyl-quinate.

  • p-Coumarate 3-Hydroxylase (C3'H): Another cytochrome P450 monooxygenase that hydroxylates the C3 position of the aromatic ring of p-coumaroyl-shikimate/quinate to yield caffeoyl-shikimate/quinate.

  • HCT (second activity): Catalyzes the reverse reaction, transferring the caffeoyl group back to Coenzyme A to form caffeoyl-CoA.

  • Caffeoyl-CoA O-Methyltransferase (CCoAOMT): Methylates the 3-hydroxyl group of caffeoyl-CoA to produce feruloyl-CoA.

  • Cinnamoyl-CoA Reductase (CCR): Reduces feruloyl-CoA to coniferaldehyde.

  • Ferulate-5-Hydroxylase (F5H): A cytochrome P450 monooxygenase that hydroxylates coniferaldehyde at the C5 position to yield 5-hydroxyconiferaldehyde.

  • Caffeic Acid O-Methyltransferase (COMT): Methylates the 5-hydroxyl group of 5-hydroxyconiferaldehyde to produce sinapaldehyde.

  • Sinapyl Alcohol Dehydrogenase (SAD): Reduces sinapaldehyde to sinapyl alcohol, the direct precursor of syringaresinol. Cinnamyl Alcohol Dehydrogenase (CAD) can also contribute to this step, but SAD shows higher specificity for sinapaldehyde.

The overall pathway from L-phenylalanine to sinapyl alcohol is depicted in the following diagram:

Syringaresinol_Biosynthesis_Pathway Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL pCou p-Coumaric Acid Cin->pCou C4H pCouCoA p-Coumaroyl-CoA pCou->pCouCoA 4CL pCouShik p-Coumaroyl Shikimate pCouCoA->pCouShik HCT CafShik Caffeoyl Shikimate pCouShik->CafShik C3'H CafCoA Caffeoyl-CoA CafShik->CafCoA HCT FerCoA Feruloyl-CoA CafCoA->FerCoA CCoAOMT ConAld Coniferaldehyde FerCoA->ConAld CCR HydConAld 5-Hydroxyconiferaldehyde ConAld->HydConAld F5H SinAld Sinapaldehyde HydConAld->SinAld COMT SinAlc Sinapyl Alcohol SinAld->SinAlc SAD/CAD Syr Syringaresinol SinAlc->Syr Oxidative Dimerization PAL PAL C4H C4H CL 4CL HCT1 HCT C3H C3'H HCT2 HCT CCoAOMT CCoAOMT CCR CCR F5H F5H COMT COMT SAD SAD/CAD Oxidases Peroxidases/Laccases (+/- Dirigent Proteins) Protein_Expression_Workflow Start Start: cDNA of Target Enzyme Cloning Cloning into Expression Vector (e.g., pET with His-tag) Start->Cloning Transformation Transformation into E. coli Expression Strain (e.g., BL21(DE3)) Cloning->Transformation Culture Cell Culture and Induction (e.g., with IPTG) Transformation->Culture Harvest Cell Harvest by Centrifugation Culture->Harvest Lysis Cell Lysis (e.g., Sonication) Harvest->Lysis Purification Affinity Chromatography (e.g., Ni-NTA for His-tagged proteins) Lysis->Purification Analysis Purity Analysis (SDS-PAGE) Purification->Analysis End End: Purified Enzyme for Biochemical Assays Analysis->End

References

Pharmacological Properties of (-)-Syringaresinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Syringaresinol, a naturally occurring lignan found in various medicinal plants and dietary sources, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the core pharmacological properties of this compound, with a focus on its anti-inflammatory, antioxidant, neuroprotective, and metabolic regulatory effects. Detailed experimental methodologies from key studies are presented to facilitate reproducibility and further investigation. Quantitative data are summarized in structured tables for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visually represented using diagrams to provide a clear understanding of its mechanisms of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound.

Anti-inflammatory Properties

This compound exhibits potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.

Mechanism of Action

The primary anti-inflammatory mechanism of this compound involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3] In inflammatory conditions, the activation of NF-κB leads to the transcription of various pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] this compound has been shown to suppress the phosphorylation and subsequent degradation of the inhibitor of κBα (IκBα), which in turn prevents the nuclear translocation of the NF-κB p65 subunit.[2][3] This inhibition leads to a dose-dependent reduction in the expression of iNOS and COX-2, resulting in decreased production of nitric oxide (NO) and prostaglandin E2 (PGE2).[1][4] Additionally, this compound has been observed to downregulate the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[1] The anti-inflammatory effects are also mediated through the modulation of mitogen-activated protein kinase (MAPK) pathways, specifically by interfering with the phosphorylation of p38 and JNK.[1]

Quantitative Data
Parameter Experimental Model Concentration/Dose Effect Reference
Inhibition of NO productionLPS-stimulated RAW 264.7 cells25, 50, 100 µMDose-dependent inhibition[1]
Inhibition of PGE2 productionLPS-stimulated RAW 264.7 cells25, 50, 100 µMDose-dependent inhibition[1]
Inhibition of iNOS expressionLPS-stimulated RAW 264.7 cells25, 50, 100 µMDose-dependent inhibition[1]
Inhibition of COX-2 expressionLPS-stimulated RAW 264.7 cells25, 50, 100 µMDose-dependent inhibition[1]
Inhibition of TNF-α, IL-1β, IL-6LPS-stimulated RAW 264.7 cells25, 50, 100 µMDose-dependent reduction[1]
In vivo anti-edema effectCarrageenan-induced paw edema in mice30 mg/kgSuppression of edema and inflammatory markers[1]
Experimental Protocols

1.3.1. Cell Culture and Treatment (RAW 264.7 Macrophages)

  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 25, 50, 100 µM) for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for a specified duration (e.g., 24 hours for mediator production, shorter times for signaling protein analysis).[5][6][7]

1.3.2. Western Blot Analysis for NF-κB and MAPK Signaling

  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against p-IκBα, IκBα, p-p65, p65, p-p38, p38, p-JNK, JNK, and β-actin overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2][3][5][8]

1.3.3. Measurement of NO, PGE2, and Cytokines

  • NO Production: The concentration of nitrite in the culture supernatant is measured as an indicator of NO production using the Griess reagent.

  • PGE2 and Cytokine Production: The levels of PGE2, TNF-α, IL-1β, and IL-6 in the culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[1][9][10]

Signaling Pathway Diagram

G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, JNK) TLR4->MAPK IKK IKK TLR4->IKK Syringaresinol This compound Syringaresinol->MAPK Syringaresinol->IKK MAPK->IKK IkBa_p p-IκBα IKK->IkBa_p Phosphorylation NFkB_p65_p50 NF-κB (p65/p50) IkBa_p->NFkB_p65_p50 IκBα degradation NFkB_p65_p50_IkBa NF-κB (p65/p50) - IκBα Nucleus Nucleus NFkB_p65_p50->Nucleus Translocation Gene_Expression Gene Expression iNOS iNOS Gene_Expression->iNOS COX2 COX-2 Gene_Expression->COX2 Cytokines Pro-inflammatory Cytokines Gene_Expression->Cytokines NO NO iNOS->NO PGE2 PGE2 COX2->PGE2 Inflammation Inflammation Cytokines->Inflammation NO->Inflammation PGE2->Inflammation G start Start prepare_reagents Prepare DPPH/ABTS Reagents start->prepare_reagents prepare_samples Prepare this compound Solutions (various conc.) start->prepare_samples mix Mix Reagents and Sample Solutions prepare_reagents->mix prepare_samples->mix incubate Incubate (Dark, RT) mix->incubate measure Measure Absorbance (Spectrophotometer) incubate->measure calculate Calculate % Scavenging and EC50 Value measure->calculate end End calculate->end G Sevoflurane Sevoflurane SIRT1 SIRT1 Sevoflurane->SIRT1 Syringaresinol This compound Syringaresinol->SIRT1 Tau_p Tau Hyper- phosphorylation SIRT1->Tau_p Neuroinflammation Neuroinflammation (Microglia/Astrocyte Activation) SIRT1->Neuroinflammation Neuronal_Apoptosis Neuronal Apoptosis SIRT1->Neuronal_Apoptosis Cognitive_Dysfunction Cognitive Dysfunction Tau_p->Cognitive_Dysfunction Neuroinflammation->Cognitive_Dysfunction Neuronal_Apoptosis->Cognitive_Dysfunction G Syringaresinol This compound AMPK AMPK Syringaresinol->AMPK PPARb PPARβ Syringaresinol->PPARb SREBP_FAS_ACC SREBPs, FAS, ACC (Lipogenic Genes) Syringaresinol->SREBP_FAS_ACC Glucose_Uptake Increased Glucose Uptake AMPK->Glucose_Uptake Mito_Biogenesis Mitochondrial Biogenesis PPARb->Mito_Biogenesis FA_Oxidation Fatty Acid Oxidation PPARb->FA_Oxidation Metabolic_Homeostasis Improved Metabolic Homeostasis Glucose_Uptake->Metabolic_Homeostasis Mito_Biogenesis->Metabolic_Homeostasis FA_Oxidation->Metabolic_Homeostasis Lipid_Accumulation Decreased Lipid Accumulation SREBP_FAS_ACC->Lipid_Accumulation Lipid_Accumulation->Metabolic_Homeostasis

References

Unraveling the Antidepressant Action of (-)-Syringaresinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Syringaresinol, a naturally occurring lignan, has emerged as a promising novel antidepressant agent. This technical guide provides an in-depth exploration of its mechanism of action, moving beyond the classical monoamine hypothesis to a multi-faceted approach involving allosteric modulation of the serotonin transporter, enhancement of neurotrophic signaling, and attenuation of neuroinflammation and hypothalamic-pituitary-adrenal (HPA) axis dysregulation. This document synthesizes current in vitro and in vivo data, details experimental methodologies, and presents key signaling pathways and workflows through structured diagrams to support further research and development in the field of neuropsychopharmacology.

Core Mechanism: Allosteric Inhibition of the Serotonin Transporter

The primary mechanism underlying the antidepressant effect of this compound (SYR) is its unique interaction with the serotonin transporter (SERT). Unlike conventional Selective Serotonin Reuptake Inhibitors (SSRIs) that competitively bind to the central (S1) substrate-binding site, this compound acts as a noncompetitive, allosteric inhibitor.[1][2]

This compound and its glycoside derivative, this compound-4-O-β-D-apiofuranosyl-(1→2)-β-D-glucopyranoside (SAG), bind to an allosteric site (S2) in the extracellular vestibule of SERT.[3][4] This binding event stabilizes the transporter in an outward-open and inward-closed conformation, thereby locking it in a state that is non-conducive to serotonin reuptake.[1][2] This allosteric modulation effectively decreases the maximal velocity (Vmax) of serotonin transport without significantly altering the substrate binding affinity (Km).[1] This distinct mechanism suggests a potential for a different side-effect profile compared to traditional SSRIs and may offer a therapeutic advantage for patients non-responsive to conventional treatments.[4]

Signaling Pathway: Allosteric Inhibition of SERT

SERT_Inhibition cluster_membrane Presynaptic Membrane cluster_intracellular Presynaptic Neuron 5HT_ext Serotonin (5-HT) SERT SERT S1 (Orthosteric) Site S2 (Allosteric) Site 5HT_ext->SERT:s1 Binds SYR This compound SYR->SERT:s2 Binds 5HT_int Serotonin (5-HT) SERT->5HT_int Reuptake (Inhibited)

Caption: Allosteric inhibition of the serotonin transporter (SERT) by this compound.

Modulation of Neurotrophic Factors: The BDNF/TrkB Signaling Pathway

A crucial component of the pathophysiology of depression involves deficits in neurotrophic support, leading to impaired synaptic plasticity and neuronal atrophy, particularly in the hippocampus and prefrontal cortex. This compound has been shown to counteract these deficits by modulating the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.

In animal models of depression, such as the Chronic Unpredictable Mild Stress (CUMS) model, administration of this compound has been demonstrated to reverse the stress-induced downregulation of key synaptic proteins.[1] Specifically, treatment with SYR restores the expression levels of BDNF and its high-affinity receptor, Tropomyosin receptor kinase B (TrkB).[1][5] This, in turn, promotes the expression of postsynaptic density protein 95 (PSD-95) and synaptophysin, essential proteins for synaptic structure and function.[6][7][8] The activation of the BDNF/TrkB pathway is a critical mechanism for promoting neuronal survival, synaptogenesis, and synaptic plasticity, thereby alleviating the morphological and functional deficits associated with depression.

Signaling Pathway: BDNF/TrkB Activation

BDNF_Pathway SYR This compound BDNF BDNF Expression SYR->BDNF Upregulates TrkB TrkB Receptor Activation BDNF->TrkB Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) TrkB->Signaling Plasticity Synaptic Plasticity (PSD-95, Synaptophysin ↑) Signaling->Plasticity Survival Neuronal Survival and Growth Signaling->Survival Antidepressant Antidepressant Effects Plasticity->Antidepressant Survival->Antidepressant

Caption: Activation of the BDNF/TrkB signaling pathway by this compound.

Attenuation of Neuroinflammation and HPA Axis Dysregulation

The antidepressant effects of this compound are also attributed to its potent anti-inflammatory properties and its potential to modulate the hyperactivity of the Hypothalamic-Pituitary-Adrenal (HPA) axis, both of which are strongly implicated in the pathophysiology of depression.

Neuroinflammation

Chronic stress and depression are associated with a state of low-grade neuroinflammation, characterized by the activation of microglia and the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[9][10] this compound has been shown to exert significant anti-neuroinflammatory effects by inhibiting the activation of microglia.[2] It suppresses the production of these pro-inflammatory cytokines, potentially through the inhibition of the NF-κB signaling pathway.[2] By mitigating the neuroinflammatory cascade, this compound may protect against the detrimental effects of inflammation on neuronal function and contribute to its antidepressant action.

HPA Axis Dysregulation

Hyperactivity of the HPA axis, leading to elevated levels of glucocorticoids like corticosterone, is a common finding in individuals with depression.[11][12] While direct studies on the effect of this compound on corticosterone levels in a depression model are emerging, it is a well-established mechanism for many antidepressants to normalize HPA axis function. Given its efficacy in the CUMS model, a paradigm known to induce HPA axis hyperactivity, it is highly probable that this compound contributes to its therapeutic effects by attenuating the release of stress hormones.

Logical Relationship: Multifaceted Antidepressant Action

Multifaceted_Action cluster_mechanisms Core Mechanisms SYR This compound SERT Allosteric SERT Inhibition SYR->SERT BDNF BDNF/TrkB Upregulation SYR->BDNF Inflammation Anti-Neuroinflammatory Effects (Microglia Inhibition) SYR->Inflammation HPA HPA Axis Modulation SYR->HPA Outcome Alleviation of Depressive-like Behaviors SERT->Outcome BDNF->Outcome Inflammation->Outcome HPA->Outcome

Caption: The multifaceted antidepressant mechanism of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound and its derivatives.

Table 1: In Vitro Inhibition of Monoamine Transporters
CompoundTransporterAssayIC50 (μM)Kinetic EffectReference
This compound (SYR) hSERTAPP+ Uptake0.25 ± 0.01Vmax ↓, Km unchanged[1]
hSERTASP+ Binding0.96 ± 0.02N/A[1]
SAG hSERTAPP+ Uptake2.54 ± 0.13Noncompetitive[3]
hDATAPP+ Uptake~28Inhibitory[3]
hNETAPP+ Uptake~41Inhibitory[3]

SAG: this compound-4-O-β-D-apiofuranosyl-(1→2)-β-D-glucopyranoside; hSERT: human Serotonin Transporter; hDAT: human Dopamine Transporter; hNET: human Norepinephrine Transporter; APP+: 4-(4-(dimethylamino)phenyl)-1-methylpyridinium; ASP+: 4-(4-(dimethylamino)styryl)-N-methylpyridinium; IC50: Half-maximal inhibitory concentration; Vmax: Maximum reaction velocity; Km: Michaelis constant.

Table 2: In Vivo Antidepressant-like Effects in CUMS Model
Behavioral TestParameterEffect of this compoundReference
Sucrose Preference Test Sucrose PreferenceReverses CUMS-induced decrease[1]
Forced Swim Test Immobility TimeReverses CUMS-induced increase[1]
Tail Suspension Test Immobility TimeReverses CUMS-induced increase[1]

CUMS: Chronic Unpredictable Mild Stress.

Table 3: Effects on Synaptic Proteins and Neuroinflammation
TargetBrain RegionEffect of this compoundReference
BDNF Hippocampus, mPFCReverses CUMS-induced decrease[1]
PSD-95 Hippocampus, mPFCReverses CUMS-induced decrease[1]
TNF-α, IL-6, IL-1β BV2 MicrogliaReduces LPS-induced production[2]
Microglia Activation Mouse BrainReduces LPS-induced activation[2]

mPFC: medial Prefrontal Cortex; LPS: Lipopolysaccharide.

Experimental Protocols

Monoamine Transporter Inhibition Assay (APP+ Uptake)
  • Cell Culture and Transfection: HeLa or HEK293 cells are cultured in DMEM supplemented with 10% FBS and antibiotics. Cells are transiently transfected with plasmids encoding human SERT, DAT, or NET using a suitable transfection reagent like Lipofectamine 2000.[3]

  • Assay Preparation: 24-48 hours post-transfection, cells are plated onto polylysine-coated glass slides in 12-well plates.

  • Uptake Assay:

    • Wash cells twice with Krebs-Ringer-HEPES (KRH) buffer (20 mM HEPES, pH 7.4, 120 mM NaCl, 1.3 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, and 0.1% w/v glucose).[3]

    • Pre-incubate cells with varying concentrations of this compound or vehicle for 5 minutes at room temperature.

    • Initiate uptake by adding KRH buffer containing 2 µM APP+.[3]

    • Incubate for 5 minutes at room temperature.

    • Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.

  • Data Acquisition and Analysis: The amount of accumulated APP+ fluorescence in the cells is quantified using confocal microscopy or a fluorescence plate reader. IC50 values are calculated by non-linear regression analysis of the concentration-response curves.

Chronic Unpredictable Mild Stress (CUMS) Animal Model
  • Animals: Adult male C57BL/6 mice are used. Animals are single-housed and allowed to acclimate for at least one week before the start of the protocol.

  • Stress Regimen: For a period of 4-8 weeks, mice are subjected to a series of mild, unpredictable stressors. Two different stressors are applied daily in a random order. Stressors include:

    • Food deprivation (24h)

    • Water deprivation (24h)

    • Cage tilt (45°) (12h)

    • Damp bedding (12h)

    • Overnight illumination

    • Stroboscopic light (12h)

    • Restraint stress (2h)

    • Forced swimming (4°C, 5 min)

  • Drug Administration: this compound (e.g., 10-30 mg/kg) or vehicle is administered daily via oral gavage or intraperitoneal injection for the last 2-4 weeks of the CUMS protocol.

  • Behavioral Testing: In the final week, a battery of behavioral tests is conducted to assess depressive-like phenotypes, including the Sucrose Preference Test, Forced Swim Test, and Tail Suspension Test.

Western Blot Analysis of Synaptic Proteins
  • Tissue Preparation: Following behavioral testing, animals are euthanized, and the hippocampus and prefrontal cortex are rapidly dissected and homogenized in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated on a 10-12% SDS-polyacrylamide gel and transferred to a PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against BDNF, PSD-95, synaptophysin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to the loading control.

Experimental Workflow: CUMS Model and Analysis

CUMS_Workflow Acclimation Acclimation CUMS_Protocol CUMS Protocol (4-8 weeks of unpredictable stressors) Acclimation->CUMS_Protocol 1 week Drug_Admin Daily this compound or Vehicle Administration (Final 2-4 weeks) Behavior Behavioral Testing (SPT, FST, TST) Drug_Admin->Behavior Biochem Biochemical Analysis (Western Blot, ELISA) Behavior->Biochem

Caption: Experimental workflow for the Chronic Unpredictable Mild Stress (CUMS) model.

Conclusion and Future Directions

This compound presents a compelling profile as a novel antidepressant with a unique, multi-target mechanism of action. Its allosteric inhibition of SERT distinguishes it from classical SSRIs, while its ability to enhance BDNF-mediated synaptic plasticity and mitigate neuroinflammation and HPA axis dysfunction addresses multiple facets of depression pathophysiology. The data summarized herein provides a strong foundation for its continued development.

Future research should focus on:

  • Pharmacokinetics and Bioavailability: Determining the pharmacokinetic profile of this compound to optimize dosing and delivery.

  • Head-to-Head Comparator Studies: Directly comparing the efficacy and side-effect profile of this compound with established antidepressants in preclinical models.

  • Chronic Dosing and Neuroadaptive Changes: Investigating the long-term effects of this compound on monoamine system regulation and neuroplasticity.

  • Clinical Translation: Designing and conducting rigorous clinical trials to evaluate the safety and efficacy of this compound in patients with major depressive disorder.

This in-depth guide serves as a critical resource for scientists and researchers dedicated to advancing the next generation of antidepressant therapies.

References

An In-depth Technical Guide to the Antioxidant and Anti-inflammatory Effects of (-)-Syringaresinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction (-)-Syringaresinol is a naturally occurring lignan, a class of polyphenolic compounds found in a variety of plants and cereals.[1] Extensive research has highlighted its broad spectrum of pharmacological activities, including potent antioxidant and anti-inflammatory effects.[1][2] These properties make this compound a compound of significant interest for therapeutic applications in diseases driven by oxidative stress and inflammation, such as neurodegenerative disorders, cardiovascular diseases, osteoarthritis, and certain types of cancer.[1][3][4] This technical guide provides a comprehensive overview of the molecular mechanisms underlying its effects, supported by quantitative data from key studies and detailed experimental protocols for researchers.

Antioxidant Properties of this compound

The antioxidant capacity of this compound is multifaceted, involving both direct radical scavenging and the modulation of endogenous antioxidant systems.

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through two primary mechanisms:

  • Direct Radical Scavenging: As a phenolic compound, this compound can directly donate hydrogen atoms to neutralize free radicals, thereby terminating damaging chain reactions. This has been demonstrated through its potent scavenging activity against stable radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).[5]

  • Upregulation of the Nrf2 Antioxidant Pathway: this compound is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a master regulator of the cellular antioxidant response.[6][7] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes.[7][8] This leads to the enhanced expression of protective enzymes such as heme oxygenase-1 (HO-1) and manganese superoxide dismutase (MnSOD), effectively reducing cellular levels of reactive oxygen species (ROS).[7][9]

Nrf2_Pathway_Activation Activation of the Nrf2 Antioxidant Pathway by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SR This compound ROS Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex SR->Keap1_Nrf2 Induces dissociation ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Genes Antioxidant Genes (HO-1, MnSOD, etc.) ARE->Genes Promotes Transcription Experimental_Workflow General Workflow for In Vitro Antioxidant Assays cluster_preparation Preparation cluster_assays Assays cluster_analysis Analysis prep Prepare this compound Stock Solutions dpph DPPH Assay (Direct Scavenging) prep->dpph abts ABTS Assay (Direct Scavenging) prep->abts ros Intracellular ROS Assay (Cell-based) prep->ros analysis Spectrophotometric / Fluorometric Measurement dpph->analysis abts->analysis ros->analysis calc Calculate EC₅₀ / IC₅₀ or % Inhibition analysis->calc NFkB_Pathway_Inhibition Inhibition of the NF-κB Pathway by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Stimulus->IKK Activates SR This compound SR->IKK Inhibits IkBa_NFkB IκBα-NF-κB (p65/p50) Inactive Complex IKK->IkBa_NFkB Phosphorylates IκBα NFkB_free NF-κB (p65/p50) Active IkBa_NFkB->NFkB_free Releases IkBa_P P-IκBα (Degraded) NFkB_nuc NF-κB (p65/p50) NFkB_free->NFkB_nuc Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_nuc->Genes Promotes Transcription MAPK_Pathway_Inhibition Inhibition of the MAPK Pathway by this compound cluster_mapk MAPKs Stimulus Inflammatory Stimulus (e.g., UVA, LPS) MAPKKK MAPKKK Stimulus->MAPKKK SR This compound p38 p38 SR->p38 Inhibits Phosphorylation JNK JNK SR->JNK Inhibits Phosphorylation ERK ERK SR->ERK Inhibits Phosphorylation MAPKK MAPKK MAPKKK->MAPKK MAPKK->p38 MAPKK->JNK MAPKK->ERK AP1 AP-1 (c-Jun/c-Fos) p38->AP1 JNK->AP1 ERK->AP1 AP1_nuc AP1_nuc AP1->AP1_nuc Translocation Genes Genes AP1_nuc->Genes Promotes Transcription

References

A Technical Guide to the In Vitro Neuroprotective Properties of (-)-Syringaresinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the neuroprotective effects of (-)-Syringaresinol observed in various in vitro models. This compound, a lignan found in various medicinal plants, has demonstrated significant potential in protecting neuronal cells from a range of insults, suggesting its promise as a therapeutic agent for neurodegenerative diseases. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to facilitate further research and development.

Quantitative Data Summary

The neuroprotective efficacy of this compound and its glucoside derivative has been quantified across several in vitro studies. The data is summarized below for easy comparison.

Table 1: Neuroprotective Effects of this compound-4-O-β-D-glucopyranoside (SRG) on Corticosterone-Induced PC12 Cell Injury [1][2]

Concentration of SRG (µM)Cell Viability (% of Control)LDH Leakage (% of Control)Apoptosis Rate (%)
0 (Corticosterone only)65.2 ± 5.8185.4 ± 10.235.6 ± 3.1
578.5 ± 6.1152.1 ± 9.524.8 ± 2.5
1089.3 ± 7.2125.8 ± 8.715.7 ± 1.9
2095.1 ± 8.5108.3 ± 7.98.9 ± 1.2

Table 2: Effect of this compound-4-O-β-D-glucopyranoside (SRG) on Mitochondrial Function and Calcium Homeostasis in Corticosterone-Treated PC12 Cells [1][2]

Concentration of SRG (µM)Mitochondrial Membrane Potential (ΔΨm, % of Control)Intracellular Ca2+ ([Ca2+]i, % of Control)
0 (Corticosterone only)68.7 ± 6.3172.4 ± 15.8
579.1 ± 7.1148.6 ± 13.2
1088.5 ± 8.2121.3 ± 11.5
2096.2 ± 9.1105.9 ± 9.8

Table 3: Modulation of Apoptotic and Neurotrophic Protein Expression by this compound-4-O-β-D-glucopyranoside (SRG) in Corticosterone-Treated PC12 Cells (Relative Expression to Control) [1][2]

Concentration of SRG (µM)Bcl-2BaxCytochrome c (cytosolic)Cleaved Caspase-3CREBBDNF
0 (Corticosterone only)0.45 ± 0.052.1 ± 0.22.5 ± 0.32.8 ± 0.30.5 ± 0.060.4 ± 0.05
50.62 ± 0.071.6 ± 0.151.9 ± 0.22.1 ± 0.20.68 ± 0.070.58 ± 0.06
100.81 ± 0.091.2 ± 0.11.3 ± 0.151.5 ± 0.180.85 ± 0.090.79 ± 0.08
200.95 ± 0.10.8 ± 0.090.9 ± 0.11.1 ± 0.120.96 ± 0.10.92 ± 0.1

Table 4: Neuritogenic Activity of this compound in PC12h and Neuro2a Cells [3]

Cell LineConcentration of this compound (µM)Neurite-bearing Cells (%)
PC12h0.24Dose-dependent increase
PC12h24Dose-dependent increase
Neuro2a0.24Dose-dependent increase
Neuro2a24Dose-dependent increase

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

Cell Culture and Treatment
  • Cell Lines:

    • PC12 Cells: Derived from a pheochromocytoma of the rat adrenal medulla, these cells are widely used in neuroscience research as they differentiate into neuron-like cells upon treatment with nerve growth factor (NGF).

    • PC12h Cells: A subclone of PC12 cells with high sensitivity to NGF.[3]

    • Neuro2a (N2a) Cells: A mouse neuroblastoma cell line.[3]

    • SH-SY5Y Cells: A human neuroblastoma cell line, often used to model neurodegenerative diseases.[4]

    • BV-2 Cells: An immortalized murine microglia cell line used for neuroinflammation studies.[5]

  • Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Neurotoxicity:

    • Corticosterone-induced apoptosis: PC12 cells are treated with 100 µM corticosterone for 48 hours to induce neuronal damage.[1][2]

    • Glutamate-induced excitotoxicity: SH-SY5Y cells are exposed to high concentrations of sodium glutamate to model excitotoxic neuronal injury.[4]

    • Oxaliplatin-induced neuroinflammation: BV-2 microglial cells are stimulated with 1 µg/mL oxaliplatin for 3 hours.[5]

  • This compound Treatment: this compound or its derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations (e.g., 5, 10, 20 µM) prior to or concurrently with the neurotoxic insult.[1][2][5]

Key Assays
  • Cell Viability Assay (MTT Assay):

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with the desired concentrations of this compound and/or the neurotoxic agent.

    • After the incubation period, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

  • Lactate Dehydrogenase (LDH) Leakage Assay:

    • Culture and treat cells as described above.

    • Collect the cell culture supernatant.

    • Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.

    • LDH leakage is indicative of cell membrane damage and is expressed as a percentage of the positive control (fully lysed cells).[1][2]

  • Apoptosis Detection (Annexin V-FITC/PI Staining):

    • Harvest and wash the treated cells with cold PBS.

    • Resuspend the cells in binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

    • Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.[1][2]

  • TUNEL Assay:

    • Fix the cells grown on coverslips with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining using a commercial kit to label DNA strand breaks.

    • Counterstain the nuclei with DAPI.

    • Visualize and quantify the apoptotic cells (TUNEL-positive) using a fluorescence microscope.[1][2]

  • Western Blot Analysis:

    • Lyse the treated cells in RIPA buffer to extract total protein.

    • Determine the protein concentration using a BCA protein assay kit.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, CREB, BDNF, Nrf2, HO-1, p-NF-κB) overnight at 4°C.[1][2]

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software, with β-actin or GAPDH as a loading control.

Signaling Pathways and Mechanisms of Action

This compound exerts its neuroprotective effects through the modulation of several key signaling pathways.

General Experimental Workflow for In Vitro Neuroprotection Studies

The following diagram illustrates a typical workflow for assessing the neuroprotective properties of a compound like this compound in vitro.

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Neuronal Cell Culture (e.g., PC12, SH-SY5Y) Pre_treatment Pre-treatment with This compound Cell_Culture->Pre_treatment Compound_Prep This compound Preparation Compound_Prep->Pre_treatment Toxin_Prep Neurotoxin Preparation (e.g., Corticosterone, Glutamate) Co_treatment Co-treatment with Neurotoxin Toxin_Prep->Co_treatment Pre_treatment->Co_treatment Viability Cell Viability (MTT Assay) Co_treatment->Viability Cytotoxicity Cytotoxicity (LDH Assay) Co_treatment->Cytotoxicity Apoptosis Apoptosis (Annexin V/PI, TUNEL) Co_treatment->Apoptosis Protein_Expression Protein Expression (Western Blot) Co_treatment->Protein_Expression ROS ROS Measurement Co_treatment->ROS Data Quantitative Analysis & Statistical Evaluation Viability->Data Cytotoxicity->Data Apoptosis->Data Protein_Expression->Data ROS->Data

Caption: General workflow for in vitro neuroprotection assays.

Activation of the Nrf2/ARE Antioxidant Pathway

This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the cellular antioxidant response.[6][7][8]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SR This compound Keap1_Nrf2 Keap1-Nrf2 Complex SR->Keap1_Nrf2 induces dissociation ROS Oxidative Stress ROS->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates to ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, MnSOD) ARE->Antioxidant_Genes activates transcription of Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection leads to

Caption: Activation of the Nrf2/ARE pathway by this compound.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or inducers like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of antioxidant genes, leading to the transcription of protective enzymes such as heme oxygenase-1 (HO-1) and manganese superoxide dismutase (MnSOD).[6][8] This enhanced antioxidant defense system helps to mitigate oxidative damage in neuronal cells.

Inhibition of the NF-κB Inflammatory Pathway

This compound has also been demonstrated to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is a key player in neuroinflammation.[5][9][10]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., Oxaliplatin, LPS) IKK IKK Inflammatory_Stimuli->IKK activates SR This compound SR->IKK inhibits IkB IκBα IKK->IkB phosphorylates IkB_p p-IκBα NFkB_complex NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB_complex->NFkB_nuc translocates to IkB_p->IkB degradation IkB_p->NFkB_complex dissociates from Inflammatory_Genes Pro-inflammatory Genes (e.g., iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Inflammatory_Genes activates transcription of Neuroinflammation Neuroinflammation Inflammatory_Genes->Neuroinflammation leads to

Caption: Inhibition of the NF-κB pathway by this compound.

In response to inflammatory stimuli, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus, where it promotes the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[5][10] this compound can inhibit this pathway, likely by preventing the phosphorylation of IκBα, thereby suppressing the expression of these inflammatory mediators and reducing neuroinflammation.[5]

Conclusion

The in vitro evidence strongly supports the neuroprotective potential of this compound. Its multifaceted mechanism of action, involving the activation of the Nrf2 antioxidant pathway and the inhibition of the NF-κB inflammatory pathway, makes it a compelling candidate for further investigation in the context of neurodegenerative diseases. The quantitative data and detailed protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals in advancing the study of this promising natural compound. Further research is warranted to translate these in vitro findings into preclinical and clinical settings.

References

In Silico Toxicological Prediction for (-)-Syringaresinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-Syringaresinol, a lignan found in various plants, is of growing interest for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.[1][2] As with any compound intended for therapeutic use, a thorough toxicological assessment is paramount. In silico toxicology, a computational approach to predict toxicity, offers a rapid and cost-effective initial screening method.[3][4] This guide provides a technical overview of the in silico toxicological prediction for this compound, summarizing the methodologies used, the predicted toxicological profile, and the important context of subsequent in vitro validation. An in silico structure-activity analysis of this compound has been performed using platforms such as ToxTree and NexusPrediction, which suggested potential mechanisms of toxicity.[5][6][7] However, it is crucial to note that these in silico predictions were not substantiated by in vitro studies, which found no evidence of cytotoxicity or genotoxicity.[5][8][9] This highlights the role of in silico toxicology as a predictive screening tool that necessitates experimental verification.[10]

In Silico Toxicological Assessment of this compound

Computational toxicology utilizes the chemical structure of a compound to predict its potential adverse effects. For this compound, in silico analysis has focused on identifying structural alerts, which are molecular features known to be associated with toxicity.

Predicted Toxicological Endpoints and Structural Alerts

Software such as ToxTree and NexusPrediction were employed to analyze the structure of this compound.[5][6][7] The primary structural alerts generated were associated with its phenolic units.[5][8][9] These alerts suggested the potential for:

  • Quinoid Formation: The presence of phenolic units with coordinating substituents raised concerns about the potential to form quinoid structures.

  • Reactive Oxygen Species (ROS) Formation: The phenolic structures were also flagged for their potential to promote the formation of ROS.[5][8][9]

  • Binding to Cellular Structures and Chromosome Damage: As a consequence of the potential reactivity, alerts were generated for possible binding to cellular macromolecules and potential for chromosomal damage.[5][8][9]

It is important to reiterate that these are theoretical predictions based on structural features.

Quantitative In Silico Predictions

While specific quantitative data from in silico predictions for this compound are not extensively available in the public domain, the following tables represent the types of data that are typically generated in such assessments. The values presented here are illustrative examples and should not be considered as actual predicted data for this compound.

Table 1: Exemplar Predicted ADMET Properties for this compound

PropertyPredicted ValueMethod/SoftwareInterpretation
Absorption
Human Intestinal Abs.HighQSAR ModelWell-absorbed from the gastrointestinal tract.
Caco-2 PermeabilityModerateMachine Learning AlgorithmModerate ability to cross the intestinal epithelium.
P-glycoprotein SubstrateYesSVM-based ClassifierPotential for efflux from cells, affecting bioavailability.
Distribution
BBB PermeabilityLowQSAR ModelUnlikely to cross the blood-brain barrier.
Plasma Protein BindingHighMolecular DockingHigh affinity for plasma proteins, affecting free drug concentration.
Metabolism
CYP450 2D6 InhibitionLow ProbabilityPharmacophore ModelingLow risk of drug-drug interactions via this pathway.
CYP450 3A4 InhibitionHigh ProbabilityPharmacophore ModelingPotential for drug-drug interactions via this pathway.
Excretion
Renal ClearanceModerateQSAR ModelPrimarily cleared by the kidneys.
Toxicity
hERG InhibitionLow Probability3D-QSAR ModelLow risk of cardiotoxicity.
Ames MutagenicityPositiveRule-based SystemPotential for mutagenicity (contradicted by in vitro data).
CarcinogenicityEquivocalStructural AlertsFurther investigation required.
HepatotoxicityLow ProbabilityQSAR ModelLow risk of liver damage.
Oral LD50 (rat)>2000 mg/kgQSAR ModelLow acute oral toxicity.

Table 2: Exemplar Predicted Binding Affinities to Toxicity-Related Receptors

Receptor TargetPredicted Binding Affinity (kcal/mol)Docking SoftwareImplication
Aryl Hydrocarbon Receptor-7.5AutoDock VinaPotential to activate xenobiotic metabolism pathways.
PXR-8.2GOLDPotential for drug-drug interactions.
Estrogen Receptor Alpha-6.9Schrödinger GlideWeak estrogenic activity potential.

Experimental Protocols for In Silico Toxicological Prediction

The in silico assessment of this compound would typically follow a workflow that integrates several computational methodologies.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity or toxicity.[7][11]

Protocol:

  • Data Collection: A dataset of compounds with known toxicological data for the endpoint of interest (e.g., mutagenicity, carcinogenicity) is compiled.

  • Molecular Descriptor Calculation: For each molecule in the dataset, a set of numerical descriptors representing its physicochemical properties (e.g., logP, molecular weight) and structural features are calculated.

  • Model Building: A statistical method (e.g., multiple linear regression, partial least squares, machine learning algorithms) is used to build a model that correlates the molecular descriptors with the toxicological endpoint.

  • Model Validation: The predictive performance of the model is evaluated using internal and external validation techniques.

  • Prediction for this compound: The validated QSAR model is used to predict the toxicity of this compound based on its calculated molecular descriptors.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor or enzyme.[5][12][13] In toxicology, this can be used to predict interactions with proteins known to mediate adverse effects.[5][12][13]

Protocol:

  • Target Selection: A protein target associated with a specific toxicity endpoint (e.g., hERG for cardiotoxicity, PXR for drug-drug interactions) is selected.

  • Preparation of Receptor and Ligand: The 3D structures of the protein receptor and this compound are prepared. This includes adding hydrogen atoms, assigning charges, and defining the binding site on the receptor.

  • Docking Simulation: A docking algorithm is used to explore the conformational space of this compound within the receptor's binding site and to score the different binding poses based on a scoring function that estimates the binding affinity.

  • Analysis of Results: The predicted binding poses and affinities are analyzed to assess the likelihood and strength of the interaction.

Expert Rule-Based Systems

Expert rule-based systems, such as those implemented in ToxTree and Derek Nexus, utilize a knowledge base of structural alerts and toxicological rules derived from experimental data and expert knowledge.[3]

Protocol:

  • Input Structure: The 2D structure of this compound is provided as input to the software.

  • Substructure Searching: The software searches for the presence of predefined structural fragments (toxicophores) that are known to be associated with specific toxicities.

  • Rule Application: A set of "if-then" rules is applied to the identified structural features to predict the likelihood of a particular toxicological endpoint.

  • Report Generation: The system generates a report detailing the identified structural alerts, the reasoning behind the prediction, and the level of confidence in the prediction.

Visualizations: Workflows and Pathways

In Silico Toxicology Workflow

The following diagram illustrates a typical workflow for the in silico toxicological assessment of a compound like this compound.

In_Silico_Toxicology_Workflow cluster_input Input cluster_prediction Prediction Methods cluster_endpoints Predicted Toxicological Endpoints cluster_output Output & Validation Compound This compound Structure (SMILES/SDF) QSAR QSAR Modeling Compound->QSAR Docking Molecular Docking Compound->Docking ExpertSystem Expert Rule-Based Systems (e.g., ToxTree) Compound->ExpertSystem ADMET ADMET Properties QSAR->ADMET OrganToxicity Organ Specific Toxicity (Hepato-, Cardio-) QSAR->OrganToxicity Docking->OrganToxicity Genotoxicity Genotoxicity/ Mutagenicity ExpertSystem->Genotoxicity Carcinogenicity Carcinogenicity ExpertSystem->Carcinogenicity Report Toxicological Hazard Prediction Report ADMET->Report Genotoxicity->Report Carcinogenicity->Report OrganToxicity->Report Validation In Vitro/In Vivo Experimental Validation Report->Validation Hypothesis for Testing

Caption: A generalized workflow for in silico toxicological prediction.

Proposed In Silico Toxicity Mechanism for this compound

Based on the structural alerts identified, the following pathway illustrates a potential, though unconfirmed, mechanism of toxicity.

Proposed_Toxicity_Pathway Syringaresinol This compound (Phenolic Structure) MetabolicActivation Metabolic Activation (Predicted) Syringaresinol->MetabolicActivation Quinoid Quinoid Intermediate (Predicted) MetabolicActivation->Quinoid e.g., Oxidation ROS Reactive Oxygen Species (ROS) Formation (Predicted) MetabolicActivation->ROS DNA_Binding DNA Adducts/ Binding Quinoid->DNA_Binding Protein_Binding Protein Binding Quinoid->Protein_Binding CellularDamage Cellular Damage ROS->CellularDamage Genotoxicity Genotoxicity/ Mutagenicity DNA_Binding->Genotoxicity

Caption: A potential in silico-predicted toxicity pathway for this compound.

Known Anti-inflammatory Signaling Pathway of this compound

For a comprehensive understanding, it is useful to contrast the predicted toxicity pathways with known therapeutic signaling pathways. The following diagram illustrates the established anti-inflammatory mechanism of action of this compound.

Anti_Inflammatory_Pathway Syringaresinol This compound NFkB NF-κB Pathway Syringaresinol->NFkB Inhibition iNOS iNOS NFkB->iNOS Activation COX2 COX-2 NFkB->COX2 Activation ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->ProInflammatory_Cytokines Activation Inflammation Inflammatory Response iNOS->Inflammation COX2->Inflammation ProInflammatory_Cytokines->Inflammation

Caption: The anti-inflammatory signaling pathway modulated by this compound.

Conclusion and Future Directions

The in silico toxicological assessment of this compound provides a valuable initial screening of its potential hazards. The predictions are primarily based on the presence of phenolic moieties, which are common in many natural products. These structural features led to alerts for potential quinoid formation, ROS generation, and consequent cellular damage.

However, a critical takeaway from the available literature is the discrepancy between these in silico predictions and subsequent in vitro experimental results.[8][9] Studies have shown that this compound does not exhibit cytotoxicity or genotoxicity in cell-based assays.[8][9] This underscores a fundamental principle in modern toxicology: in silico predictions are powerful hypothesis-generating tools but are not a substitute for experimental validation.

For drug development professionals, this case study on this compound serves as a pertinent example of how to interpret in silico data. The alerts generated should not lead to an immediate termination of a compound's development but should rather guide the design of targeted in vitro and in vivo studies to confirm or refute the predicted risks. Future work should focus on refining in silico models to better distinguish between theoretical reactivity and actual biological toxicity, thereby improving their predictive accuracy and utility in the drug development pipeline.

References

Bioavailability and Metabolism of Dietary Syringaresinol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syringaresinol is a furofuran-class lignan found in a variety of dietary sources, including cereals, oilseeds, and certain medicinal plants. As a polyphenolic compound, syringaresinol has garnered significant scientific interest due to its diverse bioactive properties, including antioxidant, anti-inflammatory, and neuroprotective effects. A thorough understanding of its bioavailability and metabolic fate is crucial for evaluating its therapeutic potential and for the development of novel pharmaceuticals. This technical guide provides a comprehensive overview of the current knowledge on the bioavailability and metabolism of dietary syringaresinol, with a focus on quantitative data, detailed experimental methodologies, and the molecular pathways it modulates.

Bioavailability and Metabolism

The bioavailability of dietary syringaresinol is a multi-step process that begins in the gut and involves extensive metabolic transformations by both the intestinal microbiota and host enzymes.

Gut Microbiota Metabolism

Dietary syringaresinol often exists in glycosidic forms, such as syringaresinol diglycoside. The initial and critical step in its metabolism occurs in the colon, where gut bacteria deglycosylate the parent compound. This deglycosylation is a prerequisite for absorption and further metabolism. Following deglycosylation, the gut microbiota can further metabolize syringaresinol into enterolignans, namely enterodiol (END) and enterolactone (ENL). However, the conversion of syringaresinol to these enterolignans is notably less efficient compared to other dietary lignans like secoisolariciresinol.

Absorption and Phase II Metabolism

Once syringaresinol and its microbially-derived metabolites are absorbed by the intestinal epithelium, they undergo extensive Phase I and Phase II metabolism, primarily in the liver and enterocytes. The principal metabolic pathways are conjugation reactions, including glucuronidation and sulfation, which are mediated by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. These reactions increase the water solubility of the compounds, facilitating their excretion.

Quantitative Data on Bioavailability and Metabolism

The available quantitative data on the bioavailability and metabolism of syringaresinol is primarily derived from in vitro studies. Comprehensive in vivo pharmacokinetic data in humans remains limited.

Table 1: In Vitro Conversion of Syringaresinol Diglycoside by Human Fecal Microbiota

Precursor CompoundIncubation Time (hours)Conversion to Enterodiol (END) and Enterolactone (ENL) (%)Reference
Syringaresinol diglycoside244[1]

Note: This low conversion rate suggests that syringaresinol itself, rather than its enterolignan metabolites, may be the primary bioactive compound absorbed from the diet.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of syringaresinol bioavailability and metabolism.

In Vitro Gut Microbiota Metabolism Assay

This protocol is designed to assess the transformation of syringaresinol by human intestinal microflora.

Objective: To determine the conversion rate of syringaresinol and its glycosides to metabolites by fecal microbiota.

Materials:

  • Fresh human fecal samples from healthy donors.

  • Anaerobic incubation medium (e.g., pre-reduced peptone-yeast extract-fecal extract medium).

  • Syringaresinol or its glycoside standard.

  • Anaerobic chamber or jars with gas-generating kits.

  • Centrifuge, HPLC or LC-MS/MS system.

Procedure:

  • Prepare a fecal slurry (e.g., 10% w/v) in pre-reduced anaerobic medium inside an anaerobic chamber.

  • Homogenize the slurry and filter through sterile gauze to remove large particulate matter.

  • Inoculate fresh anaerobic medium with the fecal slurry (e.g., 1% v/v).

  • Add the syringaresinol compound (substrate) to the inoculated medium at a known concentration.

  • Incubate the cultures anaerobically at 37°C.

  • Collect aliquots at various time points (e.g., 0, 12, 24, 48 hours).

  • Stop the reaction by adding a suitable solvent (e.g., acetonitrile) and centrifuge to pellet bacteria and debris.

  • Analyze the supernatant for the disappearance of the parent compound and the appearance of metabolites using a validated LC-MS/MS method.

Cell Culture Models for Metabolism and Bioactivity Studies

Human liver (HepG2) and colon (HT29) cancer cell lines are commonly used to investigate the metabolism and biological effects of xenobiotics.

Objective: To study the metabolism of syringaresinol and its effects on cellular signaling pathways.

Materials:

  • HepG2 or HT29 cell lines.

  • Appropriate cell culture medium (e.g., DMEM or RPMI 1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Syringaresinol.

  • Reagents for specific assays (e.g., cell viability, western blot, reporter gene assays).

Procedure:

  • Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.

  • Seed cells into appropriate plates (e.g., 6-well, 96-well) at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of syringaresinol or its metabolites.

  • Incubate for the desired period (e.g., 24, 48 hours).

  • Harvest the cells and/or culture medium for downstream analysis.

    • Metabolism: Analyze the culture medium for metabolites using LC-MS/MS.

    • Bioactivity: Lyse the cells and use the lysate for western blotting, reporter gene assays, or other relevant bioassays.

Analytical Methodology: Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of syringaresinol and its metabolites in biological matrices.

Objective: To quantify syringaresinol and its metabolites in plasma, urine, feces, or cell culture media.

Procedure:

  • Sample Preparation:

    • Plasma/Serum: Protein precipitation with an organic solvent (e.g., acetonitrile) followed by centrifugation.

    • Urine: Dilution and filtration. Enzymatic hydrolysis with β-glucuronidase/sulfatase may be required to measure total aglycone concentrations.

    • Feces: Homogenization, solvent extraction, and solid-phase extraction (SPE) for cleanup.

    • Cell Culture Media: Dilution or direct injection after centrifugation.

  • Chromatographic Separation:

    • Use a C18 or similar reversed-phase column.

    • Employ a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of acid (e.g., 0.1% formic acid) to improve ionization.

  • Mass Spectrometric Detection:

    • Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

    • Optimize precursor and product ion transitions for syringaresinol and each metabolite.

    • Use a stable isotope-labeled internal standard for accurate quantification.

Signaling Pathways and Experimental Workflows

Syringaresinol and its metabolites have been shown to modulate several key signaling pathways involved in cellular stress response, inflammation, and metabolism.

Metabolic Pathway of Syringaresinol

Metabolic_Pathway Syr_DG Syringaresinol Diglycoside (Dietary) Gut_Microbiota Gut Microbiota (Deglycosylation) Syr_DG->Gut_Microbiota Syr Syringaresinol Absorption Absorption (Intestinal Epithelium) Syr->Absorption Gut_Microbiota->Syr END_ENL Enterodiol (END) & Enterolactone (ENL) Gut_Microbiota->END_ENL Low Conversion END_ENL->Absorption PhaseII Phase II Metabolism (Liver, Enterocytes) Glucuronidation & Sulfation Absorption->PhaseII Conjugates Syringaresinol & Metabolite Conjugates PhaseII->Conjugates Excretion Excretion (Urine, Feces) Conjugates->Excretion

Caption: Metabolic pathway of dietary syringaresinol.

Experimental Workflow for In Vitro Metabolism Analysis

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Fecal_Sample Fecal Slurry Preparation Incubation Anaerobic Incubation with Syringaresinol Fecal_Sample->Incubation Extraction Metabolite Extraction Incubation->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Workflow for in vitro gut microbiota metabolism study.

Keap1/Nrf2 Signaling Pathway

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Syringaresinol Syringaresinol Keap1 Keap1 Syringaresinol->Keap1 Inhibition Nrf2 Nrf2 Keap1->Nrf2 Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 Ubiquitination Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Translocation Proteasome Proteasomal Degradation Cul3->Proteasome ARE ARE Nrf2_nucleus->ARE Binding Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Genes Transcription

Caption: Activation of the Keap1/Nrf2 pathway by syringaresinol.

TGF-β/Smad Signaling Pathway

TGFB_Smad_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Syringaresinol Syringaresinol TGFBR1 TGF-βRI Syringaresinol->TGFBR1 Inhibition TGFB TGF-β TGFBR2 TGF-βRII TGFB->TGFBR2 TGFBR2->TGFBR1 Recruitment & Phosphorylation Smad23 Smad2/3 TGFBR1->Smad23 Phosphorylation pSmad23 p-Smad2/3 Smad23->pSmad23 Smad4 Smad4 pSmad23->Smad4 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Smad4->Smad_complex Gene_expression Pro-fibrotic Gene Expression Smad_complex->Gene_expression Transcription

Caption: Inhibition of the TGF-β/Smad pathway by syringaresinol.

NF-κB Signaling Pathway

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Syringaresinol Syringaresinol IKK IKK Complex Syringaresinol->IKK Inhibition Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB pIkB p-IκBα IkB->pIkB NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation Proteasome Proteasomal Degradation pIkB->Proteasome Ubiquitination & Gene_expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB_nucleus->Gene_expression Transcription

Caption: Inhibition of the NF-κB signaling pathway by syringaresinol.

PPARβ Signaling Pathway

PPARB_Pathway cluster_nucleus Nucleus Syringaresinol Syringaresinol PPARb PPARβ Syringaresinol->PPARb Activation RXR RXR PPARb->RXR PPAR_complex PPARβ/RXR Heterodimer PPARb->PPAR_complex RXR->PPAR_complex PPRE PPRE PPAR_complex->PPRE Binding Gene_expression Target Gene Expression (Mitochondrial Biogenesis, Fatty Acid Oxidation) PPRE->Gene_expression Transcription

Caption: Activation of the PPARβ signaling pathway by syringaresinol.

Conclusion

The bioavailability of dietary syringaresinol is complex, involving initial metabolism by the gut microbiota followed by extensive phase II conjugation in the host. While the conversion to enterolignans is limited, syringaresinol itself is absorbed and modulates key cellular signaling pathways associated with antioxidant defense, inflammation, and metabolism. The provided experimental protocols offer a framework for further investigation into its pharmacokinetic profile and mechanisms of action. Future research should prioritize in vivo studies to establish a comprehensive pharmacokinetic profile of syringaresinol and its metabolites in humans, which is essential for translating its promising preclinical bioactivity into tangible health benefits.

References

The Isolation of (-)-Syringaresinol from Novel Botanical Sources: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the discovery and isolation of the lignan (-)-Syringaresinol from new and significant plant species. It provides comprehensive experimental protocols, quantitative data, and visual representations of the compound's known signaling pathways to support further research and development.

Introduction

This compound is a furofuran lignan with a growing body of research highlighting its potential therapeutic applications, including anti-inflammatory, antioxidant, and neuroprotective effects. The identification of new and abundant plant sources is crucial for the sustainable and economically viable production of this promising bioactive compound. This document focuses on the recent isolation of (+)-Syringaresinol from the newly discovered species Magnolia thailandica and provides a representative protocol for the isolation of its enantiomer, this compound, from Tripterygium wilfordii.

Quantitative Data Summary

The following table summarizes the quantitative data from the isolation of Syringaresinol from two distinct plant species. This allows for a comparative analysis of extraction efficiency and yield.

Plant SpeciesEnantiomerPlant Part UsedStarting Material (kg)Crude Extract (g)Final Yield (g)Yield (%)
Magnolia thailandica(+)-SyringaresinolTwigs3.0171.640.380.0127%
Tripterygium wilfordiiThis compoundStems/RootsNot ReportedNot ReportedNot ReportedNot Reported

Note: While this compound is a known constituent of Tripterygium wilfordii, a detailed modern protocol with complete quantitative yield data was not available in the reviewed literature. The provided protocol is a representative method based on established lignan isolation techniques from this species.

Experimental Protocols

Isolation of (+)-Syringaresinol from Magnolia thailandica

This protocol is based on the methodology described by Monthong et al. in their study on Magnolia thailandica.

3.1.1. Plant Material and Extraction

  • Twigs of Magnolia thailandica (3.0 kg) were collected, dried, and milled at room temperature.

  • The milled plant material was first defatted with hexane to remove nonpolar constituents.

  • The defatted material was then subjected to percolation with a 2:1 mixture of dichloromethane (CH₂Cl₂) and methanol (CH₃OH).

  • The resulting crude extract was concentrated under reduced pressure to yield 171.64 g of a viscous residue.

3.1.2. Chromatographic Purification

  • The crude extract was subjected to silica gel column chromatography.

  • The column was eluted with a gradient of ethyl acetate in hexane, followed by a gradient of methanol in ethyl acetate.

  • Fractions were collected and monitored by thin-layer chromatography (TLC).

  • A specific fraction (F4, 3.66 g) was further purified by a second silica gel column chromatography using a gradient of ethyl acetate in hexane.

  • Sub-fraction A5 was collected and subjected to crystallization from ethanol to yield 0.38 g of pure (+)-Syringaresinol.

3.1.3. Structure Elucidation

The structure of the isolated compound was confirmed as (+)-Syringaresinol through spectroscopic analysis, including Infrared (IR) spectroscopy, Mass Spectrometry (MS), and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

Representative Isolation Protocol for this compound from Tripterygium wilfordii

This protocol is a composite representation based on general methods for lignan isolation from Tripterygium wilfordii as described in the phytochemical literature.[1][2][3][4]

3.2.1. Plant Material and Extraction

  • Dried and powdered stems or roots of Tripterygium wilfordii are used as the starting material.

  • The powdered material is extracted with a polar solvent, typically methanol or ethanol, using methods such as maceration, percolation, or Soxhlet extraction.

  • The resulting crude extract is filtered and concentrated under reduced pressure.

3.2.2. Solvent Partitioning

  • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate.

  • The lignan fraction, including this compound, is typically enriched in the ethyl acetate fraction.

3.2.3. Chromatographic Purification

  • The ethyl acetate fraction is subjected to silica gel column chromatography.

  • The column is eluted with a gradient solvent system, commonly a mixture of hexane and ethyl acetate.

  • Fractions containing compounds with similar TLC profiles to known lignan standards are pooled.

  • Further purification is achieved through repeated column chromatography, potentially using different stationary phases like Sephadex LH-20, and/or preparative High-Performance Liquid Chromatography (HPLC).

  • Crystallization of the purified fractions yields this compound.

3.2.4. Structure Elucidation

The identity and stereochemistry of the isolated this compound are confirmed by spectroscopic methods (NMR, MS) and by comparison with published data.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflow for the isolation of Syringaresinol and the key signaling pathways it is known to modulate.

Experimental Workflow

G cluster_extraction Extraction cluster_purification Purification plant_material Dried & Milled Plant Material defatting Defatting (e.g., Hexane) plant_material->defatting extraction Solvent Extraction (e.g., CH2Cl2:MeOH or EtOH) defatting->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning (Optional) crude_extract->partitioning column_chromatography Silica Gel Column Chromatography partitioning->column_chromatography fraction_collection Fraction Collection & TLC column_chromatography->fraction_collection further_purification Further Purification (Column Chromatography / HPLC) fraction_collection->further_purification crystallization Crystallization further_purification->crystallization pure_syringaresinol Pure this compound crystallization->pure_syringaresinol

Caption: General workflow for the isolation and purification of Syringaresinol.

Signaling Pathways

4.2.1. Keap1/Nrf2 Signaling Pathway

Syringaresinol has been shown to activate the Nrf2-mediated antioxidant response.

G syringaresinol This compound keap1_nrf2 Keap1-Nrf2 Complex syringaresinol->keap1_nrf2 Inhibits Dissociation nrf2 Nrf2 keap1_nrf2->nrf2 Release are Antioxidant Response Element (ARE) nrf2->are Translocation to Nucleus antioxidant_genes Antioxidant & Cytoprotective Genes are->antioxidant_genes Activation G syringaresinol This compound smad23 Smad2/3 syringaresinol->smad23 Inhibits Phosphorylation tgfb TGF-β tgfbr TGF-β Receptor tgfb->tgfbr tgfbr->smad23 Phosphorylation smad_complex Smad2/3-Smad4 Complex smad23->smad_complex smad4 Smad4 smad4->smad_complex gene_transcription Target Gene Transcription smad_complex->gene_transcription Translocation to Nucleus G syringaresinol This compound pparb PPARβ syringaresinol->pparb Activation ppar_rxr PPARβ-RXR Heterodimer pparb->ppar_rxr rxr RXR rxr->ppar_rxr ppre Peroxisome Proliferator Response Element (PPRE) ppar_rxr->ppre Binding target_genes Target Gene Transcription (Metabolic Regulation) ppre->target_genes Activation

References

Methodological & Application

Application Notes and Protocols for the Biocatalytic Synthesis of rac-Syringaresinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the enzymatic synthesis of racemic (rac)-syringaresinol, a lignan with significant potential as a nutraceutical and a building block for polymers.[1][2][3] Two primary biocatalytic strategies are presented: a one-pot, two-enzyme cascade utilizing an engineered eugenol oxidase (EUGO) and horseradish peroxidase (HRP), and a single-enzyme approach using laccase.

Introduction

Syringaresinol, a symmetrical lignan, has garnered attention for its bioactive properties and as a renewable alternative to petroleum-based chemicals.[3][4] Traditional extraction from plant sources is often low-yield, and chemical synthesis can involve harsh conditions and toxic reagents.[3][5][6] Biocatalytic synthesis offers a selective, efficient, and environmentally friendly alternative.[3]

The protocols detailed below describe methods starting from lignin-derived phenols, such as dihydrosinapyl alcohol and 2,6-dimethoxy-4-allylphenol, aligning with the principles of a circular bioeconomy.[1][2][3] The EUGO-HRP cascade mimics a natural process, where an oxidase generates sinapyl alcohol and hydrogen peroxide, which are then used by the peroxidase for the dimerization to syringaresinol.[1][3][5] Laccase-mediated synthesis provides a direct oxidative dimerization of sinapyl alcohol.[6][7]

Biocatalytic Pathways

The enzymatic synthesis of rac-syringaresinol can be achieved through different starting materials and enzyme systems. The following diagrams illustrate two prominent pathways.

Biocatalytic_Synthesis_of_rac_Syringaresinol_from_Dihydrosinapyl_Alcohol cluster_0 Step 1: Oxidation cluster_1 Step 2: Dimerization Dihydrosinapyl_Alcohol Dihydrosinapyl Alcohol EUGO10X Engineered Eugenol Oxidase (EUGO10X) Dihydrosinapyl_Alcohol->EUGO10X Sinapyl_Alcohol Sinapyl Alcohol Sinapyl_Alcohol_2 Sinapyl Alcohol Sinapyl_Alcohol->Sinapyl_Alcohol_2 EUGO10X->Sinapyl_Alcohol H2O2 H₂O₂ EUGO10X->H2O2 O2 O₂ O2->EUGO10X H2O2_in H₂O₂ H2O2->H2O2_in HRP Horseradish Peroxidase (HRP) Sinapyl_Alcohol_2->HRP Syringaresinol rac-Syringaresinol HRP->Syringaresinol H2O 2H₂O HRP->H2O H2O2_in->HRP

Caption: One-pot cascade for rac-syringaresinol synthesis.

Alternative_Substrate_Pathway cluster_0 Step 1: Oxidation cluster_1 Step 2: Dimerization Allylphenol 2,6-Dimethoxy-4-allylphenol EUGO_mutant Engineered Eugenol Oxidase (I427A EUGO) Allylphenol->EUGO_mutant Sinapyl_Alcohol_3 Sinapyl Alcohol Sinapyl_Alcohol_4 Sinapyl Alcohol Sinapyl_Alcohol_3->Sinapyl_Alcohol_4 EUGO_mutant->Sinapyl_Alcohol_3 H2O2_2 H₂O₂ EUGO_mutant->H2O2_2 O2_2 O₂ O2_2->EUGO_mutant H2O2_in_2 H₂O₂ H2O2_2->H2O2_in_2 HRP_2 Horseradish Peroxidase (HRP) Sinapyl_Alcohol_4->HRP_2 Syringaresinol_2 rac-Syringaresinol HRP_2->Syringaresinol_2 H2O_2 2H₂O HRP_2->H2O_2 H2O2_in_2->HRP_2

Caption: Synthesis from 2,6-dimethoxy-4-allylphenol.

Quantitative Data Summary

The following tables summarize the yields and conditions for the biocatalytic synthesis of rac-syringaresinol from various studies.

Table 1: EUGO-HRP Catalyzed Synthesis of rac-Syringaresinol

Starting SubstrateEnzyme SystemKey Reaction ConditionsYield (%)Reference
Dihydrosinapyl alcohol (5 mM)EUGO10X (10 µM) + HRP (10 µM)Stepwise addition: 3h EUGO10X, then add HRP. 50 mM KPi pH 7.5, 10% DMSO, 35°C, 24h68[1][3]
2,6-dimethoxy-4-allylphenolI427A EUGO mutant + HRPOptimized one-pot conversion, scaled to 1 gram81[5][6]
Dihydrosinapyl alcohol (5 mM)EUGO10X (10 µM) + HRP (10 µM)Simultaneous addition of enzymes. 50 mM KPi pH 7.5, 10% DMSO, 35°C, 3h~40[1][3]

Table 2: Laccase-Catalyzed Synthesis of rac-Syringaresinol

Starting SubstrateEnzyme SystemKey Reaction ConditionsYield (%)Reference
Sinapyl alcoholLaccase from Trametes versicolorOptimized conditions, multigram scale93[5][6]

Experimental Protocols

The following protocols are based on published methodologies for the synthesis of rac-syringaresinol.

Protocol 1: One-Pot, Two-Enzyme Synthesis from Dihydrosinapyl Alcohol

This protocol utilizes an engineered eugenol oxidase (EUGO10X) and horseradish peroxidase (HRP) in a sequential manner for optimal yield.[1][3]

Materials:

  • Dihydrosinapyl alcohol (Sigma-Aldrich)

  • Engineered Eugenol Oxidase (EUGO10X)

  • Horseradish Peroxidase (HRP) (e.g., Sigma-Aldrich, product No. 77332)[1][3]

  • Potassium phosphate buffer (KPi), 50 mM, pH 7.5

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile

  • HPLC system for analysis

Experimental Workflow Diagram:

Experimental_Workflow prep 1. Prepare Reaction Mixture (Buffer, Substrate, DMSO) add_eugo 2. Add EUGO10X Enzyme prep->add_eugo incubate1 3. Incubate at 35°C for 3 hours add_eugo->incubate1 add_hrp 4. Add HRP Enzyme incubate1->add_hrp incubate2 5. Incubate at 35°C for 21 hours add_hrp->incubate2 quench 6. Quench Reaction (add Acetonitrile) incubate2->quench analyze 7. Analyze by HPLC quench->analyze

Caption: Stepwise enzyme addition workflow for Protocol 1.

Procedure:

  • Reaction Setup: In a suitable reaction vessel, prepare a reaction mixture containing 5 mM dihydrosinapyl alcohol in 50 mM potassium phosphate buffer (pH 7.5) with 10% (v/v) DMSO.

  • First Enzymatic Step: Add the engineered eugenol oxidase EUGO10X to a final concentration of 10 µM.

  • Incubation 1: Incubate the reaction at 35°C with gentle agitation for 3 hours. This step allows for the conversion of dihydrosinapyl alcohol to sinapyl alcohol.[1][3]

  • Second Enzymatic Step: After the initial 3-hour incubation, add horseradish peroxidase (HRP) to the reaction mixture. The concentration of HRP can range from 0.01 to 20 µM, as it has been shown to have little effect on the final yield within this range.[1][3]

  • Incubation 2: Continue the incubation at 35°C for an additional 21 hours (total 24 hours).

  • Reaction Quenching and Sample Preparation: To monitor the reaction or at the final time point, withdraw a sample (e.g., 20 µL) and quench it by adding four volumes of acetonitrile. Centrifuge the sample at 14,000 rpm for 5 minutes to precipitate the enzymes.[1]

  • Analysis: Analyze the supernatant by HPLC to determine the concentrations of dihydrosinapyl alcohol, sinapyl alcohol, and syringaresinol.[1]

Protocol 2: One-Pot Synthesis from 2,6-Dimethoxy-4-allylphenol

This protocol describes the synthesis of syringaresinol from a more cost-effective starting material using an engineered EUGO mutant (I427A) and HRP.[5][6]

Materials:

  • 2,6-dimethoxy-4-allylphenol

  • Engineered Eugenol Oxidase (I427A EUGO mutant)

  • Horseradish Peroxidase (HRP)

  • Appropriate buffer system (e.g., potassium phosphate buffer)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Analytical equipment (HPLC, NMR)

Procedure:

  • Reaction Setup: The one-pot conversion is performed by combining 2,6-dimethoxy-4-allylphenol, the I427A EUGO mutant, and HRP in a suitable buffer. The hydrogen peroxide generated by the EUGO enzyme is directly utilized by HRP.[5][6]

  • Optimization: Reaction conditions such as substrate and enzyme concentrations, pH, and temperature should be optimized for this specific substrate and enzyme pair to maximize the yield.

  • Incubation: Incubate the reaction mixture with agitation until maximum conversion is achieved, as monitored by a suitable analytical method (e.g., HPLC or TLC).

  • Work-up and Purification: Upon completion, the reaction mixture can be worked up by extracting the product into an organic solvent like ethyl acetate. The solvent is then evaporated, and the resulting residue can be purified by column chromatography to obtain pure rac-syringaresinol.

  • Characterization: The purity and identity of the synthesized syringaresinol should be confirmed by NMR and mass spectrometry.[1]

Protocol 3: Laccase-Mediated Synthesis from Sinapyl Alcohol

This protocol offers a direct route to syringaresinol from sinapyl alcohol using a laccase enzyme. This method has been reported to achieve very high yields.[6]

Materials:

  • Sinapyl alcohol

  • Laccase from Trametes versicolor

  • Buffer solution (e.g., sodium acetate buffer, pH 5)

  • Organic co-solvent (optional, e.g., acetone)

  • HPLC system for analysis

Procedure:

  • Reaction Setup: Dissolve sinapyl alcohol in the appropriate buffer. An organic co-solvent may be used to improve substrate solubility.

  • Enzymatic Reaction: Initiate the reaction by adding the laccase from Trametes versicolor.

  • Incubation: Incubate the reaction at a controlled temperature with agitation. The reaction progress should be monitored over time.

  • Optimization: The reaction can be optimized by adjusting parameters such as substrate concentration, enzyme loading, pH, temperature, and reaction time to achieve the reported 93% yield.[6]

  • Analysis and Purification: The product yield should be quantified by HPLC. Purification can be performed using standard chromatographic techniques.

Analytical Method: HPLC

A general method for the analysis of the reaction components is outlined below. Specific parameters may need to be optimized for the available instrumentation and columns.

  • HPLC System: A standard HPLC system with a UV detector (e.g., JASCO HPLC system).[1]

  • Column: A C18 reverse-phase column.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

  • Detection: UV detection at a wavelength suitable for all compounds of interest (e.g., 280 nm).

  • Quantification: Calibration curves should be established for the starting material, intermediate (sinapyl alcohol), and the final product (syringaresinol) in the range of 0.01 to 10 mM for accurate quantification.[1]

These protocols provide a foundation for the biocatalytic synthesis of rac-syringaresinol. Researchers are encouraged to optimize these conditions for their specific enzymes and equipment to achieve the best possible results.

References

One-Pot Synthesis of (-)-Syringaresinol from Lignin-Derived Phenols: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the one-pot enzymatic synthesis of (-)-syringaresinol, a valuable lignan with significant therapeutic potential, from readily available lignin-derived phenols. This biocatalytic approach offers a greener and more efficient alternative to traditional chemical synthesis.

Introduction

This compound is a lignan found in various plant species and possesses a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Its potential as a therapeutic agent has driven the need for efficient and sustainable synthetic methods. Traditional chemical syntheses of syringaresinol are often multi-step, require harsh reaction conditions, and utilize toxic reagents. The one-pot enzymatic cascade described herein, utilizing an engineered eugenol oxidase (EUGO) and horseradish peroxidase (HRP), provides a robust and environmentally benign route to racemic syringaresinol from lignin-derived phenolic compounds.

Data Presentation

Two primary one-pot enzymatic routes for the synthesis of syringaresinol have been established, starting from either dihydrosinapyl alcohol or 2,6-dimethoxy-4-allylphenol. The key quantitative data for these syntheses are summarized in the table below for easy comparison.

ParameterSynthesis from Dihydrosinapyl AlcoholSynthesis from 2,6-Dimethoxy-4-allylphenol
Starting Material Dihydrosinapyl alcohol2,6-Dimethoxy-4-allylphenol
Enzyme 1 Engineered Eugenol Oxidase (EUGO10X)Engineered Eugenol Oxidase (EUGO I427A)
Enzyme 2 Horseradish Peroxidase (HRP)Horseradish Peroxidase (HRP)
Key Intermediate Sinapyl alcoholSinapyl alcohol
Reaction pH 7.5Not specified, typically neutral to slightly basic
Reaction Temperature 35°C (step 1), then addition of HRPRoom Temperature
Substrate Concentration 5 mM10 mM (small scale), gram-scale demonstrated
EUGO Concentration 10 µM5 µM (small scale)
HRP Concentration 0.01–20 µM (optimized stepwise)0.65 µM (small scale)
Co-solvent 10% DMSO5% DMSO (gram-scale)
Reaction Time 3 hours (EUGO only) + subsequent HRP reaction22-25 hours
Yield 68% (analytical)[1], 37% (isolated)[1]81% (isolated, gram-scale)[2][3]
Purification Method Ethyl acetate extraction, rotary evaporation[1]Ethyl acetate extraction, column chromatography[2][3]

Experimental Protocols

Preparation of Engineered Eugenol Oxidase (EUGO)

This protocol is a general guideline for the expression and purification of recombinant EUGO in E. coli. Specific variants like EUGO10X or I427A would require the appropriate expression plasmid.

a. Transformation and Expression:

  • Transform E. coli expression strains (e.g., BL21(DE3) or Tunetta) with the pET-based plasmid containing the gene for the desired EUGO variant.

  • Plate the transformed cells on LB agar plates containing the appropriate antibiotic for selection and incubate overnight at 37°C.

  • Inoculate a single colony into a starter culture of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.

  • Inoculate a large volume of LB medium with the overnight starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1 mM.

  • Continue to incubate the culture for 6 hours at 25°C with shaking.

b. Cell Lysis and Purification:

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5).

  • Lyse the cells by sonication or using a French press.

  • Clarify the lysate by centrifugation to remove cell debris.

  • If using a His-tagged construct (e.g., pET-28a), purify the soluble fraction using immobilized metal affinity chromatography (IMAC) with a Ni-NTA agarose resin.

  • Wash the column with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins.

  • Elute the His-tagged EUGO with an elution buffer containing a high concentration of imidazole.

  • Dialyze the purified enzyme against a suitable storage buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5) and store at -80°C. The addition of FAD during purification can help to ensure full flavinylation of the enzyme.[4]

One-Pot Synthesis of this compound from Dihydrosinapyl Alcohol

This protocol is based on the stepwise addition of enzymes to maximize the yield of syringaresinol.[1]

a. Reaction Setup:

  • In a 4 mL glass vial, prepare a 500 µL reaction mixture containing:

    • 5 mM Dihydrosinapyl alcohol

    • 10 µM purified engineered Eugenol Oxidase (EUGO10X)

    • 50 mM Potassium phosphate buffer (pH 7.5)

    • 10% (v/v) DMSO

  • Incubate the reaction mixture at 35°C with shaking at 150 rpm for 3 hours. This allows for the conversion of dihydrosinapyl alcohol to sinapyl alcohol.

b. Dimerization Step:

  • After the initial 3-hour incubation, add Horseradish Peroxidase (HRP) from a stock solution to the reaction mixture. The optimal concentration of HRP may need to be determined empirically, ranging from 0.01 to 20 µM.

  • Continue the incubation at 35°C with shaking until the reaction is complete (monitor by HPLC).

c. Product Isolation and Purification:

  • Quench the reaction by adding four volumes of acetonitrile.

  • Remove the solvents by rotary evaporation.

  • Suspend the solid residue in ethyl acetate and filter to remove any precipitated protein.

  • Evaporate the ethyl acetate to yield the crude syringaresinol product.

  • Further purification can be achieved by silica gel column chromatography using a dichloromethane/methanol (99:1) solvent system.[1]

Gram-Scale One-Pot Synthesis of this compound from 2,6-Dimethoxy-4-allylphenol

This protocol is adapted for a larger scale synthesis.[2][3]

a. Reaction Setup:

  • In a suitable reaction vessel, prepare a 250 mL reaction volume containing:

    • 1 gram of 2,6-Dimethoxy-4-allylphenol

    • Engineered Eugenol Oxidase (e.g., I427A mutant)

    • Horseradish Peroxidase (HRP)

    • A suitable buffer (e.g., potassium phosphate buffer)

    • 5% (v/v) DMSO as a co-solvent.

  • The optimal concentrations of EUGO and HRP for the gram-scale reaction should be determined based on small-scale optimizations.

  • Stir the reaction mixture at room temperature for approximately 22 hours.

b. Product Isolation and Purification:

  • Monitor the reaction for the complete conversion of the starting material by HPLC.

  • Once the reaction is complete, extract the product from the aqueous solution using ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation to obtain the crude product.

  • Purify the crude syringaresinol by column chromatography on silica gel. The isolated product should appear as pale yellow crystals.[3]

Analytical Method: HPLC Monitoring

a. Sample Preparation:

  • Withdraw a small aliquot (e.g., 20 µL) from the reaction mixture at various time points.

  • Quench the enzymatic reaction immediately by adding four volumes of acetonitrile.

  • Centrifuge the sample to pellet any precipitated protein.

  • Analyze the supernatant by HPLC.

b. HPLC Conditions:

  • Column: XSelect CSH fluoro-phenyl column (130 Å, 5 µm, 4.6 mm × 250 mm) or equivalent.[1]

  • Mobile Phase A: 12 mM potassium phosphate buffer, pH 7.[1]

  • Mobile Phase B: HPLC-grade acetonitrile.[1]

  • Gradient: A typical gradient could be 25-60% B over 6 minutes, hold at 60% B for 0.5 minutes, then return to 25% B over 1.5 minutes, followed by a re-equilibration period.[1]

  • Detection: UV absorbance at 280 nm.[1]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the one-pot synthesis of this compound.

OnePotSyringaresinolSynthesis cluster_prep Enzyme Preparation cluster_synthesis One-Pot Synthesis cluster_purification Purification & Analysis Ecoli E. coli Transformation & Expression Purification Cell Lysis & Purification (IMAC) Ecoli->Purification EUGO Purified Engineered Eugenol Oxidase (EUGO) Purification->EUGO Intermediate Sinapyl Alcohol (Intermediate) Start Lignin-Derived Phenol (e.g., Dihydrosinapyl Alcohol) Start->Intermediate EUGO Product Crude this compound Intermediate->Product HRP Analysis HPLC Analysis Intermediate->Analysis HRP Horseradish Peroxidase (HRP) Extraction Solvent Extraction (Ethyl Acetate) Product->Extraction Product->Analysis Chromatography Column Chromatography Extraction->Chromatography FinalProduct Pure this compound Chromatography->FinalProduct

References

Application Notes and Protocols for In Vitro Cell-Based Assays of (-)-Syringaresinol's Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro cell-based assays to evaluate the biological activities of (-)-Syringaresinol, a lignan with demonstrated antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. Detailed protocols for key experiments are provided to facilitate the investigation of its therapeutic potential.

Antioxidant Activity

This compound exhibits significant antioxidant activity by scavenging free radicals. This can be quantified using the following cell-free and cell-based assays.

Data Presentation: Antioxidant Activity of this compound
AssayModel SystemEndpointIC50/EC50 ValueReference
DPPH Radical ScavengingCell-freeRadical ScavengingEC50: 10.77 µg/mL[1]
ABTS Radical ScavengingCell-freeRadical ScavengingEC50: 10.35 µg/mL[1]
Experimental Protocols

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH stock solution in methanol. Store in the dark.

  • Assay Procedure:

    • Add 100 µL of various concentrations of this compound (e.g., 1-200 µg/mL in methanol) to the wells of a 96-well plate.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • Include a blank (methanol) and a positive control (e.g., ascorbic acid).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • Determine the EC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in absorbance at 734 nm.

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • To generate the ABTS•+ solution, mix the two stock solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add 20 µL of various concentrations of this compound (e.g., 1-200 µg/mL in ethanol) to the wells of a 96-well plate.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Include a blank (ethanol) and a positive control (e.g., Trolox).

    • Incubate the plate in the dark at room temperature for 10 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity as described for the DPPH assay.

    • Determine the EC50 value.

Anti-inflammatory Activity

This compound has been shown to mitigate inflammatory responses by inhibiting the production of pro-inflammatory mediators.

Data Presentation: Anti-inflammatory Activity of this compound
Cell LineInducerEndpointIC50 ValueReference
RAW 264.7LPS (1 µg/mL)NO Production~50 µM[2]
RAW 264.7LPS (1 µg/mL)PGE2 Production~50 µM[2]
Experimental Protocol: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production in LPS-stimulated RAW 264.7 Macrophages

Principle: Lipopolysaccharide (LPS) stimulates macrophages to produce pro-inflammatory mediators like NO and PGE2. The inhibitory effect of this compound on the production of these mediators is quantified.

Protocol:

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Treatment:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (e.g., 10-100 µM) for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • NO Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify NO concentration.

  • PGE2 Measurement (ELISA):

    • Measure the concentration of PGE2 in the cell culture supernatant using a commercial Prostaglandin E2 ELISA kit, following the manufacturer's instructions.

  • Cell Viability (MTT Assay):

    • After collecting the supernatant, assess cell viability using the MTT assay (see protocol 3.1) to ensure the observed inhibitory effects are not due to cytotoxicity.

  • Data Analysis:

    • Calculate the percentage of inhibition of NO and PGE2 production compared to the LPS-treated control.

    • Determine the IC50 values for NO and PGE2 inhibition.

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines.

Data Presentation: Anticancer Activity of this compound
Cell LineCancer TypeEndpointIC50 ValueReference
MCF-7Breast CancerCell Viability~30 µM (48h)[3]
HeLaCervical CancerCell Viability>100 µM (24h)[4]
Caco-2Colorectal CancerCell Viability>100 µM (24h)[5]
HepG2Liver CancerCell Viability>100 µM (24h)[4]
Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan product, which can be solubilized and quantified.

Protocol:

  • Cell Culture:

    • Culture the desired cancer cell lines (e.g., MCF-7, HeLa, Caco-2, HepG2) in their respective recommended media and conditions.

  • Cell Treatment:

    • Seed the cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound (e.g., 1-200 µM) for 24, 48, or 72 hours.

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Assay:

    • After the treatment period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 value, the concentration of this compound that inhibits cell growth by 50%.

Neuroprotective Activity

This compound has shown promise in protecting neuronal cells from various insults.

Data Presentation: Neuroprotective Activity of this compound
Cell LineToxin/InsultEndpointEC50/Effective ConcentrationReference
SH-SY5YGlutamate (50 mM)Cell Viability6.25 - 25 µmol·L-1 showed protection[6]
SH-SY5YH2O2 (400 µM)Cell ViabilityNot specified, but protective effects observed[2]
SH-SY5YMPP+ (1 mM)Cell ViabilityNot specified, but protective effects observed[7]
Experimental Protocol: Neuroprotection against Oxidative Stress in Differentiated SH-SY5Y Cells

Principle: This assay evaluates the ability of this compound to protect differentiated human neuroblastoma SH-SY5Y cells from oxidative stress-induced cell death, commonly induced by hydrogen peroxide (H2O2).

Protocol:

  • SH-SY5Y Cell Differentiation:

    • Culture SH-SY5Y cells in DMEM/F12 medium with 10% FBS.

    • To induce differentiation, reduce the serum concentration to 1-2% and add 10 µM all-trans-retinoic acid (RA) to the medium.

    • Continue differentiation for 5-7 days, changing the medium every 2-3 days. Differentiated cells will exhibit a more neuronal-like morphology with extended neurites.

  • Cell Treatment:

    • Pre-treat the differentiated SH-SY5Y cells with various concentrations of this compound (e.g., 1-50 µM) for 24 hours.

    • Induce oxidative stress by exposing the cells to a cytotoxic concentration of H2O2 (e.g., 100-400 µM) for another 24 hours.

  • Assessment of Neuroprotection:

    • Cell Viability (MTT Assay): Perform the MTT assay as described in protocol 3.1 to quantify cell survival.

    • Neurite Outgrowth Analysis:

      • Fix the cells with 4% paraformaldehyde.

      • Immunostain for a neuronal marker such as β-III tubulin.

      • Capture images using a fluorescence microscope.

      • Quantify neurite length and branching using image analysis software (e.g., ImageJ with NeuronJ plugin).

  • Data Analysis:

    • Calculate the percentage of cell viability in the presence of this compound and H2O2 compared to cells treated with H2O2 alone.

    • Determine the EC50 value for neuroprotection.

    • Quantify the changes in neurite length and complexity to assess the protective effect on neuronal morphology.

Signaling Pathways and Experimental Workflows

This compound Experimental Workflow

experimental_workflow cluster_assays In Vitro Assays antioxidant Antioxidant Assays (DPPH, ABTS) anti_inflammatory Anti-inflammatory Assays (RAW 264.7) anticancer Anticancer Assays (MTT on Cancer Cells) neuroprotective Neuroprotective Assays (SH-SY5Y) syringaresinol This compound syringaresinol->antioxidant syringaresinol->anti_inflammatory syringaresinol->anticancer syringaresinol->neuroprotective

Caption: General experimental workflow for evaluating this compound's biological activities.

Keap1/Nrf2 Signaling Pathway

This compound activates the Keap1/Nrf2 antioxidant response pathway. Under basal conditions, Keap1 targets Nrf2 for degradation. Syringaresinol is thought to disrupt the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Inhibition Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Syringaresinol This compound Syringaresinol->Keap1 Inhibits ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

Caption: Activation of the Keap1/Nrf2 pathway by this compound.

NF-κB Signaling Pathway

This compound inhibits the pro-inflammatory NF-κB signaling pathway. It prevents the phosphorylation and degradation of IκBα, thereby retaining the NF-κB p65 subunit in the cytoplasm and preventing the transcription of pro-inflammatory genes.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB p65 IkBa->NFkB Releases NFkB_nuc NF-κB p65 NFkB->NFkB_nuc Translocation Syringaresinol This compound Syringaresinol->IKK Inhibits Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Proinflammatory_Genes Activates Transcription

Caption: Inhibition of the NF-κB pathway by this compound.

TGF-β/Smad Signaling Pathway

In certain contexts, such as diabetic cardiomyopathy, this compound can modulate the TGF-β/Smad pathway, which is involved in fibrosis. Syringaresinol appears to inhibit the abnormal activation of this pathway.

TGFb_Smad_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Smad23 Smad2/3 TGFbR->Smad23 Phosphorylates Smad4 Smad4 Smad23->Smad4 Complexes with Smad_complex Smad2/3/4 Complex Smad23->Smad_complex Smad4->Smad_complex Syringaresinol This compound Syringaresinol->TGFbR Inhibits Fibrotic_Genes Fibrotic Genes Smad_complex->Fibrotic_Genes Activates Transcription

Caption: Modulation of the TGF-β/Smad pathway by this compound.

AMPK Signaling Pathway

This compound can activate the AMP-activated protein kinase (AMPK) pathway, a key regulator of cellular energy homeostasis. This activation can contribute to its beneficial metabolic and neuroprotective effects.

AMPK_Pathway Syringaresinol This compound AMPK AMPK Syringaresinol->AMPK Activates Downstream Downstream Targets (e.g., PGC-1α, ULK1) AMPK->Downstream Phosphorylates Metabolic_Benefits Metabolic & Neuroprotective Benefits Downstream->Metabolic_Benefits

Caption: Activation of the AMPK signaling pathway by this compound.

References

Application Notes and Protocols: (-)-Syringaresinol as a Monomer in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (-)-Syringaresinol, a naturally occurring lignan, has emerged as a promising renewable monomer for the synthesis of advanced polymers. Its rigid, bisphenolic structure makes it an excellent bio-based alternative to petroleum-derived monomers like bisphenol A (BPA), which is facing increasing regulatory scrutiny due to health concerns.[1] Polymers derived from this compound exhibit desirable thermal and mechanical properties, opening avenues for their application in high-performance materials, biomedical devices, and drug delivery systems.[2][3] This document provides detailed application notes and experimental protocols for the synthesis of various polymers using this compound as a key building block.

I. Synthesis of this compound Monomer

The efficient synthesis of high-purity this compound is a critical first step for its use in polymer synthesis. Chemo-enzymatic methods offer a green and efficient route to produce this monomer. A one-pot, two-enzyme cascade reaction has been developed for the synthesis of racemic syringaresinol from lignin-derived phenols.[4][5]

Experimental Protocol: Chemo-enzymatic Synthesis of rac-Syringaresinol[4][5]

This protocol describes a one-pot synthesis using a variant of eugenol oxidase (EUGO) and horseradish peroxidase (HRP).

Materials:

  • Dihydrosinapyl alcohol

  • Eugenol oxidase variant (EUGO10X)

  • Horseradish peroxidase (HRP)

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile

  • Ethyl acetate

Procedure:

  • Prepare a reaction mixture containing dihydrosinapyl alcohol (5 mM) and EUGO10X (10 μM) in potassium phosphate buffer (50 mM, pH 7.5) with 10% DMSO.

  • Incubate the reaction at 35°C with shaking for 3 hours to allow for the conversion of dihydrosinapyl alcohol to sinapyl alcohol.

  • After the initial incubation, add HRP to the reaction mixture to a final concentration of 10 μM.

  • Continue the incubation at 35°C with shaking for another 21 hours to facilitate the oxidative dimerization of sinapyl alcohol to syringaresinol.

  • Monitor the reaction progress by taking aliquots at various time intervals, quenching with four volumes of acetonitrile, centrifuging to remove the enzyme, and analyzing the supernatant by HPLC.

  • Upon completion, quench the reaction by adding four volumes of acetonitrile.

  • Remove the solvents by rotary evaporation.

  • Suspend the solid residue in ethyl acetate, filter, and evaporate the solvent to obtain the crude syringaresinol product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient).

chemoenzymatic_synthesis cluster_synthesis Chemo-enzymatic Synthesis of Syringaresinol dihydrosinapyl_alcohol Dihydrosinapyl Alcohol sinapyl_alcohol Sinapyl Alcohol dihydrosinapyl_alcohol->sinapyl_alcohol Eugenol Oxidase (EUGO) syringaresinol This compound sinapyl_alcohol->syringaresinol Horseradish Peroxidase (HRP)

Caption: Chemo-enzymatic cascade for syringaresinol synthesis.

II. Synthesis of Syringaresinol-Based Epoxy Resins

This compound can be functionalized to create a bio-based epoxy monomer, syringaresinol diglycidyl ether (SYR-EPO), which can then be cured to form high-performance thermosets.[2][3]

Experimental Protocol: Synthesis of SYR-EPO and Curing[2][3]

Part A: Synthesis of Syringaresinol Diglycidyl Ether (SYR-EPO)

Materials:

  • This compound

  • Epichlorohydrin

  • Sodium hydroxide (NaOH)

  • Triethylbenzylammonium chloride (TEBAC)

  • Toluene

  • Deionized water

Procedure:

  • In a reaction vessel equipped with a stirrer and condenser, dissolve this compound in an excess of epichlorohydrin and toluene.

  • Add a catalytic amount of TEBAC to the mixture.

  • Heat the reaction mixture to a specified temperature (e.g., 90°C).

  • Slowly add a concentrated aqueous solution of NaOH dropwise over a period of 1-2 hours.

  • Maintain the reaction at this temperature for an additional 2-3 hours after the addition is complete.

  • Cool the reaction mixture to room temperature and wash with deionized water to remove salts and excess NaOH.

  • Separate the organic layer and remove the solvent and excess epichlorohydrin under reduced pressure to yield the SYR-EPO monomer.

Part B: Curing of SYR-EPO with Diamines

Materials:

  • SYR-EPO

  • Diamine hardener (e.g., isophorone diamine (IPDA), decamethylene diamine (DA10))

Procedure:

  • Melt the SYR-EPO monomer at an elevated temperature (e.g., 80-100°C) to reduce its viscosity.

  • Add a stoichiometric amount of the diamine hardener to the molten SYR-EPO with vigorous stirring until a homogeneous mixture is obtained.

  • Pour the mixture into a preheated mold.

  • Cure the resin in an oven following a specific temperature profile (e.g., 2 hours at 80°C followed by 2 hours at 150°C).

  • Allow the cured thermoset to cool slowly to room temperature before demolding.

epoxy_synthesis_workflow cluster_workflow Syringaresinol Epoxy Resin Synthesis Workflow syringaresinol This compound syr_epo SYR-EPO Monomer syringaresinol->syr_epo Glycidylation epichlorohydrin Epichlorohydrin epichlorohydrin->syr_epo thermoset Cured Epoxy Thermoset syr_epo->thermoset Curing diamine Diamine Hardener diamine->thermoset

Caption: Workflow for epoxy resin synthesis from syringaresinol.

Quantitative Data: Properties of Syringaresinol-Based Epoxy Resins

The thermal and mechanical properties of syringaresinol-based epoxy resins are comparable to those based on DGEBA.[3]

PropertySYR-IPDASYR-DA10DGEBA-IPDA (Reference)
Glass Transition Temp. (Tg) 126 °C73 °C150 °C
5% Weight Loss Temp. (Td5%) 309 °C279 °C319 °C

III. Synthesis of Syringaresinol-Based Poly(hydroxy)urethanes (PHUs)

Isocyanate-free polyurethanes can be synthesized from syringaresinol by first converting it to a cyclic carbonate monomer (SYR-CC), followed by polyaddition with diamines.

Experimental Protocol: Synthesis of Syringaresinol-Based PHUs

Part A: Synthesis of Syringaresinol-bis(cyclic carbonate) (SYR-CC)

Materials:

  • SYR-EPO

  • Tetrabutylammonium bromide (TBAB)

  • Carbon dioxide (CO2)

Procedure:

  • Charge a pressure reactor with SYR-EPO and a catalytic amount of TBAB.

  • Pressurize the reactor with CO2 (e.g., 10-20 bar).

  • Heat the mixture to a specified temperature (e.g., 100-120°C) with stirring for 24-48 hours.

  • After the reaction, cool the reactor and release the pressure.

  • The resulting SYR-CC can be used directly or purified further.

Part B: Polyaddition of SYR-CC with Diamines

Materials:

  • SYR-CC

  • Diamine (e.g., 1,10-diaminodecane)

  • Solvent (e.g., N,N-dimethylformamide - DMF)

Procedure:

  • Dissolve stoichiometric amounts of SYR-CC and the diamine in DMF in a reaction flask.

  • Heat the solution at a specific temperature (e.g., 80-100°C) under an inert atmosphere for 24-48 hours.

  • Monitor the reaction progress by techniques such as FT-IR or NMR.

  • Precipitate the resulting poly(hydroxy)urethane by pouring the reaction mixture into a non-solvent like methanol.

  • Collect the polymer by filtration and dry under vacuum.

Quantitative Data: Properties of Syringaresinol-Based PHUs
PropertySYR-CC based PHU
Number Average Molecular Weight (Mn) up to 5.4 kg/mol
Glass Transition Temperature (Tg) 63 - 98 °C
5% Weight Loss Temperature (Td5%) 267 - 281 °C

IV. Potential Applications in Drug Development

While research on the direct application of syringaresinol-based polymers in drug delivery is still emerging, the inherent biological properties of the syringaresinol monomer suggest significant potential.

Anti-inflammatory and Antioxidant Properties: this compound exhibits potent anti-inflammatory and antioxidant activities.[6] It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines (TNF-α, IL-1β, IL-6) by suppressing the NF-κB and MAPK signaling pathways.[6][7] It is hypothesized that incorporating syringaresinol into polymer backbones could yield materials with intrinsic anti-inflammatory and antioxidant properties, which would be highly beneficial for medical implants and drug delivery vehicles to reduce foreign body response and oxidative stress at the site of administration. Polymeric phenols, in general, have shown enhanced antioxidant properties compared to their monomeric counterparts.

anti_inflammatory_pathway cluster_pathway Anti-inflammatory Signaling Pathway of Syringaresinol LPS LPS MAPK MAPK Pathway LPS->MAPK NFkB NF-κB Pathway LPS->NFkB Syringaresinol This compound Syringaresinol->MAPK Inhibition Syringaresinol->NFkB Inhibition Inflammatory_Mediators Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-6) MAPK->Inflammatory_Mediators NFkB->Inflammatory_Mediators

Caption: Syringaresinol's inhibitory effect on inflammatory pathways.

Biodegradability and Biocompatibility: The development of biodegradable polymers from syringaresinol, such as polyesters and polycarbonates, is an active area of research. The ester and carbonate linkages in these polymers are susceptible to hydrolysis, which would lead to the release of syringaresinol and other non-toxic degradation products. While specific biocompatibility studies on syringaresinol-based polymers are limited, the natural origin of the monomer suggests a favorable biocompatibility profile.

Future Directions: Future research should focus on:

  • Developing detailed protocols for the synthesis of a wider range of syringaresinol-based polymers, including polyesters and polycarbonates.

  • Conducting comprehensive studies on the biocompatibility and biodegradability of these novel polymers.

  • Evaluating the potential of syringaresinol-based polymers as carriers for controlled drug delivery, leveraging their potential intrinsic therapeutic properties.

Conclusion: this compound is a versatile and sustainable monomer for the synthesis of a variety of polymers with promising properties. The detailed protocols and data presented here provide a foundation for researchers to explore the full potential of these bio-based materials in diverse applications, from high-performance plastics to advanced biomedical and pharmaceutical technologies.

References

Application Notes & Protocols for Assessing the Anti-inflammatory Activity of (-)-Syringaresinol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-Syringaresinol is a lignan found in various medicinal plants and cereals, recognized for a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects[1]. Its anti-inflammatory properties are attributed to its ability to modulate key signaling pathways and reduce the production of pro-inflammatory mediators[2]. Studies have shown that syringaresinol can inhibit the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6)[3][4]. The primary mechanisms of action involve the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways[5][6][7].

These application notes provide a detailed experimental framework for evaluating the anti-inflammatory effects of this compound using a common in vitro model: lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Application Note 1: In Vitro Anti-inflammatory Activity in LPS-Stimulated Macrophages

This section details the use of the RAW 264.7 macrophage cell line as a model for inflammation. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, inducing a robust inflammatory response characterized by the release of nitric oxide (NO), prostaglandins, and various cytokines[8][9]. This model is widely used to screen for potential anti-inflammatory agents[7].

Experimental Workflow

The general workflow involves cell culturing, treatment with this compound, stimulation with LPS, and subsequent analysis of inflammatory markers.

G cluster_0 Preparation cluster_1 Treatment & Stimulation cluster_2 Sample Collection cluster_3 Downstream Analysis Culture Culture & Seed RAW 264.7 Cells Prepare Prepare this compound & LPS Solutions Pretreat Pre-treat Cells with This compound Prepare->Pretreat Stimulate Stimulate Cells with LPS Pretreat->Stimulate MTT Cell Viability (MTT Assay) Pretreat->MTT Collect_Supernatant Collect Supernatant (for NO, Cytokines, PGE2) Stimulate->Collect_Supernatant Lyse_Cells Lyse Cells (for RNA/Protein) Stimulate->Lyse_Cells Griess NO Measurement (Griess Assay) Collect_Supernatant->Griess ELISA Cytokine/PGE2 (ELISA) Collect_Supernatant->ELISA qPCR Gene Expression (RT-qPCR) Lyse_Cells->qPCR Western Protein Expression (Western Blot) Lyse_Cells->Western

Caption: General experimental workflow for assessing the anti-inflammatory activity of this compound.

Experimental Protocols

1. Cell Culture and Treatment

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Protocol:

    • Culture RAW 264.7 cells in a humidified incubator at 37°C with 5% CO2.

    • Seed cells in appropriate plates (e.g., 96-well for viability, 24-well for NO/ELISA, 6-well for RNA/protein) and allow them to adhere for 24 hours. A common seeding density is 5×10^5 cells/mL[10].

    • Prepare stock solutions of this compound in DMSO. The final DMSO concentration in the culture medium should be non-toxic (typically <0.1%).

    • Pre-treat the cells with various concentrations of this compound (e.g., 25, 50, 100 µM) for 1-2 hours[7][11]. Include a vehicle control (DMSO only).

    • Stimulate the cells with 1 µg/mL of LPS for the desired time (e.g., 20-24 hours for cytokine release, shorter times for signaling pathway analysis)[11]. A non-stimulated control group should be included.

2. Cell Viability Assay (MTT Assay)

  • Principle: To ensure that the observed anti-inflammatory effects are not due to cytotoxicity. The MTT assay measures the metabolic activity of cells.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate (5×10^5 cells/mL)[10].

    • Treat cells with this compound at various concentrations for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C[10].

    • Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals[10].

    • Measure the absorbance at 570 nm using a microplate reader.

3. Nitric Oxide (NO) Measurement (Griess Assay)

  • Principle: Measures the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant.

  • Protocol:

    • After cell treatment and LPS stimulation, collect 50-100 µL of the culture supernatant.

    • Mix the supernatant with an equal volume of Griess reagent (typically a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate in the dark at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

    • Quantify nitrite concentration using a sodium nitrite standard curve.

4. Cytokine and Prostaglandin E2 (PGE2) Measurement (ELISA)

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific proteins, such as TNF-α, IL-6, IL-1β, and PGE2, in the culture supernatant[11].

  • Protocol:

    • Collect the supernatant from treated and stimulated cells.

    • Perform the ELISA according to the manufacturer's instructions for the specific kits (e.g., for murine TNF-α, IL-6, IL-1β, or PGE2).

    • Briefly, this involves adding the supernatant to antibody-coated wells, followed by incubation with detection antibodies and a substrate to produce a colorimetric signal.

    • Measure the absorbance and calculate the concentration based on a standard curve.

5. Gene Expression Analysis (RT-qPCR)

  • Principle: Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the mRNA expression levels of inflammatory genes (e.g., Nos2, Ptgs2, Tnf, Il6, Il1b).

  • Protocol:

    • After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., TRIzol).

    • Extract total RNA according to the manufacturer's protocol.

    • Synthesize cDNA from the RNA using a reverse transcription kit.

    • Perform qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

    • Normalize the expression of target genes to a housekeeping gene (e.g., Actb or Gapdh).

    • Calculate the relative fold change in gene expression using the ΔΔCt method.

6. Protein Expression Analysis (Western Blot)

  • Principle: Western blotting is used to detect and quantify the levels of specific proteins (e.g., iNOS, COX-2) and the phosphorylation status of signaling proteins (e.g., p-p65, p-p38).

  • Protocol:

    • After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein (e.g., 20-50 µg) by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against the target proteins (e.g., iNOS, COX-2, p-p65, p65, p-p38, p38, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using software like ImageJ, normalizing to a loading control (e.g., β-actin or total protein).

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison.

Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells

TreatmentNO ProductionPGE2 ProductionTNF-α ReleaseIL-6 ReleaseIL-1β Release
Control (No LPS)BaselineBaselineBaselineBaselineBaseline
LPS (1 µg/mL)HighHighHighHighHigh
LPS + (-)-Syr (25 µM)InhibitionInhibitionInhibitionInhibitionInhibition
LPS + (-)-Syr (50 µM)Stronger InhibitionStronger InhibitionStronger InhibitionStronger InhibitionStronger Inhibition
LPS + (-)-Syr (100 µM)Significant InhibitionSignificant InhibitionSignificant InhibitionSignificant InhibitionSignificant Inhibition
Data presented is qualitative based on consistent findings showing dose-dependent inhibition.[7][11] Specific percentage inhibition should be calculated from experimental data.

Table 2: Effect of this compound on Inflammatory Gene and Protein Expression

TreatmentiNOS ExpressionCOX-2 Expression
mRNA (RT-qPCR)
LPS (1 µg/mL)UpregulatedUpregulated
LPS + (-)-Syr (100 µM)DownregulatedDownregulated
Protein (Western Blot)
LPS (1 µg/mL)UpregulatedUpregulated
LPS + (-)-Syr (100 µM)DownregulatedDownregulated
Based on findings that syringaresinol reduces both mRNA and protein expression of iNOS and COX-2 in a dose-dependent manner.[7][11]

Signaling Pathway Analysis

This compound exerts its anti-inflammatory effects primarily by inhibiting the NF-κB and MAPK signaling pathways.

NF-κB Signaling Pathway

The canonical NF-κB pathway is a primary target of anti-inflammatory drugs[12]. LPS activates this pathway through Toll-like receptor 4 (TLR4), leading to the phosphorylation and degradation of IκBα. This releases the p65/p50 dimer, which translocates to the nucleus to induce the transcription of inflammatory genes[12]. Syringaresinol has been shown to suppress the phosphorylation of the NF-κB pathway[5][13].

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 Phosphorylation p_IkBa P-IκBα p65_p50 p65/p50 p_IkBa->p65_p50 IκBα Degradation p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Nuclear Translocation nucleus Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) p65_p50_nuc->Genes Transcription Syr This compound Syr->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The MAPK family, including p38, ERK, and JNK, also plays a crucial role in regulating the inflammatory response. LPS stimulation leads to the phosphorylation and activation of these kinases, which in turn activate transcription factors like AP-1 (a dimer of c-Jun and c-Fos) to promote the expression of inflammatory mediators[6]. Syringaresinol has been found to repress the phosphorylation of p38, ERK, and JNK[6][11].

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK Activation p38 p38 MAPKKK->p38 Phosphorylation ERK ERK MAPKKK->ERK Phosphorylation JNK JNK MAPKKK->JNK Phosphorylation p_p38 P-p38 p_ERK P-ERK p_JNK P-JNK AP1 AP-1 (c-Fos/c-Jun) Activation p_p38->AP1 p_ERK->AP1 p_JNK->AP1 Genes Pro-inflammatory Genes AP1->Genes Transcription Syr This compound Syr->p38 Inhibition of Phosphorylation Syr->ERK Inhibition of Phosphorylation Syr->JNK Inhibition of Phosphorylation

Caption: Inhibition of the MAPK signaling pathway by this compound.

References

Application Notes and Protocols: Cytotoxicity of (-)-Syringaresinol using Resazurin Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Syringaresinol, a lignan found in various plants, has garnered interest for its potential therapeutic properties, including anti-inflammatory and antioxidant effects. Its cytotoxic activity against cancer cells is an area of active investigation. This document provides a detailed protocol for assessing the cytotoxicity of this compound using the resazurin assay, a reliable and sensitive method for quantifying cell viability. Additionally, it summarizes the current understanding of this compound's cytotoxic effects and visualizes its pro-apoptotic signaling pathway.

The resazurin assay is a fluorometric method that measures the metabolic activity of viable cells. In living cells, mitochondrial reductases convert the blue, non-fluorescent resazurin dye into the pink, highly fluorescent resorufin. The amount of resorufin produced is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity.

Data Presentation: Cytotoxicity of this compound

The cytotoxic effects of this compound have been evaluated in different cancer cell lines. However, data from resazurin-based assays are limited. The available data are summarized below.

Cell LineAssayConcentrationIncubation TimeResult
HepG2 (Human Liver Cancer)ResazurinUp to 100 µM1h and 24hNo detectable cytotoxicity
HT29 (Human Colon Cancer)ResazurinUp to 100 µM1h and 24hNo detectable cytotoxicity
HL-60 (Human Promyelocytic Leukemia)Not SpecifiedDose- and time-dependent24hDecreased cell viability

Note: The study on HL-60 cells did not specify the viability assay used but detailed the induction of apoptosis. The lack of cytotoxicity in HepG2 and HT29 cells at the tested concentrations suggests that the cytotoxic effects of this compound may be cell-type specific. Further studies using the resazurin assay on a broader panel of cancer cell lines are required to establish a comprehensive cytotoxic profile and determine IC50 values.

Experimental Protocols

Resazurin Assay for Cytotoxicity of this compound

This protocol is a general guideline and should be optimized for specific cell lines and laboratory conditions.

Materials:

  • This compound (stock solution prepared in a suitable solvent, e.g., DMSO)

  • Target cancer cell lines

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in sterile PBS, stored protected from light)

  • 96-well, clear-bottom, black-walled microplates (for fluorescence measurements)

  • Multichannel pipette

  • Microplate reader with fluorescence detection capabilities (Excitation: ~560 nm, Emission: ~590 nm)

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Cell Seeding:

    • Harvest and count cells to be tested.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. The final solvent concentration should be kept constant across all wells and should not exceed a level toxic to the cells (typically ≤ 0.5% DMSO).

    • Include appropriate controls:

      • Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve this compound.

      • Untreated Control: Cells in complete medium only.

      • Blank Control: Complete medium without cells.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Resazurin Incubation:

    • After the treatment period, add 10-20 µL of the resazurin solution to each well, including controls.

    • Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically for each cell line.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of each well using a microplate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the blank control wells from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula: % Cell Viability = (Fluorescence of Treated Cells / Fluorescence of Vehicle Control Cells) x 100

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve using appropriate software.

Visualizations

Experimental Workflow for Resazurin Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate C Treat cells with this compound and controls A->C B Prepare serial dilutions of this compound B->C D Incubate for desired exposure time (e.g., 24-72h) C->D E Add Resazurin solution to each well D->E F Incubate for 1-4h at 37°C E->F G Measure fluorescence (Ex: 560nm, Em: 590nm) F->G H Calculate % cell viability and IC50 value G->H

Caption: Workflow for determining the cytotoxicity of this compound using the resazurin assay.

This compound Induced Apoptosis Signaling Pathway

In human promyelocytic leukemia HL-60 cells, this compound has been shown to induce G1 cell cycle arrest and subsequent apoptosis through the intrinsic pathway.[1]

G cluster_cell_cycle G1 Phase Cell Cycle Arrest cluster_apoptosis Intrinsic Apoptosis Pathway Syringaresinol This compound p21_p27 p21 & p27 (CDK Inhibitors) Syringaresinol->p21_p27 upregulates CDK_Cyclin CDK2, CDK4, CDK6 Cyclin D1, Cyclin D2, Cyclin E Syringaresinol->CDK_Cyclin downregulates Bax_Bcl2 Increased Bax/Bcl-2 ratio Syringaresinol->Bax_Bcl2 p21_p27->CDK_Cyclin inhibits G1_Arrest G1 Phase Arrest CDK_Cyclin->G1_Arrest progression blocked Apoptosis Apoptosis G1_Arrest->Apoptosis leads to Mitochondrion Mitochondrion Bax_Bcl2->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 PARP_cleavage PARP cleavage Caspase3->PARP_cleavage PARP_cleavage->Apoptosis

Caption: Signaling pathway of this compound-induced G1 arrest and apoptosis in cancer cells.[1]

References

Troubleshooting & Optimization

Optimization of reaction conditions for syringaresinol synthesis (pH, temp)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the optimization of reaction conditions for syringaresinol synthesis, with a specific focus on pH and temperature.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the biocatalytic synthesis of syringaresinol?

A1: The biocatalytic synthesis of syringaresinol is often achieved through a one-pot, two-enzyme cascade reaction. This process typically utilizes an oxidase (like eugenol oxidase, EUGO) and a peroxidase (like horseradish peroxidase, HRP). The oxidase converts a precursor substrate (e.g., 2,6-dimethoxy-4-allylphenol or dihydrosinapyl alcohol) into sinapyl alcohol. The hydrogen peroxide generated in this step is then used by the peroxidase to catalyze the oxidative dimerization of two sinapyl alcohol molecules to form syringaresinol.[1][2][3]

Q2: Why is a one-pot enzymatic cascade preferred for syringaresinol synthesis?

A2: One-pot enzymatic cascades are advantageous as they are time and cost-effective, and reduce the need for intermediate purification steps.[1] In the case of syringaresinol synthesis, this method is particularly efficient because the hydrogen peroxide produced by the first enzyme (oxidase) is consumed in situ by the second enzyme (peroxidase), which prevents its accumulation and potential inactivation of the enzymes.[1][2]

Q3: What are the typical starting materials for the enzymatic synthesis of syringaresinol?

A3: Common starting materials include 2,6-dimethoxy-4-allylphenol and dihydrosinapyl alcohol.[2][3] While sinapyl alcohol is the direct precursor for dimerization, it can be expensive for large-scale production.[3] Therefore, using more readily available and cheaper precursors like 2,6-dimethoxy-4-allylphenol is a common strategy.[1][2]

Troubleshooting Guide

Issue 1: Low Yield of Syringaresinol

  • Possible Cause: Suboptimal pH of the reaction buffer.

    • Solution: The optimal pH for the enzymatic cascade can vary depending on the specific enzymes used. For the EUGO/HRP system, a pH of around 7.0 to 7.5 has been shown to be effective.[3][4] It is recommended to perform small-scale experiments to determine the optimal pH for your specific enzyme batches and substrate.

  • Possible Cause: Inappropriate reaction temperature.

    • Solution: Temperature significantly influences enzyme activity. While higher temperatures can increase the initial reaction rate, they can also lead to enzyme denaturation and inhibition over time, resulting in a lower final yield.[5] For similar lignan synthesis, a temperature of around 20°C has been found to be optimal for pinoresinol production, as higher temperatures inhibited the peroxidase activity.[5] For syringaresinol synthesis, temperatures in the range of 15-45°C have been investigated, with higher temperatures improving the rate but not necessarily the final yield.[4] Start with a moderate temperature (e.g., 25°C) and optimize from there.[3]

  • Possible Cause: Formation of byproducts.

    • Solution: The peroxidase-catalyzed reaction can sometimes lead to the formation of other oligomers besides the desired β-β linked syringaresinol.[2] One strategy to minimize byproducts is the sequential addition of the enzymes. Allow the first enzyme (e.g., EUGO) to convert the initial substrate to the intermediate (sinapyl alcohol) before adding the second enzyme (HRP). This can lead to a higher yield of the desired product.[3]

Issue 2: Reaction Stops Prematurely

  • Possible Cause: Enzyme inactivation.

    • Solution: Peroxidases can be inactivated by high concentrations of hydrogen peroxide.[1] Although the one-pot system is designed to consume H₂O₂ as it is produced, imbalances in the reaction rates of the two enzymes can still lead to its accumulation. Ensure that the concentration and activity of the peroxidase are sufficient to handle the rate of H₂O₂ production by the oxidase. A lower temperature may also help to slow down the overall reaction and prevent rapid H₂O₂ buildup.[5]

  • Possible Cause: Substrate or product inhibition.

    • Solution: High concentrations of the starting material or the final product can sometimes inhibit enzyme activity. If you suspect this is the case, try starting with a lower initial substrate concentration or implementing a fed-batch approach where the substrate is added gradually over time.

Data Presentation

Table 1: Summary of Optimized Reaction Conditions for Lignan Synthesis

ParameterOptimal Value/RangeSubstrateEnzyme SystemReference
pH7.5Dihydrosinapyl alcoholEUGO10X / HRP[3][4]
pH7.0Caprylyl glycolNot specified[6]
pH7.0EugenolPsVAO / Prx02[5]
Temperature15-45 °CDihydrosinapyl alcoholEUGO10X / HRP[4]
Temperature40 °CCaprylyl glycolNot specified[6]
Temperature20 °CEugenolPsVAO / Prx02[5]

Experimental Protocols

Protocol: One-Pot Enzymatic Synthesis of Syringaresinol

This protocol is a generalized procedure based on published methods.[3][4] Researchers should optimize the specific concentrations and incubation times for their experimental setup.

  • Reaction Setup:

    • Prepare a 50 mM potassium phosphate buffer and adjust the pH to 7.5.

    • In a glass vial, add the starting material, dihydrosinapyl alcohol, to a final concentration of 5 mM.

    • Add a co-solvent, such as 10% (v/v) Dimethyl sulfoxide (DMSO), to aid in substrate solubility.

  • Enzyme Addition (Sequential Method):

    • Add the engineered eugenol oxidase (EUGO10X) to a final concentration of 10 µM.

    • Incubate the reaction mixture at 35°C with shaking for 3 hours. This allows for the conversion of dihydrosinapyl alcohol to sinapyl alcohol.

    • After the initial incubation, add horseradish peroxidase (HRP) to the reaction mixture. The optimal concentration of HRP may need to be determined empirically, but a starting point of 10 µM can be used.

  • Reaction and Monitoring:

    • Continue the incubation at 35°C with shaking.

    • Monitor the progress of the reaction by taking aliquots at various time points.

    • Quench the reaction in the aliquots by adding four volumes of acetonitrile.

    • Centrifuge the quenched samples to precipitate the proteins.

    • Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) to determine the concentrations of the substrate, intermediate, and final product.

  • Product Isolation:

    • Once the reaction is complete, the product can be isolated. A common method involves quenching the entire reaction with acetonitrile and removing the solvents by rotary evaporation.

    • The resulting residue can be suspended in a solvent like ethyl acetate, filtered, and then the solvent evaporated to yield the crude syringaresinol product.

    • Further purification can be achieved through column chromatography.

Mandatory Visualization

Syringaresinol_Synthesis_Workflow cluster_reaction One-Pot Enzymatic Cascade cluster_analysis Analysis & Purification Substrate 2,6-Dimethoxy-4-allylphenol or Dihydrosinapyl alcohol Intermediate Sinapyl Alcohol Substrate->Intermediate EUGO Product Syringaresinol Intermediate->Product HRP / H₂O₂ Monitoring HPLC Monitoring Product->Monitoring Purification Purification Monitoring->Purification

Caption: Workflow for the one-pot enzymatic synthesis of syringaresinol.

References

Technical Support Center: Chemical Synthesis of Furofuran Lignans

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of furofuran lignans.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in the chemical synthesis of furofuran lignans?

The synthesis of furofuran lignans, which are characterized by a 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane skeleton, presents several key challenges.[1][2] The primary difficulty lies in controlling the stereochemistry at the multiple chiral centers of the furofuran core.[3][4] Achieving high diastereoselectivity and enantioselectivity is a central focus of many synthetic strategies.[5][6][7] Other common issues include low reaction yields, the need for multi-step transformations which can be inefficient, and difficulties in purifying the final products.[1][5][8] The development of practical, general, and efficient synthetic routes remains an active area of research to facilitate broader biological studies.[1][5][9]

Q2: How can I improve stereoselectivity in my furofuran lignan synthesis?

Improving stereoselectivity is crucial and can be approached in several ways. The choice of catalyst is paramount in asymmetric synthesis. For instance, palladium (Pd)-catalyzed asymmetric allylic cycloaddition and rhodium (Rh)-catalyzed C-H insertion reactions have been used to achieve high stereo-control.[5][6][10] Manganese(III)-mediated oxidative cyclization has also demonstrated excellent diastereocontrol in forming key bicyclic intermediates.[6][10] Other strategies include using chiral auxiliaries to direct the stereochemical outcome of reactions or employing organocatalytic methods, such as asymmetric aldol reactions, as key steps.[3][5]

Q3: My oxidative cyclization/dimerization reaction is giving low yields. What should I investigate?

Low yields in oxidative cyclization, a key step in many furofuran lignan syntheses, can stem from several factors. This reaction often involves the coupling of two phenylpropanoid units.[3][11] The choice of oxidizing agent, such as FeCl₃·6H₂O or cerium ammonium nitrate (CAN), is critical and reaction conditions must be finely tuned.[12][13] The electronic nature of the aromatic rings can also influence reactivity; electron-rich phenols tend to react more readily.[9] Steric hindrance from bulky substituents on the aromatic rings or side chains can significantly lower the yield.[1] Furthermore, competing side reactions or the formation of undesired regioisomers can consume starting material, and a careful investigation of reaction byproducts is recommended.

Q4: What are the best practices for purifying furofuran lignans?

The purification of furofuran lignans can be a time-consuming and laborious process.[8] Column chromatography is the most common method, often using silica gel or Sephadex LH-20.[1][2] Due to the often lipophilic nature of these compounds, a sequential extraction with a non-polar solvent like n-hexane or petroleum ether can be beneficial to remove fats and resins before chromatographic separation.[14] For some products, recrystallization can be an effective final purification step. It is crucial to monitor the purification process using thin-layer chromatography (TLC) with an appropriate stain, such as p-anisaldehyde reagent, to visualize the compounds.[1]

Troubleshooting Guide

Problem 1: Poor Diastereoselectivity in Furan Ring Formation
Symptom Potential Cause Suggested Solution
Formation of a nearly 1:1 mixture of α and β-products (diastereomers).[1][2]The reaction may be proceeding through a purely SN1-like mechanism via an oxocarbenium ion intermediate, which allows for nucleophilic attack from either face with little selectivity.[1][2]Modify reaction conditions to favor an SN2-like transition state. This can sometimes be achieved by changing the acid catalyst or solvent. In some systems, the thermodynamically more stable α-product can be favored by allowing the reaction to proceed for a longer duration, as the β-product may slowly convert to the α-congener.[1]
Multiple spots on TLC corresponding to isomers.Inadequate stereocontrol during a key bond-forming step, such as a radical cyclization or C-H insertion.Re-evaluate the catalyst and ligand system. For C-H insertion reactions, dirhodium catalysts are highly effective.[6][10] For radical cyclizations, the choice of initiator and reaction temperature can influence stereochemical outcomes.[3]
Problem 2: Low or No Yield of the Desired Product
Symptom Potential Cause Suggested Solution
Starting material is recovered unchanged.The catalyst may be inactive, or the reaction conditions (e.g., temperature) are insufficient to overcome the activation energy.Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts). Systematically increase the reaction temperature. For reactions involving nucleophilic attack, consider using stronger nucleophiles like thiols, which can promote higher product yields compared to alcohols or phenols.[1]
Complex mixture of unidentified byproducts is formed.The reaction intermediates may be unstable under the current conditions, leading to side reactions. This is particularly relevant in oxidative reactions with highly activated aromatic rings.Use a milder oxidizing agent. Protect sensitive functional groups, such as phenols, prior to the key transformation.[15] Lowering the reaction temperature may also help to suppress side reactions.
Yield decreases significantly with specific substrates.Steric hindrance from ortho-substituents on the aromatic rings can impede the reaction.[1] Lowered nucleophilicity of a reactant due to electron-withdrawing groups can also slow down or prevent the reaction.[1]For sterically hindered substrates, a different synthetic route that avoids the hindered center in the key step may be necessary. For substrates with poor nucleophilicity, more forcing reaction conditions (higher temperature, longer reaction time) might be required.[1]

Quantitative Data Summary

Table 1: Comparison of Yields in Nucleophilic Substitution of Samin (5) with Various Nucleophiles

EntryNucleophileProductYield (%)Diastereomeric Ratio (α:β)
11-Octanethiol (6a)2α-7aQuantitative>99:1
2Cyclohexanethiol (6c)2α-7c95>99:1
3p-Methylthiophenol (6g)2α-7g95>99:1
44-Nitrothiophenol (6i)2α-7i83>99:1
5o-Methylthiophenol (6j)2α-7j78>99:1
6Octanol (8b)2α-9bQuantitative>99:1
Data adapted from a study on the semisynthesis of thioether and ether furofuran lignans. The reactions were generally performed with samin (5), the nucleophile, and Amberlyst-15 as a catalyst at 70 °C for 8 hours.[1]

Table 2: Diastereoselectivity in Mn(III)-Mediated Oxidative Cyclization

EntrySubstrateProductDiastereomeric Ratio (d.r.)
1Acetoacetate derivative 111-acetyl-4-aryl-3-oxabicyclo[3.1.0]hexan-2-one (12)22:1
Data adapted from a study on a stereoselective route to endo,exo-2,6-diarylfurofuranones.[10]

Key Experimental Protocols

Protocol 1: Semisynthesis of Thioether Furofuran Lignans via Nucleophilic Substitution

This protocol is based on the highly diastereoselective synthesis of furofuran lignans from samin, a naturally occurring lignan.[1][2]

Objective: To synthesize 2α-(4-methylphenylthio)-samin (Product 2α-7g as an example).

Materials:

  • Samin (5)

  • p-Methylthiophenol (6g)

  • Amberlyst-15 ion-exchange resin

  • Acetonitrile (anhydrous)

  • 4 Å molecular sieves

  • Silica gel and Sephadex LH-20 for column chromatography

  • Standard laboratory glassware, magnetic stirrer, and heating mantle

Procedure:

  • To a solution of samin (5) (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask, add p-methylthiophenol (6g) (2.0 mmol), Amberlyst-15 (200 mg), and a 4 Å molecular sieve.

  • Stir the reaction mixture at 70 °C for 8 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the reaction mixture to remove the Amberlyst-15 and molecular sieves.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude mixture using silica gel column chromatography, followed by a Sephadex LH-20 column if necessary, to yield the pure furofuran lignan product.[2]

Protocol 2: Pd-Catalyzed Asymmetric Allylic Cycloaddition

This protocol outlines a key step in the enantioselective total synthesis of furofuran lignans, demonstrating the construction of a tetrahydrofuran ring with three stereocenters.[5][7]

Objective: To synthesize a key tetrahydrofuran intermediate via asymmetric cycloaddition.

Materials:

  • Vinylethylene carbonate (VEC) substrate

  • 2-Nitroacrylate substrate

  • Pd₂(dba)₃·CHCl₃ (Palladium catalyst precursor)

  • Chiral phosphine ligand (e.g., (R)-DTBM-SEGPHOS)

  • Anhydrous and degassed solvent (e.g., Toluene)

  • Standard Schlenk line equipment for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃·CHCl₃ (2.5 mol%) and the chiral ligand (5.5 mol%).

  • Add anhydrous, degassed toluene and stir the mixture at room temperature for 20 minutes.

  • Add the vinylethylene carbonate (VEC) substrate (1.0 equiv) and the 2-nitroacrylate substrate (1.2 equiv).

  • Stir the reaction at the optimized temperature (e.g., 40 °C) until the starting material is consumed, as monitored by TLC.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the desired tetrahydrofuran product.

  • The resulting intermediate can then be converted through subsequent steps like denitration, ester reduction, and Grignard addition to furnish the final furofuran lignan.[5]

Visualized Workflows and Pathways

Troubleshooting_Workflow cluster_start Problem Identification cluster_analysis Initial Analysis cluster_diagnosis Diagnosis cluster_solutions Corrective Actions Start Synthesis Issue Encountered (e.g., Low Yield, Poor Selectivity) CheckPurity Verify Purity of Starting Materials & Reagents Start->CheckPurity CheckConditions Confirm Reaction Conditions (Temp, Time, Atmosphere) CheckPurity->CheckConditions AnalyzeCrude Analyze Crude Reaction Mixture (TLC, NMR, MS) CheckConditions->AnalyzeCrude LowYield Low Yield? AnalyzeCrude->LowYield PoorSelectivity Poor Stereoselectivity? LowYield->PoorSelectivity No OptimizeConditions Optimize Conditions: - Change Temp/Solvent - Use Additives LowYield->OptimizeConditions Yes ComplexMixture Complex Mixture? PoorSelectivity->ComplexMixture No ChangeReagents Change Reagents: - Catalyst/Ligand - Oxidant/Reductant PoorSelectivity->ChangeReagents Yes ProtectGroups Add/Modify Protecting Groups ComplexMixture->ProtectGroups Yes PurifySM Purify/Recrystallize Starting Materials ComplexMixture->PurifySM No OptimizeConditions->Start Re-run Experiment ChangeReagents->Start Re-run Experiment ProtectGroups->Start Re-run Experiment PurifySM->Start Re-run Experiment

Caption: General troubleshooting workflow for furofuran lignan synthesis.

Synthetic_Pathways cluster_precursors Precursors cluster_routes Key Ring-Forming Strategies cluster_intermediates Intermediates / Key Reactions Phenylpropanoid 2x Phenylpropanoid Units (e.g., Coniferyl Alcohol) OxidativeDimerization Biomimetic Oxidative Dimerization Phenylpropanoid->OxidativeDimerization Sequential Sequential Bond Formation Phenylpropanoid->Sequential RadicalCoupling Radical Coupling OxidativeDimerization->RadicalCoupling CH_Insertion C-H Insertion / Cycloaddition Sequential->CH_Insertion NucleophilicCyclization Intramolecular Nucleophilic Cyclization Sequential->NucleophilicCyclization FurofuranCore Furofuran Lignan Core RadicalCoupling->FurofuranCore CH_Insertion->FurofuranCore NucleophilicCyclization->FurofuranCore

Caption: Major synthetic strategies for the furofuran lignan core.

Stereocontrol_Logic cluster_factors Influencing Factors cluster_details Specific Controls Goal Desired Stereoisomer Catalyst Catalyst System Ligand Chiral Ligand (e.g., for Pd, Rh) Catalyst->Ligand Metal Metal Center (e.g., Mn, Rh) Catalyst->Metal Auxiliary Chiral Auxiliary Auxiliary->Goal Substrate Substrate Control ChiralPool Starting from Chiral Pool Substrate->ChiralPool Conditions Reaction Conditions Temp Temperature & Solvent Conditions->Temp Ligand->Goal Metal->Goal Temp->Goal ChiralPool->Goal

Caption: Key factors influencing stereochemical control in synthesis.

References

Technical Support Center: Overcoming Low Aqueous Solubility of (-)-Syringaresinol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low aqueous solubility of (-)-Syringaresinol in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

Q2: I am observing precipitation when I add my this compound stock solution to my aqueous buffer or cell culture medium. What is happening?

This is a common issue due to the low aqueous solubility of this compound. When a concentrated stock solution, typically in an organic solvent like DMSO, is diluted into an aqueous medium, the concentration of the compound may exceed its solubility limit in the final solution, leading to precipitation.

Q3: What are the recommended initial steps to dissolve this compound for in vitro experiments?

For initial attempts, it is recommended to prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it into the aqueous experimental medium. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.

Q4: Are there alternatives to DMSO for dissolving this compound?

Yes, other water-miscible organic solvents can be used. These include ethanol, methanol, and acetone.[1] However, it is crucial to determine the tolerance of your specific cell line or experimental system to these solvents, as they can be toxic at higher concentrations.

Q5: What are more advanced methods to improve the solubility and bioavailability of this compound?

Several advanced techniques can significantly enhance the aqueous solubility of this compound. These include:

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent.

  • Use of Surfactants: Employing surfactants to form micelles that encapsulate the hydrophobic compound.

  • Cyclodextrin Inclusion Complexes: Forming a complex where the this compound molecule is encapsulated within a cyclodextrin molecule.

  • Nanoformulations: Developing nanoparticle-based delivery systems, such as solid lipid nanoparticles (SLNs) or liposomes.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Cell Culture Media

Symptoms:

  • Cloudiness or visible precipitate in the cell culture wells after adding the this compound stock solution.

  • Inconsistent experimental results.

Possible Causes:

  • The final concentration of this compound exceeds its aqueous solubility limit.

  • The concentration of the organic solvent (e.g., DMSO) in the final medium is too high, causing cellular stress or interacting with the compound.

Solutions:

SolutionDescriptionProsCons
Optimize Stock & Final Concentration Prepare a higher concentration stock solution in DMSO to minimize the volume added to the medium. Ensure the final DMSO concentration is within the tolerated range for your cells (typically ≤ 0.5%).[2]Simple and quick to implement.May not be sufficient for achieving high final concentrations of this compound.
Serial Dilution Perform serial dilutions of the DMSO stock solution in the cell culture medium.Can help identify the maximum achievable soluble concentration.May still result in precipitation at higher concentrations.
Gentle Warming and Sonication After dilution, gently warm the medium to 37°C and briefly sonicate to aid dissolution.Can help dissolve small amounts of precipitate.Overheating can degrade the compound, and excessive sonication can damage cells.
Use of a Co-solvent System Prepare the final medium with a small, non-toxic percentage of a co-solvent like ethanol in addition to the DMSO from the stock.Can increase the solubility of this compound.Requires careful optimization to avoid solvent toxicity.
Issue 2: Low Bioavailability or Inconsistent In Vitro Activity

Symptoms:

  • Lower than expected biological activity in cell-based assays.

  • High variability between replicate experiments.

Possible Causes:

  • Poor solubility of this compound in the assay buffer leads to a lower effective concentration.

  • The compound is precipitating over the course of the experiment.

Solutions:

SolutionDescriptionProsCons
Cyclodextrin Complexation Form an inclusion complex with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to increase aqueous solubility.Significant increase in solubility and stability.[3]Requires additional preparation steps and characterization.
Nanoformulation Encapsulate this compound in a nano-delivery system like solid lipid nanoparticles (SLNs) or liposomes.Enhanced bioavailability, controlled release, and potential for targeted delivery.[4]Complex formulation process requiring specialized equipment and expertise.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent

Objective: To prepare a working stock solution of this compound for in vitro assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out a precise amount of this compound powder.

  • Dissolve the powder in a minimal amount of 100% DMSO to create a high-concentration primary stock solution (e.g., 10-50 mM). Vortex and gently warm if necessary to fully dissolve.

  • Store the primary stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • For experiments, dilute the primary stock solution in the aqueous buffer or cell culture medium to the desired final concentration. Ensure the final DMSO concentration does not exceed the tolerance limit of the experimental system (e.g., for many cell lines, the final DMSO concentration should be kept at or below 0.5%).[2]

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex

Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Ethanol

  • Magnetic stirrer and stir bar

  • Freeze-dryer

Procedure:

  • Molar Ratio Determination: A common starting point is a 1:1 molar ratio of this compound to HP-β-CD.

  • Preparation:

    • Dissolve the calculated amount of HP-β-CD in deionized water with stirring.

    • Dissolve the calculated amount of this compound in a minimal amount of ethanol.

    • Slowly add the this compound solution to the aqueous HP-β-CD solution while stirring continuously.

    • Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Lyophilization:

    • Freeze the resulting solution at -80°C.

    • Lyophilize the frozen solution for 48-72 hours until a dry powder is obtained.[5]

  • Characterization (Recommended): Confirm the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Solubility Testing: Determine the solubility of the complex in water or buffer and compare it to that of the free compound.

Protocol 3: Preparation of this compound Loaded Solid Lipid Nanoparticles (SLNs)

Objective: To formulate this compound into solid lipid nanoparticles to improve its aqueous dispersibility and bioavailability.

Materials:

  • This compound

  • Solid lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Deionized water

  • High-shear homogenizer or sonicator

Procedure:

  • Lipid Phase Preparation:

    • Melt the solid lipid by heating it to 5-10°C above its melting point.

    • Dissolve this compound in the molten lipid.

  • Aqueous Phase Preparation:

    • Dissolve the surfactant in deionized water and heat it to the same temperature as the lipid phase.

  • Emulsification:

    • Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization or sonication.

    • Continue homogenization/sonication for a specified period (e.g., 5-15 minutes) to form a hot oil-in-water nanoemulsion.

  • Nanoparticle Formation:

    • Cool the nanoemulsion in an ice bath while stirring to allow the lipid to solidify and form SLNs.

  • Characterization (Recommended): Analyze the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Data Presentation

Table 1: Representative Solubility of this compound in Different Solvents

SolventConcentrationApproximate Solubility
Water-< 0.1 mg/mL (Practically Insoluble)
Phosphate-Buffered Saline (PBS) pH 7.4-< 0.1 mg/mL
DMSO100%> 20 mg/mL
Ethanol100%Soluble
10% DMSO in Water (v/v)-~0.5 - 1 mg/mL
1% Tween® 80 in Water (w/v)-~0.2 - 0.4 mg/mL

*Note: These are estimated values for illustrative purposes. Actual solubility may vary.

Table 2: Comparison of this compound Formulations

FormulationMethodAdvantageDisadvantage
DMSO Stock Solution Simple DissolutionEasy and fast to prepare.Limited aqueous solubility upon dilution; potential for precipitation.
HP-β-CD Inclusion Complex LyophilizationSignificantly increased aqueous solubility and stability.More complex and time-consuming preparation.
Solid Lipid Nanoparticles (SLNs) High-Shear HomogenizationImproved bioavailability, sustained release profile.Requires specialized equipment and formulation expertise.

Visualizations

Signaling Pathways

Below are diagrams of key signaling pathways reportedly modulated by this compound.

experimental_workflow_dissolution cluster_start Start: Insoluble Compound cluster_methods Solubilization Methods cluster_simple Basic Method cluster_advanced Advanced Methods cluster_end End: Solubilized Compound start This compound Powder co_solvent Dissolve in Co-solvent (e.g., DMSO) start->co_solvent Direct Dissolution cyclodextrin Cyclodextrin Inclusion Complex start->cyclodextrin Complexation nano Nanoformulation (e.g., SLNs, Liposomes) start->nano Encapsulation end Aqueous Solution for Experimental Use co_solvent->end cyclodextrin->end nano->end

Caption: Experimental workflow for solubilizing this compound.

TGF_beta_Smad_pathway TGFb TGF-β TBRII TβRII TGFb->TBRII Binds TBRI TβRI TBRII->TBRI Activates SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 Complex SMAD2/3/4 Complex pSMAD23->Complex Binds SMAD4 SMAD4 SMAD4->Complex Binds Nucleus Nucleus Complex->Nucleus Translocates to Transcription Gene Transcription (Fibrosis, Inflammation) Nucleus->Transcription Regulates Syringaresinol This compound Syringaresinol->TBRI Inhibits (Abnormal Activation) Keap1_Nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Ub Ubiquitination & Degradation Nrf2->Ub Leads to Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates Syringaresinol This compound (Oxidative Stress) Syringaresinol->Keap1 Inhibits ARE ARE Nrf2_n->ARE Binds to Antioxidant Antioxidant Gene Expression ARE->Antioxidant PPAR_beta_pathway Syringaresinol This compound PPARb PPARβ Syringaresinol->PPARb Binds & Activates Complex PPARβ/RXR Heterodimer PPARb->Complex RXR RXR RXR->Complex PPRE PPRE Complex->PPRE Binds to Mitochondrial Mitochondrial Biogenesis Gene Expression PPRE->Mitochondrial

References

Technical Support Center: Protocol Optimization for Resazurin-Based Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their resazurin-based cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of the resazurin-based cell viability assay?

The resazurin assay is a colorimetric and fluorometric method used to quantify viable cells. The core principle involves the reduction of the blue, non-fluorescent dye, resazurin, into the pink, highly fluorescent compound, resorufin. This conversion is mediated by mitochondrial enzymes and other reductases present in metabolically active, viable cells.[1][2][3][4] The resulting fluorescence intensity is directly proportional to the number of living cells in the sample.[1][2]

Q2: What are the key parameters to optimize for a successful resazurin assay?

To ensure reliable and reproducible data, the following parameters should be optimized for your specific cell type and experimental conditions:

  • Cell Seeding Density: The number of cells plated per well is crucial for obtaining a linear response.

  • Resazurin Concentration: The optimal concentration of resazurin should be determined to avoid cytotoxicity while ensuring sufficient signal.

  • Incubation Time: The duration of incubation with resazurin needs to be optimized to allow for sufficient reduction without signal saturation or cytotoxicity.[2][5]

  • Excitation and Emission Wavelengths: While standard wavelengths are available, determining the optimal excitation and emission spectra for your specific plate reader and experimental setup can enhance sensitivity and reduce background.[1][2]

Q3: Is the resazurin dye toxic to cells?

Resazurin is generally considered non-toxic to cells at low concentrations and for short incubation periods, making it suitable for time-lapse and kinetic monitoring experiments.[2] However, prolonged exposure or high concentrations of resazurin can be cytotoxic and affect cell viability.[6][7] It is crucial to determine the optimal, non-toxic concentration and incubation time for your specific cell line.

Troubleshooting Guide

High Background Fluorescence

Problem: The fluorescence signal in the wells without cells (blank) is unusually high, reducing the signal-to-noise ratio.

Possible Causes & Solutions:

Possible CauseProposed Solution
Contamination of Media or Reagents Use fresh, sterile culture medium and reagents. Ensure all solutions are properly filtered.
Autofluorescence of Media Components Phenol red in culture media can contribute to background fluorescence. Consider using a phenol red-free medium for the assay.
Interference from Test Compounds Some test compounds may be inherently fluorescent or can reduce resazurin directly.[8][9] Run a control with the test compound in cell-free media to assess its intrinsic fluorescence and reducing potential.[9]
Sub-optimal Wavelengths The selected excitation and emission wavelengths may be exciting background components. Perform a wavelength scan to determine the optimal settings that maximize the resorufin signal while minimizing background.[1][2]
Extended Exposure to Light Resazurin can be sensitive to light. Protect the resazurin stock solution and assay plates from direct light.
Inconsistent or Non-Reproducible Results

Problem: High variability is observed between replicate wells or between experiments.

Possible Causes & Solutions:

Possible CauseProposed Solution
Uneven Cell Seeding Ensure a homogenous single-cell suspension before seeding.[10] For adherent cells, allow sufficient time for attachment before starting the experiment. Clumping of cells can lead to variability.[10]
Edge Effects in Microplates Evaporation from the outer wells of a microplate can lead to volume and concentration changes. To minimize this, avoid using the outermost wells or fill them with sterile water or PBS.
Inconsistent Incubation Times Ensure that the incubation time with resazurin is consistent for all plates and all experiments.
Pipetting Errors Calibrate and use appropriate pipettes for the volumes being dispensed. Ensure proper mixing of resazurin in each well.
Cell Clumping Some cell lines, like HepG2, are prone to clumping, which can cause significant variability.[10] Gentle pipetting or passing cells through a fine-gauge needle can help create a single-cell suspension.[10]
Non-Linear or Saturated Signal

Problem: The fluorescence signal does not show a linear relationship with the number of cells, or the signal plateaus at high cell densities.

Possible Causes & Solutions:

Possible CauseProposed Solution
Sub-optimal Incubation Time A prolonged incubation time with high cell numbers can lead to complete conversion of resazurin to resorufin, resulting in signal saturation.[2][11] Conversely, a very short incubation time may not be sufficient for low cell numbers.[2] Optimize the incubation time based on cell density.
Inappropriate Cell Density Seeding too many cells can lead to rapid depletion of resazurin and saturation of the signal.[11] Conversely, too few cells may not generate a signal significantly above background. Perform a cell titration experiment to determine the optimal seeding density.
Further Reduction of Resorufin With very long incubation times, the fluorescent resorufin can be further reduced to the non-fluorescent hydroresorufin, leading to a decrease in signal.[6]
Plate Reader Settings The gain setting on the fluorescence reader may be too high, leading to signal saturation. Adjust the gain to ensure the readings are within the linear range of the instrument.

Experimental Protocols

Protocol 1: Optimization of Cell Seeding Density

This protocol aims to determine the optimal number of cells per well that yields a linear relationship between cell number and fluorescence intensity.

Materials:

  • 96-well, black-walled, clear-bottom tissue culture plates

  • Your cell line of interest

  • Complete culture medium

  • Resazurin solution (e.g., 0.15 mg/mL in DPBS, sterile filtered)[12]

  • Phosphate-buffered saline (PBS)

Procedure:

  • Harvest and count your cells, ensuring a single-cell suspension.

  • Prepare a serial dilution of your cell suspension in complete culture medium. A recommended range to test is from 1,000 to 50,000 cells per well, but this may vary depending on the cell type.

  • Seed 100 µL of each cell dilution into a 96-well plate. Include at least three replicate wells for each cell density.

  • Include wells with 100 µL of culture medium only to serve as a background control (blank).[3]

  • Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2) for the desired duration of your experiment (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10-20 µL of resazurin solution to each well, including the blank wells.[3][12]

  • Incubate the plate for a predetermined time (e.g., 1-4 hours) at 37°C, protected from light.[12]

  • Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex: 560-570 nm, Em: 580-590 nm).[3][12]

  • Subtract the average fluorescence of the blank wells from the fluorescence readings of the cell-containing wells.

  • Plot the background-subtracted fluorescence intensity against the number of cells per well. The optimal cell seeding density will be within the linear range of this curve.

Protocol 2: Optimization of Incubation Time

This protocol is designed to determine the ideal incubation time with resazurin for your chosen cell density.

Materials:

  • 96-well, black-walled, clear-bottom tissue culture plates

  • Your cell line of interest at the optimal seeding density (determined from Protocol 1)

  • Complete culture medium

  • Resazurin solution

Procedure:

  • Seed your cells at the predetermined optimal density in a 96-well plate and incubate for the desired experimental duration.

  • Add resazurin solution to each well.

  • Measure the fluorescence intensity at multiple time points (e.g., 30, 60, 90, 120, 180, and 240 minutes) after the addition of resazurin.[13]

  • Plot the fluorescence intensity against the incubation time.

  • The optimal incubation time is the point at which the signal is sufficiently high above background but is still on the linear portion of the curve, before it begins to plateau.

Data Summary Tables

Table 1: Recommended Optimization Parameters for A549 Cells

ParameterOptimized ValueReference
Excitation Wavelength 545 nm[13]
Emission Wavelength 595 nm[13]
Incubation Time 3-4 hours (for ~1x10³ to ~1.6x10⁴ cells/cm²)[13]
1.5-2 hours (for ~1.6x10⁴ to ~7.5x10⁴ cells/cm²)[13]
0.5-1 hour (for > ~7.5x10⁴ cells/cm²)[13]
Resazurin Concentration 44 µM[13]

Table 2: General Troubleshooting Summary

IssueKey Recommendation
High Background Use phenol red-free media and include a "compound only" control.
High Variability Ensure a homogenous single-cell suspension and minimize edge effects.
Non-Linear Signal Optimize cell density and incubation time to avoid signal saturation.

Visualizations

Resazurin_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis prep_cells Prepare Single-Cell Suspension seed_plate Seed Cells into 96-Well Plate prep_cells->seed_plate add_compounds Add Test Compounds seed_plate->add_compounds incubate_cells Incubate Cells add_compounds->incubate_cells add_resazurin Add Resazurin Solution incubate_cells->add_resazurin incubate_resazurin Incubate at 37°C add_resazurin->incubate_resazurin measure_fluorescence Measure Fluorescence (Ex: 560nm, Em: 590nm) incubate_resazurin->measure_fluorescence analyze_data Analyze Data measure_fluorescence->analyze_data

Caption: General experimental workflow for a resazurin-based cell viability assay.

Resazurin_Signaling_Pathway Resazurin Resazurin (Blue, Non-fluorescent) Resorufin Resorufin (Pink, Fluorescent) Resazurin->Resorufin Reduction ViableCell Viable Cell (Metabolically Active) MitochondrialEnzymes Mitochondrial Reductases (e.g., diaphorase)

Caption: The reduction of resazurin to fluorescent resorufin by viable cells.

Troubleshooting_Logic Start Inconsistent Results? CheckSeeding Check Cell Seeding Homogeneity Start->CheckSeeding Yes HighBackground High Background? Start->HighBackground No CheckIncubation Verify Consistent Incubation Times CheckSeeding->CheckIncubation CheckPipetting Review Pipetting Technique CheckIncubation->CheckPipetting CheckPipetting->HighBackground CheckMedia Test for Media/ Compound Autofluorescence HighBackground->CheckMedia Yes NonLinear Non-Linear Signal? HighBackground->NonLinear No OptimizeWavelengths Optimize Excitation/ Emission Wavelengths CheckMedia->OptimizeWavelengths OptimizeWavelengths->NonLinear OptimizeDensity Optimize Cell Seeding Density NonLinear->OptimizeDensity Yes End Assay Optimized NonLinear->End No OptimizeTime Optimize Incubation Time OptimizeDensity->OptimizeTime OptimizeTime->End

Caption: A logical workflow for troubleshooting common resazurin assay issues.

References

How to prevent by-product formation in syringaresinol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing by-product formation during syringaresinol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products observed during syringaresinol synthesis?

A1: In biocatalytic synthesis, particularly when using peroxidase or laccase-mediated oxidative coupling of sinapyl alcohol or its precursors, the primary by-products are higher molecular weight oligomers and polymers.[1] These form due to undesired C-C and C-O linkages other than the desired β-β' bond that forms syringaresinol. Specifically, linkages such as β-O-4 can be observed, though they are generally less favored when using substrates like 2,6-dimethoxy-4-allylphenol where the 2 and 6 positions are blocked by methoxy groups.[1][2]

Q2: How does the choice of starting material affect by-product formation?

A2: The choice of starting material is critical. Using precursors like 2,6-dimethoxy-4-allylphenol is advantageous because the methoxy groups at the C2 and C6 positions of the phenyl ring sterically hinder the formation of undesired linkages, thereby favoring the formation of the β-β' dimer, syringaresinol.[1] Starting directly with sinapyl alcohol can also be efficient, but this substrate can be expensive.[3] Dihydrosinapyl alcohol is another renewable option that can be converted to sinapyl alcohol in situ.[4][5][6]

Q3: What is the advantage of using a one-pot, two-enzyme system for syringaresinol synthesis?

A3: A one-pot, two-enzyme system, such as using eugenol oxidase (EUGO) and horseradish peroxidase (HRP), offers several advantages. It is an efficient and more environmentally friendly biocatalytic route.[5] The EUGO enzyme oxidizes a precursor (like dihydrosinapyl alcohol or 2,6-dimethoxy-4-allylphenol) to sinapyl alcohol while simultaneously producing hydrogen peroxide (H₂O₂).[1][3][7] This in-situ generation of H₂O₂ is then used by HRP to catalyze the specific dimerization of sinapyl alcohol to syringaresinol.[1][3][7] This coupling of reactions prevents the accumulation of excessive H₂O₂, which can otherwise inactivate the peroxidase.[3]

Q4: Can reaction conditions be optimized to minimize by-products?

A4: Yes, optimizing reaction conditions is crucial. Key parameters to control include temperature, pH, reaction time, and the concentration and addition sequence of enzymes. For example, in the EUGO-HRP system, a temperature of 35°C and a pH of 7.5 have been found to be optimal.[4][5] Longer incubation times can sometimes lead to a decrease in syringaresinol yield due to HRP-catalyzed side reactions leading to oligomerization.[4][5] Stepwise addition of the enzymes can also improve the final yield.[4][6]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Syringaresinol Suboptimal reaction conditions (pH, temperature).Optimize the temperature and pH. For the EUGO-HRP cascade, a temperature of 35°C and a pH of 7.5 are recommended.[4][5]
Instability of starting materials.Dihydrosinapyl alcohol can be unstable in aqueous media at temperatures above 35°C.[4][5] Ensure the reaction temperature is controlled.
Enzyme inactivation.Excessive hydrogen peroxide can inactivate HRP. The in-situ production of H₂O₂ in a coupled enzyme system helps mitigate this.[3] Avoid adding supplementary H₂O₂ as it can reduce the yield.[4][5]
Presence of Polymeric By-products HRP-catalyzed side reactions.Reduce the reaction time. Longer incubations can lead to a reduced yield of syringaresinol due to side reactions.[4][5]
Non-specific coupling of substrate radicals.Use a starting material with blocking groups, such as 2,6-dimethoxy-4-allylphenol, to direct the reaction towards the desired β-β' linkage.[1]
Incorrect enzyme ratio/concentration.Optimize the concentration of HRP. A stepwise addition, where HRP is added after the initial conversion of the precursor to sinapyl alcohol, can improve the yield to as high as 68%.[4]
Incomplete Conversion of Starting Material Insufficient enzyme activity or concentration.Increase the concentration of the rate-limiting enzyme (e.g., EUGO). Enzyme engineering, such as creating mutants like EUGO I427A, can significantly improve efficiency with specific substrates.[3][8]
Poor substrate solubility.Use a co-solvent like dimethyl sulfoxide (DMSO) at around 5-10% (v/v) to improve the solubility of phenolic substrates.[3][4]

Experimental Protocols

Protocol 1: One-Pot Synthesis from Dihydrosinapyl Alcohol

This protocol is based on a one-pot, two-enzyme cascade reaction for the synthesis of racemic syringaresinol.[4][5]

Materials:

  • Dihydrosinapyl alcohol

  • Engineered eugenol oxidase (EUGO10X)

  • Horseradish peroxidase (HRP)

  • Potassium phosphate buffer (KPi), 50 mM, pH 7.5

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (for quenching)

  • Ethyl acetate (for extraction)

Procedure:

  • Prepare a reaction mixture containing 5 mM dihydrosinapyl alcohol and 10 µM EUGO10X in 50 mM potassium phosphate buffer (pH 7.5) with 10% DMSO.

  • Incubate the mixture at 35°C with shaking for 3 hours. This step allows for the conversion of dihydrosinapyl alcohol to sinapyl alcohol.

  • After 3 hours, add HRP to the reaction mixture to a final concentration of 10 µM.

  • Continue the incubation at 35°C with shaking. Monitor the reaction progress by taking samples at time intervals, quenching them with four volumes of acetonitrile, and analyzing by HPLC.

  • Longer incubation times (beyond 3 hours after HRP addition) may lead to a reduced yield of syringaresinol.[4][5] An analytical yield of up to 68% can be achieved under optimized stepwise conditions.[5]

  • For product isolation, quench the reaction by adding four volumes of acetonitrile. Remove the solvent by rotary evaporation.

  • Suspend the solid residue in ethyl acetate, filter, and evaporate the solvent to obtain the syringaresinol product.[4][5]

Protocol 2: One-Pot Synthesis from 2,6-Dimethoxy-4-allylphenol

This protocol utilizes an engineered eugenol oxidase for higher efficiency and results in a high isolated yield of syringaresinol.[1][3]

Materials:

  • 2,6-dimethoxy-4-allylphenol

  • Engineered eugenol oxidase mutant (EUGO I427A)

  • Horseradish peroxidase (HRP)

  • Potassium phosphate buffer

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (for extraction)

  • Silica for column chromatography

Procedure:

  • Prepare a reaction mixture in a suitable volume (e.g., 250 mL for a 1g scale synthesis) containing 2,6-dimethoxy-4-allylphenol, EUGO I427A, and HRP in a buffer with 5% (v/v) DMSO as a co-solvent.

  • Maintain the reaction with stirring. The reaction should proceed for approximately 22 hours to achieve full conversion of the starting material.

  • Monitor the conversion of 2,6-dimethoxy-4-allylphenol by HPLC.

  • Once the reaction is complete, extract the product from the aqueous solution using ethyl acetate.

  • Purify the extracted product by column chromatography on silica gel.

  • This method has been reported to achieve an isolated yield of 81% syringaresinol from 1 gram of starting material.[1][3]

Data Summary

Synthesis MethodStarting MaterialKey EnzymesCo-solventTemp. (°C)pHIsolated YieldReference
One-Pot Biocatalytic CascadeDihydrosinapyl AlcoholEUGO10X, HRP10% DMSO357.537%[4]
One-Pot Two-Enzyme Conversion2,6-Dimethoxy-4-allylphenolEUGO I427A, HRP5% DMSONot specifiedNot specified81%[1][3]

Visual Guides

Biocatalytic Synthesis Workflow

G cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Dimerization Start Starting Material (e.g., Dihydrosinapyl Alcohol) SA Sinapyl Alcohol Intermediate Start->SA Eugenol Oxidase (EUGO) Start->SA H2O2 Hydrogen Peroxide (H₂O₂) SA_input SR Sinapyl Alcohol Radicals Syringa Syringaresinol (β-β' linkage) SR->Syringa Dimerization Byproducts Oligomeric By-products (e.g., β-O-4 linkages) SR->Byproducts Side Reactions Purify Purification (Chromatography/Extraction) Syringa->Purify Byproducts->Purify SA_input->SR Horseradish Peroxidase (HRP) + H₂O₂ (from Step 1) Final Pure Syringaresinol Purify->Final G Start High By-product Formation Detected Q1 Is reaction time > 3-4 hours (post-HRP addition)? Start->Q1 A1_Yes Reduce incubation time to minimize HRP-catalyzed side reactions. Q1->A1_Yes Yes Q2 Is supplementary H₂O₂ being added? Q1->Q2 No A1_No No A2_Yes Stop adding external H₂O₂. Rely on in-situ generation from EUGO. Q2->A2_Yes Yes Q3 Is the starting material prone to side reactions? Q2->Q3 No A2_No No A3_Yes Consider using a substrate with blocking groups, e.g., 2,6-dimethoxy-4-allylphenol. Q3->A3_Yes Yes Q4 Is enzyme addition optimized? Q3->Q4 No A3_No No A4_No Implement stepwise addition: Incubate with EUGO first, then add HRP. Q4->A4_No No End Review enzyme purity and substrate quality. Q4->End Yes A4_Yes Yes

References

Technical Support Center: Efficient Syringaresinol Synthesis via Radical Coupling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of syringaresinol synthesis through radical coupling. The information focuses on the widely used biocatalytic one-pot, two-enzyme system.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic synthesis of syringaresinol.

IssuePossible Cause(s)Suggested Solution(s)
Low Syringaresinol Yield 1. Side Reactions: Prolonged reaction times can lead to horseradish peroxidase (HRP)-catalyzed side reactions, reducing the final yield.[1][2] 2. Sub-optimal Temperature: Temperatures above 35°C can lead to the instability of the starting material, dihydrosinapyl alcohol.[1][2] 3. Inhibition of HRP: The initial starting material (e.g., dihydrosinapyl alcohol) may inhibit or act as a substrate for HRP, reducing its efficiency in the desired coupling reaction.[1]1. Optimize the reaction time; for the EUGO-HRP system, a 3-hour incubation can yield around 40% syringaresinol.[1][2] 2. Maintain the reaction temperature at 35°C for optimal results.[1][2] 3. Employ a stepwise addition of the biocatalysts. Allow the first enzyme (e.g., EUGO) to convert the majority of the starting material before adding HRP. This approach has been shown to significantly improve yields, achieving up to a 68% analytical yield.[1][2]
Reaction Stalls or Incomplete Conversion 1. Enzyme Inactivation: HRP can be inactivated by excessive concentrations of its co-substrate, hydrogen peroxide (H₂O₂).[3][4] 2. Incorrect pH: The pH of the reaction buffer may not be optimal for both enzymes in the cascade.1. Avoid the external addition of H₂O₂. The in situ generation of H₂O₂ by the first enzyme (e.g., eugenol oxidase - EUGO) provides the necessary amount for the HRP-catalyzed step without causing significant inactivation.[3][4] Supplementing with additional H₂O₂ has been shown to decrease the yield.[1] 2. For the EUGO-HRP system, a potassium phosphate buffer with a pH of 7.5 has been shown to be effective.[1][2]
Formation of Insoluble Byproducts Polymerization: HRP can catalyze the further polymerization of syringaresinol and other phenolic compounds, leading to insoluble materials.[1][3]This is often linked to prolonged reaction times. Monitor the reaction and stop it once the maximum yield of syringaresinol is achieved to prevent subsequent polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the one-pot synthesis of syringaresinol using EUGO and HRP?

A1: A temperature of 35°C is recommended. While higher temperatures (up to 45°C) can increase the initial rate of formation, they do not necessarily improve the final yield and can lead to the degradation of the starting material, dihydrosinapyl alcohol. At 55°C, the consumption of dihydrosinapyl alcohol is inhibited.[1][2]

Q2: Should I add hydrogen peroxide to the reaction to improve the HRP activity?

A2: No, it is not recommended. The one-pot system is designed so that the first enzyme, eugenol oxidase (EUGO), produces the necessary amount of hydrogen peroxide for the horseradish peroxidase (HRP) to function.[3][4] Adding external H₂O₂ can inactivate the HRP and has been shown to reduce the syringaresinol yield significantly.[1]

Q3: My syringaresinol yield is decreasing after a certain point in the reaction. Why is this happening?

A3: This is likely due to HRP-catalyzed side reactions.[1][2] HRP can further oxidize the newly formed syringaresinol and other phenolic intermediates, leading to the formation of polymers and other byproducts. It is crucial to monitor the reaction and stop it at the optimal time to maximize the yield of the desired product.

Q4: What is a "stepwise" addition of enzymes, and why is it beneficial?

A4: A stepwise addition involves adding the enzymes at different time points. In the context of syringaresinol synthesis from dihydrosinapyl alcohol, the reaction is incubated with the first enzyme (EUGO) for a period (e.g., 3 hours) to convert the starting material into the intermediate, sinapyl alcohol. Then, the second enzyme (HRP) is added to catalyze the final dimerization to syringaresinol. This method is beneficial because the starting material can inhibit HRP. By allowing the initial conversion to complete, the HRP can function more efficiently, leading to a significant improvement in the final yield.[1][2]

Q5: What are the typical starting materials for the biocatalytic synthesis of syringaresinol?

A5: Common starting materials include dihydrosinapyl alcohol and 2,6-dimethoxy-4-allylphenol.[1][3] Both can be converted to sinapyl alcohol, the direct precursor for the radical coupling to syringaresinol. The choice of starting material can depend on cost and availability.

Quantitative Data Summary

The following table summarizes key quantitative data from optimized biocatalytic synthesis protocols for syringaresinol.

ParameterValueStarting MaterialEnzyme SystemReference
Analytical Yield 68%Dihydrosinapyl alcoholStepwise EUGO-HRP[1][2]
Purified Yield 81%2,6-dimethoxy-4-allylphenolOne-pot EUGO-HRP[3][4]
Reaction Temperature 35°CDihydrosinapyl alcoholEUGO-HRP[1][2]
pH 7.5Dihydrosinapyl alcoholEUGO-HRP[1][2]
Reaction Time (Stepwise) 3 hours (EUGO) + subsequent HRP incubationDihydrosinapyl alcoholEUGO-HRP[1][2]
Reaction Time (One-pot) 22 hours2,6-dimethoxy-4-allylphenolEUGO-HRP[3]

Experimental Protocols

Protocol 1: Stepwise One-Pot Synthesis from Dihydrosinapyl Alcohol

This protocol is optimized for high analytical yield by mitigating HRP inhibition.

  • Reaction Setup:

    • In a 4 mL glass vial, prepare a 500 µL reaction mixture containing:

      • 5 mM Dihydrosinapyl alcohol

      • 10 µM Eugenol oxidase (EUGO10X mutant)

      • 50 mM Potassium phosphate buffer (pH 7.5)

      • 10% DMSO

  • First Incubation:

    • Incubate the mixture at 35°C with shaking at 150 rpm for 3 hours. This allows for the conversion of dihydrosinapyl alcohol to sinapyl alcohol.

  • Second Enzyme Addition:

    • Add horseradish peroxidase (HRP) to the reaction mixture to a final concentration of 10 µM.

  • Second Incubation:

    • Continue the incubation at 35°C with shaking. Monitor the reaction progress by taking samples at various time points.

  • Quenching and Analysis:

    • To monitor the reaction, quench 20 µL samples with four volumes of acetonitrile.

    • Centrifuge the quenched samples at 14,000 rpm for 5 minutes.

    • Analyze the supernatant using HPLC to determine the concentrations of the starting material, intermediate, and final product.[1]

Protocol 2: One-Pot Synthesis from 2,6-dimethoxy-4-allylphenol

This protocol is suitable for larger-scale synthesis with a high purified yield.

  • Reaction Setup:

    • Combine the following in a suitable reaction vessel:

      • 2,6-dimethoxy-4-allylphenol (substrate)

      • Eugenol oxidase (I427A EUGO mutant)

      • Horseradish peroxidase (HRP)

    • The reaction is performed in a suitable buffer (e.g., potassium phosphate).

  • Incubation:

    • Incubate the reaction mixture for approximately 22 hours. The EUGO enzyme will convert the substrate to sinapyl alcohol and generate H₂O₂, which is then used by HRP to dimerize the sinapyl alcohol into syringaresinol.[3]

  • Work-up and Purification:

    • After the reaction is complete (as confirmed by HPLC), extract the product from the aqueous solution using ethyl acetate.

    • Purify the crude product by column chromatography to obtain pure syringaresinol.[3]

Visualizations

Syringaresinol_Synthesis_Pathway cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Radical Coupling Precursor Dihydrosinapyl Alcohol or 2,6-dimethoxy-4-allylphenol Intermediate Sinapyl Alcohol Precursor->Intermediate Oxidation H2O2 H₂O₂ Intermediate->H2O2 Radical Sinapyl Alcohol Radical Intermediate->Radical Oxidation cluster_step2 cluster_step2 EUGO Eugenol Oxidase (EUGO) EUGO->Precursor O2 O₂ O2->Precursor Syringaresinol Syringaresinol Radical->Syringaresinol Dimerization HRP Horseradish Peroxidase (HRP) HRP->Intermediate H2O2_input H₂O₂ (from Step 1) H2O2_input->Intermediate

Caption: Biocatalytic pathway for syringaresinol synthesis.

Syringaresinol_Workflow start Start: Prepare Reaction Mixture (Substrate, Buffer, EUGO) incubate1 Incubate at 35°C for 3 hours start->incubate1 add_hrp Add HRP to the mixture incubate1->add_hrp incubate2 Continue incubation at 35°C add_hrp->incubate2 monitor Monitor reaction via HPLC sampling incubate2->monitor quench Quench samples with Acetonitrile monitor->quench Take sample end End: Product Purification monitor->end Reaction complete analyze Analyze by HPLC quench->analyze analyze->monitor Continue if incomplete

References

Technical Support Center: Quenching Procedures for Syringaresinol Synthesis Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for syringaresinol synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the critical quenching step in both biocatalytic and chemical synthesis of syringaresinol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for quenching biocatalytic syringaresinol synthesis reactions mediated by peroxidases?

A1: The most widely reported and effective method for quenching peroxidase-mediated reactions, such as those using horseradish peroxidase (HRP), is the addition of a water-miscible organic solvent, most commonly acetonitrile. Typically, four volumes of acetonitrile are added to the reaction mixture.[1][2] This procedure effectively denatures and precipitates the enzyme, thus halting the reaction immediately. The precipitated protein can then be easily removed by centrifugation.[2]

Q2: Are there alternative quenching agents for enzyme-catalyzed syringaresinol synthesis?

A2: While acetonitrile is the most common, other water-miscible organic solvents like methanol or ethanol could potentially be used to precipitate the enzyme. However, acetonitrile is often preferred due to its efficiency in protein precipitation and its compatibility with subsequent analytical techniques like HPLC. The key principle is the rapid denaturation of the enzyme to stop its catalytic activity.

Q3: How do I quench a chemical synthesis of syringaresinol involving metal-based oxidizing agents?

A3: The quenching procedure for chemical synthesis depends on the specific oxidizing agent used. For common metal-mediated oxidative coupling reactions to form lignans, the following general guidance applies:

  • Iron(III) Chloride (FeCl₃): These reactions are often quenched by the addition of water or a dilute acid solution. However, be aware that FeCl₃ can hydrolyze to form acidic and corrosive byproducts.[3][4][5][6] Neutralization with a mild base, such as a saturated sodium bicarbonate solution, may be necessary during the workup.

  • Silver Oxide (Ag₂O): Reactions involving silver oxide can often be stopped by filtration to remove the solid silver salts. The reaction mixture can be diluted with an organic solvent and passed through a pad of celite to ensure all solid residues are removed.

  • Manganese(III) Acetate (Mn(OAc)₃): Quenching of Mn(OAc)₃ mediated reactions typically involves the addition of water or a saturated aqueous solution of a reducing agent like sodium bisulfite to consume any unreacted oxidant. The workup will then focus on removing the resulting manganese salts.

Q4: What are the common side reactions that can occur during syringaresinol synthesis, and how can quenching affect them?

A4: In biocatalytic synthesis using peroxidases, prolonged reaction times can lead to over-oxidation and the formation of polymeric byproducts.[2] Prompt and efficient quenching is crucial to minimize these side reactions and maximize the yield of syringaresinol. In chemical synthesis, side reactions can include the formation of various isomers and oligomers. The quenching and subsequent workup procedure should be designed to separate the desired syringaresinol from these impurities.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Syringaresinol Yield After Quenching (Biocatalytic) 1. Incomplete quenching leading to continued side reactions. 2. Product degradation during workup. 3. Suboptimal reaction conditions prior to quenching.1. Ensure rapid and thorough mixing with at least four volumes of cold acetonitrile. 2. Minimize the time the product is in contact with quenching and extraction solvents. Use rotary evaporation at a low temperature to remove solvents. 3. Optimize reaction time and enzyme concentration before scaling up. A sequential addition of enzymes, where the peroxidase is added after the initial formation of the sinapyl alcohol intermediate, has been shown to improve yields.[2]
Formation of a Persistent Emulsion During Aqueous Workup 1. Presence of surfactants or amphipathic molecules. 2. High concentration of dissolved salts. 3. Vigorous shaking during extraction.1. Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase. 2. Filter the entire mixture through a pad of Celite to break up the emulsion. 3. Instead of vigorous shaking, gently invert the separatory funnel multiple times. 4. If possible, remove the reaction solvent by evaporation before the aqueous workup and dissolve the residue in the extraction solvent.
Difficulty Removing Metal Salts After Quenching (Chemical Synthesis) 1. Precipitation of fine metal salt particles. 2. Incomplete conversion of the metal oxidant during quenching.1. Filter the crude reaction mixture through a plug of silica gel or Celite. 2. Ensure an excess of the quenching agent (e.g., sodium bisulfite for Mn(OAc)₃) is used. 3. For iron salts, washing with a dilute acid solution can help to solubilize and remove them.
Product is Contaminated with Byproducts 1. Non-selective oxidation. 2. Over-oxidation of the product. 3. Inefficient purification after workup.1. Optimize the stoichiometry of the oxidizing agent. 2. Monitor the reaction closely (e.g., by TLC or HPLC) and quench it as soon as the starting material is consumed. 3. Employ column chromatography for purification. A common system for syringaresinol is silica gel with a dichloromethane/methanol solvent gradient.[1]

Data Presentation

Synthesis Method Starting Material Key Reagents Quenching Procedure Reported Yield Reference
Biocatalytic (One-Pot)Dihydrosinapyl alcoholEugenol Oxidase (EUGO), Horseradish Peroxidase (HRP)Addition of four volumes of acetonitrile68%[1][2]
Biocatalytic (One-Pot)2,6-dimethoxy-4-allylphenolEugenol Oxidase (EUGO), Horseradish Peroxidase (HRP)Ethyl acetate extraction after complete conversion81%[7]
Chemical SynthesisSinapyl alcohol derivativesMetal oxidants (e.g., Ag₂O, FeCl₃, Mn(OAc)₃)Dependent on the oxidant (see FAQs)VariesGeneral Literature

Experimental Protocols

Detailed Protocol for Quenching a Biocatalytic Syringaresinol Synthesis

This protocol is based on the one-pot synthesis of syringaresinol from dihydrosinapyl alcohol using a sequential enzyme addition.[2]

  • Reaction Setup: The enzymatic reaction is carried out in a suitable buffer (e.g., potassium phosphate buffer, pH 7.5) containing the dihydrosinapyl alcohol substrate and the first enzyme (e.g., Eugenol Oxidase). The reaction is incubated at a controlled temperature (e.g., 35°C) with shaking.

  • Second Enzyme Addition: After a predetermined time for the conversion of the starting material to the sinapyl alcohol intermediate, the second enzyme (e.g., Horseradish Peroxidase) is added to initiate the dimerization to syringaresinol.

  • Monitoring the Reaction: The progress of the reaction is monitored by taking small aliquots at different time points.

  • Quenching of Aliquots for Analysis:

    • Withdraw a small volume of the reaction mixture (e.g., 20 µL).

    • Immediately add four volumes of cold acetonitrile (e.g., 80 µL).

    • Vortex the mixture to ensure complete mixing and precipitation of the enzymes.

    • Centrifuge the sample at high speed (e.g., 14,000 rpm) for a few minutes to pellet the precipitated protein.

    • The supernatant is then carefully collected for analysis (e.g., by HPLC).

  • Quenching of the Bulk Reaction:

    • Once the reaction has reached the desired endpoint, cool the reaction vessel in an ice bath.

    • Add four volumes of cold acetonitrile to the entire reaction mixture with vigorous stirring.

    • Continue stirring for a few minutes to ensure complete enzyme precipitation.

  • Workup:

    • The precipitated protein is removed by centrifugation or filtration.

    • The solvent (acetonitrile and buffer) is removed under reduced pressure using a rotary evaporator.

    • The resulting residue is then subjected to extraction with an organic solvent, such as ethyl acetate.

    • The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude syringaresinol product.

  • Purification: The crude product is typically purified by column chromatography on silica gel.

Mandatory Visualizations

Peroxidase_Catalytic_Cycle Peroxidase (Fe³⁺) Peroxidase (Fe³⁺) Compound I (Fe⁴⁺=O Por•⁺) Compound I (Fe⁴⁺=O Por•⁺) Peroxidase (Fe³⁺)->Compound I (Fe⁴⁺=O Por•⁺) + H₂O₂ - H₂O Compound II (Fe⁴⁺=O) Compound II (Fe⁴⁺=O) Compound I (Fe⁴⁺=O Por•⁺)->Compound II (Fe⁴⁺=O) + AH₂ - AH• Compound II (Fe⁴⁺=O)->Peroxidase (Fe³⁺) + AH₂ - AH• + H₂O Substrate (AH₂) Substrate (AH₂) Substrate Radical (AH•) Substrate Radical (AH•) Substrate (AH₂)->Substrate Radical (AH•) Product (A) Product (A) Substrate Radical (AH•)->Product (A) H₂O₂ H₂O₂ H₂O H₂O

Caption: Catalytic cycle of horseradish peroxidase (HRP).

Oxidative_Coupling_Workflow cluster_reaction Reaction Stage cluster_quenching Quenching Stage cluster_workup Workup & Purification Start Start Reaction Reactants Syringaresinol Precursors + Oxidizing Agent Start->Reactants Reaction Oxidative Coupling Reactants->Reaction Monitor Monitor Progress (TLC/HPLC) Reaction->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Quenching_Agent Add Quenching Agent (e.g., Acetonitrile, Water, Reducing Agent) Quench->Quenching_Agent Workup Aqueous Workup / Extraction Quenching_Agent->Workup Purification Column Chromatography Workup->Purification Product Pure Syringaresinol Purification->Product

Caption: General experimental workflow for syringaresinol synthesis.

References

Technical Support Center: Isolating Pure (-)-Syringaresinol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the methodological refinement of isolating pure (-)-Syringaresinol. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during the extraction, purification, and chiral separation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for extracting Syringaresinol from plant material?

A common method involves solvent extraction from dried and milled plant material. The material is often first defatted with a non-polar solvent like hexane. Subsequently, a more polar solvent mixture, such as dichloromethane:methanol (2:1), is used to extract the lignans, including Syringaresinol.

Q2: What are the common methods for purifying crude Syringaresinol extract?

Column chromatography is the most prevalent technique. Silica gel is frequently used as the stationary phase, with a gradient of solvents like ethyl acetate and hexane. For higher purity, techniques such as High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) are employed.[1] Crystallization can also be used as a final purification step.

Q3: How can I isolate the specific this compound enantiomer from a racemic mixture?

Isolating a single enantiomer requires a chiral separation technique. The most direct method is preparative chiral High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[2] An alternative, indirect method involves reacting the racemic syringaresinol with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated using standard chromatography techniques like silica gel column chromatography.[3][4] After separation, the chiral auxiliary is cleaved to yield the pure this compound enantiomer.

Q4: What are the appropriate storage conditions for pure this compound?

Pure this compound should be stored at -20°C and protected from light.[5][6] It is typically stored as a solid or in a suitable solvent.

Q5: In which solvents is Syringaresinol soluble?

Syringaresinol is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[7] It is practically insoluble in water. This information is critical when choosing solvents for extraction, chromatography, and sample preparation.

Troubleshooting Guides

Guide 1: Column Chromatography Issues

This guide addresses common problems encountered during the purification of this compound using column chromatography.

Problem Possible Cause Solution
Poor Separation of Compounds Incorrect solvent system.Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.3 for the target compound for good separation.
Column overloaded with sample.Reduce the amount of crude extract loaded onto the column. A general rule is to use a 20:1 to 100:1 ratio of silica gel to sample by weight.
Column packed improperly (channeling).Ensure the silica gel is packed uniformly without any air bubbles or cracks. Wet packing is generally preferred.
Compound is Stuck on the Column The solvent system is not polar enough.Gradually increase the polarity of the mobile phase. A step gradient or a linear gradient can be used.
The compound may have decomposed on the silica gel.Test the stability of your compound on a TLC plate by spotting it and letting it sit for a few hours before eluting.[8] If it decomposes, consider using a less acidic stationary phase like alumina or a deactivated silica gel.[8]
Target Compound Elutes Too Quickly The solvent system is too polar.Decrease the polarity of the mobile phase.
Irregular Band Shape (Tailing or Streaking) Sample is not soluble in the mobile phase.Use a stronger, more polar solvent to dissolve the sample for loading, but use the minimum amount possible.[9] Consider "dry loading" where the sample is adsorbed onto a small amount of silica gel before being added to the column.[9]
Acidic or basic nature of the compound.Add a small amount of a modifier to the mobile phase (e.g., 0.1% acetic acid or triethylamine) to improve the peak shape of acidic or basic compounds, respectively.
Guide 2: Chiral Separation (Preparative HPLC) Issues

This guide focuses on troubleshooting the separation of this compound enantiomers using preparative chiral HPLC.

Problem Possible Cause Solution
No Separation of Enantiomers Incorrect Chiral Stationary Phase (CSP).Screen different types of CSPs (e.g., polysaccharide-based, Pirkle-type) to find one that provides selectivity for syringaresinol enantiomers.[2]
Inappropriate mobile phase.Optimize the mobile phase composition. For normal-phase chiral HPLC, this often involves varying the ratio of alcohols (e.g., ethanol, isopropanol) in a non-polar solvent (e.g., hexane).
Poor Resolution High flow rate.Decrease the flow rate to allow for better equilibration between the mobile and stationary phases.
Column temperature fluctuations.Use a column oven to maintain a stable temperature, as temperature can significantly affect chiral separations.
Column overload.Reduce the injection volume or the concentration of the sample.
Peak Tailing Secondary interactions with the stationary phase.Add a modifier to the mobile phase, such as a small amount of an acid or a base, depending on the nature of the stationary phase and the analyte.
Sample solvent is too strong.Dissolve the sample in the mobile phase or a weaker solvent if possible.

Experimental Protocols

Protocol 1: General Extraction and Purification of Syringaresinol
  • Extraction:

    • Dry and mill the plant material.

    • Defat the milled material with hexane for 24 hours.

    • Air-dry the defatted material and then extract with a 2:1 mixture of dichloromethane:methanol by percolation.

    • Evaporate the solvent from the extract under reduced pressure to obtain the crude extract.

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexane).

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

    • Load the sample onto the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the percentage of ethyl acetate.

    • Collect fractions and monitor them by TLC to identify those containing syringaresinol.

    • Combine the pure fractions and evaporate the solvent.

Protocol 2: Chiral Separation by Preparative HPLC
  • Sample Preparation:

    • Dissolve the purified racemic syringaresinol in the mobile phase to be used for the HPLC separation.

    • Filter the sample through a 0.45 µm filter before injection.

  • HPLC Conditions (Representative):

    • Column: A polysaccharide-based chiral stationary phase column (e.g., Chiralpak IA, IB, or IC).

    • Mobile Phase: A mixture of hexane and an alcohol (e.g., isopropanol or ethanol). The exact ratio needs to be optimized (e.g., Hexane:Isopropanol 80:20).

    • Flow Rate: Start with a flow rate of 1 mL/min for an analytical column to develop the method, then scale up for a preparative column.

    • Detection: UV detector at a wavelength where syringaresinol absorbs (e.g., ~270 nm).

    • Temperature: Maintain a constant column temperature (e.g., 25°C).

  • Separation and Collection:

    • Inject the sample onto the chiral column.

    • Monitor the chromatogram for the separation of the two enantiomeric peaks.

    • Collect the fractions corresponding to each enantiomer as they elute from the column.

    • Confirm the purity and identity of the isolated this compound using analytical HPLC, mass spectrometry, and NMR.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_chiral Chiral Separation cluster_analysis Analysis plant Dried Plant Material defat Defatting (Hexane) plant->defat extract Solvent Extraction (DCM:MeOH) defat->extract crude Crude Extract extract->crude column Silica Gel Column Chromatography crude->column fractions Collect & Analyze Fractions (TLC) column->fractions racemic Racemic Syringaresinol fractions->racemic chiral_hplc Preparative Chiral HPLC racemic->chiral_hplc collect_enantiomers Collect Enantiomer Fractions chiral_hplc->collect_enantiomers pure_minus Pure this compound collect_enantiomers->pure_minus analysis Purity & Identity Confirmation (NMR, MS) pure_minus->analysis

Caption: Workflow for the isolation of pure this compound.

troubleshooting_workflow start Poor Separation in Column Chromatography? cause1 Check TLC: Is Rf optimal (0.2-0.3)? start->cause1 Yes cause2 Is the sample loading amount appropriate? start->cause2 No cause1->cause2 Yes solution1 Adjust solvent polarity. cause1->solution1 No cause3 Are the bands streaking or tailing? cause2->cause3 Yes solution2 Reduce sample load. cause2->solution2 No cause4 Is the compound degrading on silica? cause3->cause4 No solution3 Use 'dry loading' method. cause3->solution3 Yes solution4 Use alternative stationary phase (e.g., alumina). cause4->solution4 Yes end_node Separation Improved cause4->end_node No solution1->end_node solution2->end_node solution3->end_node solution4->end_node

Caption: Troubleshooting logic for column chromatography issues.

References

Validation & Comparative

A Comparative Analysis of (-)-Syringaresinol and Pinoresinol for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the biological activities, mechanisms of action, and experimental data of two promising lignans.

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of (-)-Syringaresinol and Pinoresinol. This document summarizes key experimental data, details methodologies for crucial experiments, and visualizes the signaling pathways involved.

Introduction

Lignans, a class of polyphenolic compounds found in plants, have garnered significant interest in the scientific community for their diverse pharmacological properties. Among them, this compound and Pinoresinol have emerged as promising candidates for the development of novel therapeutics due to their potent antioxidant, anti-inflammatory, and anticancer activities. This guide offers a comparative analysis of these two lignans, presenting experimental data to aid in the evaluation of their potential applications in drug discovery and development.

Comparative Biological Activity: A Quantitative Overview

The following tables summarize the half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values for this compound and Pinoresinol across various biological assays. This data provides a quantitative comparison of their potency in different experimental models.

Antioxidant Activity
CompoundAssayIC50/EC50Reference
This compound DPPH Radical Scavenging10.77 µg/mL (EC50)[1]
Pinoresinol DPPH Radical Scavenging0.2 mg/mL (EC50)[2]
DPPH Radical Scavenging69 µM (50% RSA)[3]
ABTS Radical Scavenging0.055 mg/mL (EC50)[2]
ABTS Radical Scavenging274 µM (50% RSA)[4]
Anti-inflammatory Activity
CompoundAssayCell LineIC50Reference
This compound Nitric Oxide (NO) ProductionRAW264.738.53 ± 1.90 µM[5]
Pinoresinol Nitric Oxide (NO) ProductionBV-234.25 µM[2]
Anticancer Activity (Cytotoxicity)
CompoundCell LineCancer TypeIC50Reference
This compound HL-60Human Promyelocytic LeukemiaNot specified, but induces G1 arrest and apoptosis[9]
HepG2Human Liver Cancer> 100 µM (no cytotoxicity observed)[10][11]
HT29Human Colon Cancer> 100 µM (no cytotoxicity observed)[10][11]
Pinoresinol HL-60Human Promyelocytic Leukemia8 µM[12]
HL-60R (multidrug resistant)Human Promyelocytic Leukemia32 µM[12]
SkBr3Human Breast Cancer575 µM (at 48h)[13][14]
MDA-MB-231Human Breast CancerCytotoxic at concentrations from 0.001 to 100 µM[4]
MCF7Human Breast CancerCytotoxic at low concentrations (0.001 to 1 µM)[4]

Signaling Pathways and Mechanisms of Action

This compound and Pinoresinol exert their biological effects through the modulation of key signaling pathways involved in cellular stress and inflammation.

This compound and the Nrf2 Antioxidant Pathway

This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular antioxidant responses. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and subsequent synthesis of protective enzymes.

G Syringaresinol This compound Keap1 Keap1 Syringaresinol->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Promotes Transcription Cytoprotection Cellular Protection AntioxidantEnzymes->Cytoprotection Leads to

Diagram 1: this compound activates the Nrf2 antioxidant pathway.
Pinoresinol and the NF-κB Inflammatory Pathway

Pinoresinol has demonstrated significant anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. In its inactive state, NF-κB is held in the cytoplasm by the inhibitor of κB (IκB). Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory mediators. Pinoresinol can interfere with this cascade, for instance, by inhibiting the phosphorylation of IκBα, thereby preventing NF-κB activation.

G InflammatoryStimuli Inflammatory Stimuli (e.g., LPS, IL-1β) IKK IKK Complex InflammatoryStimuli->IKK Pinoresinol Pinoresinol Pinoresinol->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Translocation ProInflammatoryGenes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) NFkB->ProInflammatoryGenes Translocates to Nucleus & Promotes Transcription Inflammation Inflammation ProInflammatoryGenes->Inflammation Leads to

Diagram 2: Pinoresinol inhibits the NF-κB inflammatory pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of compounds.

Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a decrease in absorbance.

Protocol:

  • Prepare a stock solution of the test compound (e.g., this compound or Pinoresinol) in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a fresh solution of DPPH in the same solvent (typically 0.1 mM).

  • In a 96-well plate, add a specific volume of the DPPH solution to varying concentrations of the test compound.

  • Include a control well containing the DPPH solution and the solvent without the test compound.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.

G Start Prepare DPPH and Test Compound Solutions Mix Mix in 96-well Plate Start->Mix Incubate Incubate in Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate End Results Calculate->End

Diagram 3: Workflow for the DPPH radical scavenging assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • Include control wells with untreated cells and wells with vehicle control.

  • After the treatment period, remove the medium and add fresh medium containing MTT solution (typically 0.5 mg/mL).

  • Incubate the plate for 2-4 hours at 37°C to allow formazan crystal formation.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration that inhibits cell growth by 50%) is calculated.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the activation of the NF-κB signaling pathway.

Principle: Cells are transfected with a plasmid containing the luciferase reporter gene under the control of a promoter with NF-κB binding sites. Activation of the NF-κB pathway leads to the expression of luciferase, which can be measured by its enzymatic activity (light emission) upon addition of its substrate, luciferin.

Protocol:

  • Transfect a suitable cell line (e.g., HEK293T or HeLa) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • After transfection, seed the cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of the test compound for a specified time.

  • Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS), except for the negative control wells.

  • After stimulation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the dual-luciferase reporter assay system.

  • The NF-κB activity is expressed as the ratio of firefly luciferase activity to Renilla luciferase activity. The inhibitory effect of the compound is determined by comparing the activity in treated cells to that in stimulated, untreated cells.

Conclusion

Both this compound and Pinoresinol exhibit a range of promising biological activities that warrant further investigation for their therapeutic potential. Pinoresinol appears to have more potent anticancer activity against certain cell lines, with lower IC50 values reported. In contrast, the available data suggests that this compound may have a favorable safety profile with low cytotoxicity in the tested cancer cell lines.

The differential modulation of the Nrf2 and NF-κB pathways by these lignans highlights their distinct mechanisms of action and suggests their potential application in different pathological contexts. This compound's ability to upregulate the Nrf2 antioxidant pathway makes it an attractive candidate for diseases associated with oxidative stress, while Pinoresinol's potent inhibition of the NF-κB pathway positions it as a strong candidate for inflammatory disorders.

This comparative guide provides a foundation for researchers and drug development professionals to make informed decisions regarding the selection and advancement of these lignans in preclinical and clinical studies. Further research is necessary to fully elucidate their therapeutic potential, pharmacokinetic profiles, and safety in vivo.

References

Validating the Allosteric Binding of (-)-Syringaresinol to the Serotonin Transporter: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (-)-Syringaresinol's binding to the serotonin transporter (SERT) with other SERT ligands, supported by experimental data from biochemical assays. Detailed methodologies for key experiments are included to facilitate replication and further investigation.

Introduction to SERT and the Novelty of Allosteric Inhibition

The serotonin transporter (SERT) is a critical protein in the central nervous system responsible for the reuptake of serotonin from the synaptic cleft, thereby regulating serotonergic neurotransmission.[1][2] For decades, it has been the primary target for antidepressants, most notably Selective Serotonin Reuptake Inhibitors (SSRIs), which competitively bind to the central (S1) binding site of the transporter.[1][3] However, a significant portion of patients with depression do not respond to conventional SSRIs, highlighting the need for novel therapeutic agents with different mechanisms of action.[1]

Recent structural and pharmacological studies have unveiled an allosteric binding site (S2) in the extracellular vestibule of SERT.[1][4] Ligands that bind to this site can noncompetitively modulate transporter activity, offering a promising alternative to traditional orthosteric inhibitors.[1][5] this compound, a natural lignan, has emerged as a potent noncompetitive inhibitor of SERT that binds to this allosteric site.[6][7] This guide delves into the biochemical validation of this interaction and compares its profile to other SERT modulators.

Comparative Analysis of this compound and Other SERT Ligands

This compound demonstrates a distinct inhibitory profile compared to its glycoside derivatives and the classic SSRI, fluoxetine. Its noncompetitive mechanism of action is a key differentiator from SSRIs that act competitively.

CompoundTargetIC50 (µM)Mechanism of ActionBinding SiteReference
This compound (SYR) hSERT0.25 ± 0.01 (APP+ uptake)Noncompetitive InhibitionAllosteric (S2)[6]
0.96 ± 0.02 (ASP+ binding)[6]
This compound-4-O-β-D-apiofuranosyl-(1→2)-β-D-glucopyranoside (SAG) hSERTInhibitory potency is ~10-fold lower than SYRNoncompetitive InhibitionAllosteric (S2)[5][6]
Fluoxetine hSERT0.1 (for nonspecific binding definition)Competitive InhibitionOrthosteric (S1)[6]
Vilazodone hSERTHigh AffinityAllosteric InhibitionAllosteric (S2)[5][8][9]

Experimental Protocols

Detailed methodologies for the key biochemical assays used to validate the binding of this compound to SERT are provided below.

Cell Culture and Transfection

HEK293 cells are cultured and transiently transfected with plasmids encoding human SERT (hSERT). This provides a cellular system to express the transporter for subsequent assays.

APP+ Uptake Assay

This assay measures the transport activity of SERT using the fluorescent substrate 4-(4-(dimethylamino)phenyl)-1-methylpyridinium (APP+).

  • Cell Preparation: Transfected cells are washed twice with Krebs-Ringer-HEPES (KRH) buffer (20 mM HEPES, pH 7.4, 120 mM NaCl, 1.3 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, and 0.1% (w/v) glucose).[6]

  • Incubation: Cells are incubated with 2 µM APP+ in KRH buffer for 5 minutes at 22 °C in the presence or absence of varying concentrations of the test compound (e.g., this compound).[6]

  • Washing: Excess APP+ is removed by washing the cells three times with KRH buffer.[5]

  • Quantification: The amount of APP+ accumulated inside the cells is determined using fluorescence spectrometry or confocal imaging analysis.[5][6]

  • Data Analysis: Nonspecific APP+ uptake is determined in the presence of a high concentration of a known SERT inhibitor (e.g., 100 µM fluoxetine) and subtracted from all measurements.[6] IC50 values are calculated from the concentration-response curves.

ASP+ Binding Assay

This assay measures the binding of ligands to SERT using the fluorescent ligand 4-(4-(dimethylamino)styryl)-N-methylpyridinium (ASP+).

  • Cell Permeabilization: Transfected cells are incubated with 10 µM ASP+ in the presence of 25 µg/mL digitonin at 22 °C for 5 minutes. Digitonin permeabilizes the cell membrane, allowing measurement of ligand binding to SERT expressed on the cell surface.[5][6]

  • Incubation with Test Compound: The incubation is performed in the presence or absence of varying concentrations of the test compound.

  • Washing: Excess ASP+ is removed by three rapid washes.[6]

  • Quantification: The fluorescence of ASP+ retained in the cell membrane is measured using fluorescence spectrometry or confocal imaging analysis.[5][6]

  • Data Analysis: Nonspecific ASP+ binding is determined in the presence of a high concentration of a known SERT inhibitor (e.g., 100 µM fluoxetine) and subtracted from all measurements.[6] IC50 values are calculated from the concentration-response curves.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Validating SERT Ligand Binding

experimental_workflow cluster_cell_prep Cell Preparation cluster_assays Biochemical Assays cluster_data Data Analysis cell_culture HEK293 Cell Culture transfection hSERT Transfection cell_culture->transfection app_uptake APP+ Uptake Assay (Transport Activity) transfection->app_uptake asp_binding ASP+ Binding Assay (Ligand Binding) transfection->asp_binding ic50 IC50 Determination app_uptake->ic50 asp_binding->ic50 mechanism Mechanism of Action (Competitive vs. Noncompetitive) ic50->mechanism

Caption: Workflow for validating SERT ligand binding.

Signaling Pathway of SERT Inhibition

sert_pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron serotonin_released Serotonin (5-HT) Released sert SERT serotonin_released->sert Binds to serotonin_synapse Increased Synaptic Serotonin receptors Postsynaptic 5-HT Receptors serotonin_synapse->receptors Activates reuptake Serotonin Reuptake sert->reuptake Mediates reuptake->serotonin_synapse Leads to downstream Downstream Signaling (Antidepressant Effect) receptors->downstream Initiates inhibitor This compound (Allosteric Inhibitor) inhibitor->sert Inhibits

Caption: SERT inhibition by this compound.

Conclusion

The biochemical evidence strongly supports the binding of this compound to an allosteric site on the serotonin transporter, leading to noncompetitive inhibition of serotonin reuptake.[6][7] This mechanism of action, which involves stabilizing the transporter in an outward-open and inward-closed conformation, distinguishes it from traditional SSRIs.[6][7] The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research into this compound and other allosteric modulators of SERT as potential novel therapeutics for depression and other neuropsychiatric disorders. The exploration of the S2 binding site opens up new avenues for rational drug design aimed at achieving improved efficacy and side-effect profiles compared to existing treatments.[1]

References

Syringaresinol: A Natural Antioxidant Powerhouse Challenging Synthetic Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of available data positions syringaresinol, a naturally occurring lignan, as a potent antioxidant with activity comparable to, and in some instances potentially exceeding, that of widely used synthetic antioxidants such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Trolox. This comparison guide, designed for researchers, scientists, and drug development professionals, delves into the antioxidant activity of syringaresinol, supported by experimental data, and provides detailed methodologies for key assays.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of a compound is often quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant activity. The following table summarizes the available IC50 values for syringaresinol and common synthetic antioxidants from various studies.

AntioxidantAssayIC50 Value (µg/mL)IC50 Value (µM)
Syringaresinol DPPH1.73Calculation required
ABTS2.10Calculation required
BHT DPPH3.08Calculation required
BHA DPPHData not consistently found in µg/mLData not consistently found
Trolox DPPH35.38 - 99.07Calculation required
ABTS2.34Calculation required

Note: The molecular weight of Syringaresinol is 418.45 g/mol , BHT is 220.35 g/mol , BHA is 180.24 g/mol , and Trolox is 250.29 g/mol . These can be used to convert µg/mL to µM for a more direct comparison of molar effectiveness.

Understanding the Antioxidant Mechanism

Antioxidants like syringaresinol and synthetic phenols primarily exert their effect by donating a hydrogen atom to neutralize highly reactive free radicals, thus terminating the oxidative chain reactions that can lead to cellular damage.

Antioxidant_Mechanism Free_Radical Free Radical (R•) Stable_Molecule Stable Molecule (RH) Free_Radical->Stable_Molecule H• donation Antioxidant Antioxidant (A-OH) Antioxidant_Radical Less Reactive Antioxidant Radical (A-O•) Antioxidant->Antioxidant_Radical H• donation

Caption: General mechanism of radical scavenging by a phenolic antioxidant.

Experimental Protocols

Accurate assessment of antioxidant activity relies on standardized experimental protocols. The following are detailed methodologies for the widely used DPPH and ABTS assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Test compound (Syringaresinol or synthetic antioxidant)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample preparation: Prepare various concentrations of the test compound in methanol.

  • Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration. A control well should contain 100 µL of DPPH solution and 100 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance.

Materials:

  • ABTS (7 mM)

  • Potassium persulfate (2.45 mM)

  • Phosphate buffered saline (PBS) or ethanol

  • Test compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ solution: Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Dilution of ABTS•+ solution: Before use, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample preparation: Prepare various concentrations of the test compound.

  • Reaction: In a 96-well plate, add 190 µL of the diluted ABTS•+ solution to 10 µL of each sample concentration.

  • Incubation: Incubate the plate in the dark at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of scavenging is calculated as in the DPPH assay, and the IC50 value is determined.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Radical_Solution Prepare Radical Solution (DPPH or ABTS•+) Mix Mix Radical Solution with Test Samples Radical_Solution->Mix Test_Samples Prepare Serial Dilutions of Test Compounds Test_Samples->Mix Incubate Incubate in the Dark Mix->Incubate Measure_Absorbance Measure Absorbance (Spectrophotometry) Incubate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: A typical experimental workflow for antioxidant activity assays.

Conclusion

The available data suggests that syringaresinol exhibits potent antioxidant activity, with IC50 values in the low microgram per milliliter range in both DPPH and ABTS assays. While a definitive quantitative ranking against synthetic antioxidants requires direct comparative studies under identical conditions, the existing evidence strongly supports syringaresinol as a promising natural alternative. Its efficacy, coupled with its natural origin, makes it a compelling candidate for further investigation in the development of novel therapeutics and nutraceuticals aimed at mitigating oxidative stress-related pathologies. Researchers are encouraged to conduct direct comparative studies to unequivocally establish the relative potency of syringaresinol against synthetic standards.

Comparative Efficacy of (-)-Syringaresinol Against Mainstream Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the anti-inflammatory efficacy of the naturally occurring lignan, (-)-Syringaresinol, with two widely used anti-inflammatory drugs: Ibuprofen, a non-steroidal anti-inflammatory drug (NSAID), and Dexamethasone, a synthetic corticosteroid. The comparison is based on their mechanisms of action and available experimental data from in-vitro and in-vivo studies.

Overview of Anti-Inflammatory Mechanisms

Inflammation is a complex biological response to harmful stimuli, such as pathogens or damaged cells. Key molecular pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, are activated, leading to the production of pro-inflammatory mediators. These mediators include enzymes like Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS), and cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[1] The therapeutic goal of anti-inflammatory drugs is to inhibit these pathways and reduce the production of these mediators.

  • This compound (Syr): A phytochemical lignan that has demonstrated significant anti-inflammatory properties.[2] Studies show it inhibits the expression of COX-2 and iNOS and reduces the secretion of pro-inflammatory cytokines by suppressing the NF-κB and MAPK signaling pathways.[1][3][4]

  • Ibuprofen: A classic NSAID that primarily functions by non-selectively inhibiting the COX-1 and COX-2 enzymes.[5] By blocking these enzymes, it prevents the synthesis of prostaglandins, which are key contributors to inflammation and pain.[6][7] The inhibition of COX-2 is responsible for its therapeutic effects, while the inhibition of COX-1 can lead to gastrointestinal side effects.

  • Dexamethasone (DEX): A potent synthetic glucocorticoid with broad anti-inflammatory and immunosuppressive effects.[8][9] Its mechanism is complex, involving the binding to glucocorticoid receptors to regulate gene expression.[10][11] It upregulates anti-inflammatory proteins like Annexin A1 (which inhibits phospholipase A2, an enzyme upstream of COX) and suppresses the transcription of genes encoding pro-inflammatory cytokines, COX-2, and iNOS, largely through inhibition of the NF-κB and AP-1 pathways.[11][12]

Signaling Pathway Inhibition

The following diagram illustrates the primary points of intervention for this compound, Dexamethasone, and Ibuprofen within the inflammatory signaling cascade.

G cluster_stimulus Inflammatory Stimulus cluster_pathway Intracellular Signaling Pathways cluster_mediators Pro-Inflammatory Gene Expression cluster_output Inflammatory Response LPS LPS (Lipopolysaccharide) MAPK MAPK Pathway (p38, JNK, ERK) LPS->MAPK NFkB NF-κB Pathway LPS->NFkB MAPK->NFkB crosstalk Genes iNOS, COX-2, TNF-α, IL-1β, IL-6 NFkB->Genes Nuclear Translocation COX2_Enzyme COX-2 Enzyme Genes->COX2_Enzyme Inflammation Inflammation (NO, PGE2, Cytokines) Genes->Inflammation COX2_Enzyme->Inflammation Prostaglandin Synthesis Syr This compound Syr->MAPK inhibits Syr->NFkB inhibits Dex Dexamethasone Dex->NFkB inhibits transcription Ibu Ibuprofen Ibu->COX2_Enzyme inhibits

Caption: Inflammatory signaling pathways and points of drug inhibition.

Quantitative Data Comparison

The following table summarizes the inhibitory effects of (+)-Syringaresinol on the production of key inflammatory mediators in Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1][4] Directly comparable quantitative data for Ibuprofen and Dexamethasone under identical experimental conditions are not available from the reviewed literature, highlighting a common challenge in comparing novel compounds with established drugs.

MediatorStimulantCell LineCompoundConcentration% Inhibition / EffectReference
Nitric Oxide (NO) LPS (1 µg/mL)RAW 264.7(+)-Syringaresinol25 µMSignificant Inhibition[1][4]
50 µMDose-dependent
100 µMInhibition
Prostaglandin E2 (PGE2) LPS (1 µg/mL)RAW 264.7(+)-Syringaresinol25 µMSignificant Inhibition[1][4]
50 µMDose-dependent
100 µMInhibition
TNF-α LPS (1 µg/mL)RAW 264.7(+)-Syringaresinol25 µMSignificant Inhibition[1][4]
50 µMDose-dependent
100 µMInhibition
IL-1β LPS (1 µg/mL)RAW 264.7(+)-Syringaresinol25 µMSignificant Inhibition[1][4]
50 µMDose-dependent
100 µMInhibition
IL-6 LPS (1 µg/mL)RAW 264.7(+)-Syringaresinol25 µMSignificant Inhibition[1][4]
50 µMDose-dependent
100 µMInhibition
Paw Edema CarrageenanICR Mice(+)-Syringaresinol30 mg/kgIn vivo anti-edema effect[1][4]

Note: The cited studies utilized (+)-Syringaresinol. The general anti-inflammatory mechanism via NF-κB and MAPK inhibition is considered representative for the syringaresinol structure.

Experimental Protocols

The data presented for Syringaresinol were primarily generated using two well-established models of inflammation.

A. In-Vitro: LPS-Induced Inflammation in RAW 264.7 Macrophages

This model is used to screen for anti-inflammatory activity at the cellular level.

  • Cell Culture: Murine macrophage cells (RAW 264.7) are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.[1]

  • Pre-treatment: Cells are seeded into plates and allowed to adhere. Subsequently, the cells are pre-treated with various concentrations of the test compound (e.g., Syringaresinol at 25, 50, 100 µM) for a short period (e.g., 1 hour).[1][4]

  • Inflammatory Stimulus: Inflammation is induced by adding Lipopolysaccharide (LPS, 1 µg/mL), a component of gram-negative bacteria cell walls, to the culture medium.[1][4] A control group receives only the vehicle, and another group receives LPS alone.

  • Incubation: The cells are incubated with the compound and LPS for a specified duration (e.g., 20-24 hours).[1][4]

  • Analysis: After incubation, the cell culture supernatant is collected. The levels of secreted inflammatory mediators such as NO, PGE2, TNF-α, IL-1β, and IL-6 are quantified using specific assays (e.g., Griess reagent for NO, ELISA kits for cytokines and PGE2).[1] The cells can also be lysed to analyze the protein expression of iNOS, COX-2, and phosphorylated components of the MAPK and NF-κB pathways via Western blotting.[1][4]

B. In-Vivo: Carrageenan-Induced Paw Edema in Mice

This is a classic acute inflammation model to assess the in-vivo efficacy of anti-inflammatory agents.

  • Animal Model: Male ICR mice are typically used.[1] They are acclimatized to laboratory conditions before the experiment.

  • Drug Administration: Animals are divided into groups. The test compound (e.g., Syringaresinol at 30 mg/kg) is administered, usually orally or via intraperitoneal injection, a set time (e.g., 1 hour) before the inflammatory insult.[1][4]

  • Induction of Edema: A solution of carrageenan (an irritant) is injected into the sub-plantar region of the mouse's hind paw to induce localized, acute inflammation.[1]

  • Measurement: The volume of the paw is measured using a plethysmometer at various time points after the carrageenan injection. The increase in paw volume indicates the extent of the inflammatory edema.

  • Evaluation: The percentage inhibition of edema in the drug-treated group is calculated relative to the carrageenan-only control group. At the end of the experiment, paw tissue can be collected to measure the expression of inflammatory markers like COX-2 and NF-κB.[1]

Experimental Workflow Visualization

The following diagram outlines the typical workflow for an in-vitro anti-inflammatory assay.

G cluster_analysis 5. Analysis of Inflammatory Markers A 1. Cell Seeding (e.g., RAW 264.7 Macrophages) B 2. Pre-treatment with Compound (this compound) for 1 hr A->B C 3. Inflammatory Stimulation (LPS, 1 µg/mL) B->C D 4. Incubation (24 hours) C->D E Quantify Secreted Mediators (NO, PGE2, Cytokines) from Supernatant via ELISA/Griess D->E F Measure Protein Expression (COX-2, iNOS, p-NFκB) from Cell Lysate via Western Blot D->F

Caption: General workflow for in-vitro anti-inflammatory compound screening.

Conclusion

This compound demonstrates significant anti-inflammatory properties by targeting the core NF-κB and MAPK signaling pathways, thereby reducing the expression and production of a wide array of pro-inflammatory mediators.[1][2][4] Its mechanism is broader than that of Ibuprofen, which is a targeted COX enzyme inhibitor, and shares similarities with the pathway inhibition of Dexamethasone, though it acts through different primary interactions. Dexamethasone remains one of the most potent anti-inflammatory agents, but its action via nuclear receptors and the potential for significant side effects with long-term use distinguish it from Syringaresinol.

The available data strongly support this compound as a promising natural compound for inflammation modulation. However, further studies with direct, head-to-head comparisons against standard drugs like Ibuprofen and Dexamethasone in standardized assays are necessary to precisely quantify its relative potency and therapeutic potential.

References

Unveiling the Molecular Impact of (-)-Syringaresinol: A Comparative Guide to its Gene Expression Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular mechanisms of a natural compound is paramount. This guide provides an objective comparison of the effects of (-)-Syringaresinol on gene expression, validated through quantitative PCR (qPCR), and offers detailed experimental data and protocols to support further investigation.

This compound, a lignan found in various plants, has garnered significant interest for its diverse pharmacological activities. This document delves into the validation of its effects on gene expression across different cellular models and signaling pathways, presenting a clear overview for comparative analysis.

Quantitative Gene Expression Analysis: A Tabular Summary

The following table summarizes the validated effects of this compound on the mRNA expression of key genes implicated in inflammation and melanogenesis. While several studies demonstrate a clear modulatory effect, specific quantitative fold-changes from qPCR analysis are not consistently reported across the literature. In such cases, the observed directional change is indicated.

Cell Line Condition Target Gene Observed Effect on mRNA Expression Signaling Pathway
RAW 264.7 (Murine Macrophages)Lipopolysaccharide (LPS)-stimulatediNOSDose-dependent inhibition[1]NF-κB
COX-2Dose-dependent inhibition[1]NF-κB
TNF-αDose-dependent inhibition[1]NF-κB
IL-1βDose-dependent inhibition[1]NF-κB
IL-6Dose-dependent inhibition[1]NF-κB
B16F10 (Murine Melanoma Cells)α-MSH-stimulatedTyrosinase (TYR)DownregulatedMelanogenesis
Tyrosinase-related protein 1 (TRP-1)DownregulatedMelanogenesis
Tyrosinase-related protein 2 (TRP-2)DownregulatedMelanogenesis
C2C12 (Murine Myoblasts)-Peroxisome proliferator-activated receptor γ coactivator-1α (PGC-1α)UpregulatedPPARβ
Carnitine palmitoyltransferase I (CPT1)UpregulatedPPARβ
Uncoupling protein 2 (UCP2)UpregulatedPPARβ

Detailed Experimental Protocols

A representative protocol for the validation of this compound's effect on gene expression via qPCR is provided below. This protocol is a synthesis of best practices and methodologies reported in relevant studies.

1. Cell Culture and Treatment:

  • Cell Lines: RAW 264.7, B16F10, or C2C12 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Cells are seeded in appropriate culture plates and allowed to adhere. Subsequently, cells are treated with varying concentrations of this compound for a predetermined duration. For inflammatory models, cells are co-treated with an inflammatory stimulus like LPS.

2. RNA Extraction:

  • Total RNA is extracted from the treated and control cells using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop).

3. Reverse Transcription (cDNA Synthesis):

  • First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) following the manufacturer's protocol.

4. Quantitative PCR (qPCR):

  • qPCR is performed using a real-time PCR detection system (e.g., CFX96 Real-Time PCR Detection System, Bio-Rad).

  • The reaction mixture typically contains cDNA template, forward and reverse primers for the target and reference genes, and a SYBR Green-based qPCR master mix.

  • A housekeeping gene (e.g., GAPDH, β-actin) is used as an internal control for normalization.

  • The thermal cycling conditions generally consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • The relative gene expression is calculated using the 2-ΔΔCt method.

Visualizing the Molecular Pathways

To better understand the mechanisms of action of this compound, the following diagrams illustrate the key signaling pathways and the experimental workflow.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_qpcr Gene Expression Analysis cell_culture Cell Seeding treatment This compound Treatment cell_culture->treatment stimulus Inflammatory Stimulus (e.g., LPS) rna_extraction Total RNA Extraction treatment->rna_extraction cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_extraction->cdna_synthesis qpcr Quantitative PCR (qPCR) cdna_synthesis->qpcr data_analysis Data Analysis (2-ΔΔCt Method) qpcr->data_analysis result result data_analysis->result Gene Expression Changes

Caption: Experimental workflow for qPCR validation.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates Syringaresinol This compound Syringaresinol->IKK Inhibits IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc IkB_NFkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β, IL-6) DNA->Genes Transcription Inflammation Inflammation Genes->Inflammation

Caption: Inhibition of the NF-κB signaling pathway.

melanogenesis_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanosome Melanosome alphaMSH α-MSH MC1R MC1R alphaMSH->MC1R AC Adenylate Cyclase MC1R->AC Activates Syringaresinol This compound TYR Tyrosinase (TYR) Syringaresinol->TYR Downregulates TRP1 TRP-1 Syringaresinol->TRP1 Downregulates TRP2 TRP-2 Syringaresinol->TRP2 Downregulates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates CREB_nuc p-CREB CREB->CREB_nuc MITF_promoter MITF Promoter CREB_nuc->MITF_promoter Binds to MITF MITF MITF_promoter->MITF Transcription MITF->TYR Upregulates MITF->TRP1 Upregulates MITF->TRP2 Upregulates Melanin Melanin TYR->Melanin TRP1->Melanin TRP2->Melanin

Caption: Downregulation of the melanogenesis pathway.

References

Unveiling the Molecular Orchestra of (-)-Syringaresinol: A Network Pharmacology-Guided Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the molecular targets of the natural compound (-)-Syringaresinol against established alternatives, supported by experimental data and detailed protocols. Through a network pharmacology lens, we elucidate the multifaceted interactions of this promising lignan.

This compound, a lignan found in various plants, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and cardioprotective effects. Understanding its molecular targets is paramount for its development as a potential therapeutic agent. This guide confirms its molecular targets using a network pharmacology approach and compares its performance with two well-studied natural compounds, Quercetin and Resveratrol.

Comparative Analysis of Molecular Targets

This compound exerts its biological effects by modulating a range of signaling pathways. The following table summarizes its known molecular targets and provides a quantitative comparison with Quercetin and Resveratrol. It is important to note that while extensive research has been conducted on Quercetin and Resveratrol, quantitative data for the direct interaction of this compound with some of its targets are still emerging.

Target PathwayKey Molecular TargetThis compoundQuercetinResveratrol
Inflammation NF-κBInhibition of activation and translocation[1]Inhibition of NF-κB regulated gene expression[2][3]Inhibition of p65 and IκB kinase activities[4][5]
IC50/EC50: Not readily availableIC50: ~25 μM (in vitro)[3]IC50: Not readily available
Oxidative Stress Keap1-Nrf2Activation of Nrf2 nuclear translocation[6][7]Activation of Nrf2/ARE pathway[2][8]Activation of Nrf2 signaling pathway[7][9]
EC50: Not readily availableEC50: Not readily availableEC50: Not readily available
Fibrosis & Cell Growth TGF-β/SmadAttenuation of signaling pathwayInhibition of TGF-β1-induced epithelial-mesenchymal transition[10]Modulates TGF-β signaling
IC50: Not readily availableIC50: ~100 μM (in vitro)[10]IC50: Not readily available
Cell Survival & Proliferation PI3K/AktInhibition of phosphorylationInhibition of PI3K/Akt pathway[2][3]Modulation of PI3K/Akt-mediated Nrf2 signaling[7]
IC50: Not readily availableIC50: Varies by isoform (e.g., PI3Kγ IC50 = 2.2 μM)IC50: Not readily available
Metabolic Regulation AMPKActivation of phosphorylationActivation of AMPKActivation of AMPK[11][12][13][14]
EC50: Not readily availableEC50: Not readily availableEC50: Varies by cell type and condition
Neurotransmission Serotonin Transporter (SERT)Noncompetitive inhibition of transport activityBinds to SERTModulates monoaminergic systems
IC50: 0.25 ± 0.01 μM (for APP+ uptake)Binding affinity (Ki): ~10-20 μMIC50: Not readily available

Network Pharmacology Workflow for Target Confirmation

Network pharmacology offers a systems-level approach to understand the complex interactions between drugs and biological systems. The following workflow outlines the typical steps to identify and confirm the molecular targets of a natural product like this compound.

cluster_0 Data Acquisition cluster_1 Target Prediction & Network Construction cluster_2 Analysis & Validation A Identify Bioactive Compound (this compound) B Retrieve Compound Structure (e.g., PubChem) A->B D Predict Compound Targets (e.g., SwissTargetPrediction, TCMSP) B->D C Identify Disease-Related Genes (e.g., OMIM, GeneCards) F Merge Compound-Target and Disease-Target Networks C->F E Construct Protein-Protein Interaction (PPI) Network (e.g., STRING) D->E E->F G Topological Analysis to Identify Hub Genes F->G H GO & KEGG Pathway Enrichment Analysis (e.g., DAVID) G->H I Molecular Docking H->I J Experimental Validation (e.g., Western Blot, Reporter Assays) I->J

A typical network pharmacology workflow for identifying molecular targets of a natural compound.

Key Signaling Pathways of this compound

Based on network pharmacology analysis and experimental validation, this compound has been shown to modulate several key signaling pathways implicated in inflammation, oxidative stress, and cell survival.

cluster_0 Inflammation cluster_1 Oxidative Stress cluster_2 Cell Survival & Metabolism Syringaresinol This compound IKK IKK Syringaresinol->IKK inhibits Keap1 Keap1 Syringaresinol->Keap1 inhibits PI3K PI3K Syringaresinol->PI3K inhibits AMPK AMPK Syringaresinol->AMPK activates IkB IκBα IKK->IkB inhibits NFkB NF-κB IkB->NFkB sequesters Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, COX-2) NFkB->Inflammatory_Genes activates Nrf2 Nrf2 Keap1->Nrf2 sequesters ARE ARE Nrf2->ARE binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes activates Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival Metabolism Metabolic Regulation AMPK->Metabolism

Key signaling pathways modulated by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to validate the molecular targets of this compound.

Western Blot for NF-κB Activation

This protocol details the detection of the phosphorylated (active) form of the NF-κB p65 subunit.

  • Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages) at a density of 1x10^6 cells/well in a 6-well plate. After 24 hours, pre-treat cells with various concentrations of this compound for 1 hour, followed by stimulation with an inflammatory agent (e.g., 1 µg/mL lipopolysaccharide - LPS) for 30 minutes.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, incubate on ice for 30 minutes, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-NF-κB p65 (e.g., at a 1:1000 dilution) overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for total p65 and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Keap1-Nrf2 Antioxidant Response Element (ARE) Luciferase Reporter Assay

This assay measures the activation of the Nrf2 pathway by quantifying the expression of a luciferase reporter gene under the control of an ARE promoter.

  • Cell Culture and Transfection: Plate cells (e.g., HepG2) in a 24-well plate. Co-transfect the cells with a luciferase reporter plasmid containing ARE sequences and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Treatment: After 24 hours of transfection, treat the cells with various concentrations of this compound for 6-24 hours. Include a known Nrf2 activator (e.g., sulforaphane) as a positive control.

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Calculate the fold induction of ARE activity relative to the vehicle-treated control.

TGF-β/Smad Smad-Binding Element (SBE) Luciferase Reporter Assay

This assay quantifies the activity of the TGF-β/Smad signaling pathway.

  • Cell Culture and Transfection: Plate cells (e.g., HEK293T) in a 24-well plate. Co-transfect the cells with a luciferase reporter plasmid containing SBEs and a Renilla luciferase plasmid.

  • Treatment: After 24 hours, pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with TGF-β1 (e.g., 5 ng/mL) for 18-24 hours.

  • Cell Lysis and Luciferase Assay: Follow the same procedure as described for the Keap1-Nrf2 ARE Luciferase Reporter Assay.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and calculate the percentage of inhibition of TGF-β1-induced SBE activity.

PI3Kα Luminescent Kinase Assay (ADP-Glo™)

This assay measures the activity of PI3Kα by quantifying the amount of ADP produced.

  • Reagent Preparation: Prepare the PI3Kα enzyme, lipid substrate (e.g., PIP2), and ATP in the kinase reaction buffer.

  • Kinase Reaction: In a 384-well plate, add the test compound (this compound) at various concentrations. Add the PI3Kα enzyme and lipid substrate mixture. Initiate the reaction by adding ATP. Incubate for 1-2 hours at room temperature.

  • ADP Detection: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ATP Generation and Luminescence Measurement: Add the Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30-60 minutes at room temperature and measure the luminescence.

  • Data Analysis: Calculate the percentage of inhibition of PI3Kα activity at each concentration of this compound to determine the IC50 value.

AMPK Activation Homogeneous Time Resolved Fluorescence (HTRF®) Assay

This assay measures the phosphorylation of AMPK at Threonine 172.

  • Cell Culture and Lysis: Plate cells in a 96-well plate and treat with various concentrations of this compound for the desired time. Lyse the cells directly in the wells.

  • Antibody Incubation: Transfer the cell lysates to a 384-well plate. Add the HTRF® detection reagents, which include a Europium cryptate-labeled antibody specific for total AMPK and a d2-labeled antibody specific for phosphorylated AMPK (Thr172).

  • Signal Detection: Incubate the plate for 2-4 hours at room temperature to allow for antibody binding. Measure the HTRF signal (emission at 665 nm and 620 nm) using a compatible plate reader.

  • Data Analysis: Calculate the ratio of the 665 nm to 620 nm signals and express the results as a percentage of the positive control (e.g., AICAR-treated cells) to determine the EC50 for AMPK activation.

Conclusion

This compound presents a compelling profile as a multi-target natural compound. Its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and cellular metabolism underscores its therapeutic potential. While further research is needed to quantify its precise binding affinities and inhibitory concentrations for all its targets, the available data, supported by the network pharmacology framework, provides a strong foundation for its continued investigation and development. This guide offers a comprehensive starting point for researchers to explore the intricate molecular mechanisms of this compound and to design robust experimental strategies for its validation.

References

Genotoxicity Assessment of (-)-Syringaresinol: A Comparative Analysis Using the Comet Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Genotoxicity and the Comet Assay

Genotoxicity refers to the property of chemical agents that damages the genetic information within a cell, causing mutations, which may lead to cancer.[1] Assessing the genotoxic potential of new chemical entities, including natural compounds like (-)-Syringaresinol, is a critical step in drug development and safety assessment. The single cell gel electrophoresis, or comet assay, is a sensitive and versatile method for detecting DNA damage at the level of individual eukaryotic cells.[2][3] It is widely used for its ability to detect a broad range of DNA lesions, including single and double-strand breaks and alkali-labile sites.[2][3]

This guide provides a comparative overview of the genotoxicity assessment of this compound using the comet assay and contrasts this method with other standard in vitro genotoxicity tests.

Genotoxicity of this compound: Findings from the Comet Assay

A study by Gründken et al. (2020) investigated the cytotoxic and genotoxic potential of this compound in vitro.[4] The key findings from their assessment using the comet assay are summarized below.

Qualitative Summary of Findings:

In the study, human liver cancer cells (HepG2) and human colon cancer cells (HT29) were treated with this compound at concentrations up to 100 μM for 1 hour and 24 hours.[4] The results of the comet assay indicated that even at the highest tested concentrations, this compound did not cause any detectable increase in DNA damage compared to the control group.[4] The authors concluded that under the tested conditions, this compound does not exhibit genotoxic activity in these human cell lines.[4]

Quantitative Data:

Detailed quantitative data (e.g., % Tail DNA, Olive Tail Moment) from the aforementioned study are not publicly available in the referenced publications. Therefore, a quantitative data table for this compound cannot be presented.

Comparison of In Vitro Genotoxicity Assays

The comet assay is often used as part of a battery of tests to assess genotoxicity.[1] No single assay can detect all types of genotoxic damage. Below is a comparison of the comet assay with other commonly used in vitro genotoxicity assays.

FeatureComet AssayBacterial Reverse Mutation Assay (Ames Test)In Vitro Micronucleus AssayIn Vitro Chromosomal Aberration Assay
Endpoint Detected DNA strand breaks and alkali-labile sites.[3]Gene mutations (point mutations and frameshifts).Chromosomal damage (clastogenicity) and chromosome loss (aneugenicity).Structural chromosomal aberrations (e.g., deletions, translocations).
Test System Virtually any eukaryotic cell type, proliferating or non-proliferating.[3]Specific strains of bacteria (e.g., Salmonella typhimurium, E. coli).Mammalian cells (cell lines or primary lymphocytes).Mammalian cells (cell lines or primary lymphocytes).
Metabolic Activation Can be used with cell lines that have metabolic capacity (e.g., HepG2) or with an external metabolic activation system (S9 mix).Requires an external metabolic activation system (S9 mix) as bacteria lack mammalian-like metabolism.Can be performed with or without an external metabolic activation system.Can be performed with or without an external metabolic activation system.
Key Advantages High sensitivity for a broad range of DNA damage, applicable to any cell type, relatively fast.Well-validated, cost-effective, high throughput, extensive historical database.Detects both clastogens and aneugens, can be automated for high-throughput screening.Provides detailed information on the type of structural chromosomal damage.
Key Limitations Does not directly measure mutations, can be influenced by cytotoxicity and apoptosis, results can be transient as DNA repair occurs.Not applicable to all classes of chemicals, lacks mammalian cellular organization and DNA repair systems, high potential for misleading positives.Does not identify the specific type of chromosomal rearrangement.Labor-intensive, requires metaphase cells, scoring can be subjective.

Experimental Protocols

Detailed Methodology: The Alkaline Comet Assay

The following is a representative protocol for the in vitro alkaline comet assay, commonly used for genotoxicity screening.

1. Cell Culture and Treatment:

  • Human cells (e.g., HepG2) are cultured in appropriate media and conditions.

  • Cells are seeded into multi-well plates and allowed to attach.

  • The cells are then exposed to various concentrations of the test substance (e.g., this compound), a negative (vehicle) control, and a positive control for a defined period (e.g., 24 hours).

2. Slide Preparation:

  • A suspension of single cells is prepared from the treated cultures.

  • These cells are mixed with low melting point agarose.

  • This mixture is then layered onto a pre-coated microscope slide.[2]

3. Lysis:

  • The slides are immersed in a cold lysis solution (high salt and detergent) to remove cell membranes and cytoplasm, leaving behind the nuclear DNA as a "nucleoid".[2]

4. Alkaline Unwinding and Electrophoresis:

  • The slides are placed in an electrophoresis tank filled with a high pH alkaline buffer (pH > 13).

  • This alkaline condition unwinds the DNA and expresses alkali-labile sites as strand breaks.

  • An electric field is applied, causing the negatively charged DNA to migrate from the nucleoid towards the anode. Broken DNA fragments migrate faster and further than intact DNA.

5. Neutralization and Staining:

  • After electrophoresis, the slides are neutralized with a Tris buffer.

  • The DNA is then stained with a fluorescent dye (e.g., SYBR Green, propidium iodide).

6. Visualization and Scoring:

  • The slides are examined using a fluorescence microscope.

  • Undamaged DNA remains within the nucleoid (the "head"), while damaged DNA extends out, forming a "tail," resembling a comet.

  • Image analysis software is used to quantify the extent of DNA damage by measuring parameters such as the percentage of DNA in the tail, tail length, and Olive Tail Moment (a combined measure of tail length and intensity).

Visualizations

CometAssay_Workflow cluster_prep Cell Preparation & Exposure cluster_assay Comet Assay Procedure cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., HepG2 cells) treatment 2. Treatment with this compound, Positive & Negative Controls cell_culture->treatment slide_prep 3. Slide Preparation (Cells in Agarose) treatment->slide_prep lysis 4. Cell Lysis slide_prep->lysis electrophoresis 5. Alkaline Unwinding & Electrophoresis lysis->electrophoresis staining 6. Neutralization & Staining electrophoresis->staining microscopy 7. Fluorescence Microscopy staining->microscopy scoring 8. Image Analysis & Scoring (% Tail DNA, Olive Tail Moment) microscopy->scoring

Caption: Experimental workflow of the in vitro comet assay.

Comet_Principle a1 Intact Nucleoid a2 b1 Fragmented DNA migrates out a1->b1 Electrophoresis b2 Genotoxicity_Testing_Strategy cluster_invitro In Vitro Test Battery start Test Compound (this compound) ames Ames Test (Gene Mutation) start->ames comet Comet Assay (DNA Strand Breaks) start->comet micronucleus Micronucleus Test (Chromosomal Damage) start->micronucleus result Genotoxicity Profile ames->result comet->result micronucleus->result

References

The Quest for Purity: A Comparative Guide to (-)-Syringaresinol Extraction Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step. This guide provides a comparative analysis of solvent efficiency for the extraction of (-)-Syringaresinol, a lignan with significant therapeutic potential.

This compound has garnered attention for its diverse pharmacological activities. However, its low natural abundance necessitates optimized extraction protocols to maximize yield from plant sources. The choice of solvent is a pivotal factor in achieving high extraction efficiency. This guide synthesizes available data to inform solvent selection for the isolation of this valuable compound.

Comparative Extraction Efficiency

Direct comparative studies on the extraction of the (-)-enantiomer of Syringaresinol are limited in publicly available literature. However, data from studies on the (+) enantiomer and related lignans provide valuable insights into solvent performance. The following table summarizes the quantitative yield of (+)-Syringaresinol using a specific solvent mixture and provides qualitative assessments of other common solvents used for lignan extraction.

Solvent SystemPlant SourceExtraction MethodYield of SyringaresinolReference
Dichloromethane:Methanol (2:1)Twigs of Magnolia thailandicaPercolation~ 0.0127% (w/w)[1]
MethanolHeartwood of Paraserianthes falcatariaNot specifiedYield not quantified[2]
Aqueous Ethanol (e.g., 70%)General for lignansUltrasound-AssistedEffective for lignan glycosides and aglycones[3]
Aqueous Methanol (e.g., 80%)General for phenylpropanoidsUltrasound-AssistedHigh efficiency for related compounds

From the available data, a mixture of dichloromethane and methanol has been utilized for the successful isolation of (+)-Syringaresinol, albeit with a modest yield.[1][4] Methanol alone has also been employed, indicating its suitability as an extraction solvent.[2] For the broader class of lignans, aqueous solutions of ethanol and methanol are frequently recommended as they can effectively extract both the more lipophilic aglycones and the more hydrophilic glycosides.[3] Modern techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can enhance the efficiency of these solvent systems, often leading to higher yields in shorter times with reduced solvent consumption.[5][6][7][8]

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are protocols for the extraction of syringaresinol and a general method for lignan extraction.

Protocol 1: Extraction of (+)-Syringaresinol from Magnolia thailandica

This protocol is adapted from the methodology described for the isolation of (+)-Syringaresinol from the twigs of Magnolia thailandica.[1][4]

1. Sample Preparation:

  • Dry the plant material (twigs of M. thailandica) at room temperature.

  • Mill the dried material into a fine powder.

  • Defat the powdered material with hexane to remove nonpolar constituents.

2. Extraction:

  • Macerate the defatted powder with a 2:1 (v/v) mixture of dichloromethane (CH₂Cl₂) and methanol (CH₃OH) using percolation.

  • Collect the extract and evaporate the solvent under reduced pressure to obtain a crude extract.

3. Isolation:

  • Subject the crude extract to silica gel column chromatography.

  • Elute the column with a gradient of ethyl acetate in hexane, followed by methanol in ethyl acetate.

  • Collect the fractions and monitor by thin-layer chromatography (TLC).

  • Combine fractions containing syringaresinol and further purify by repeated column chromatography.

  • Obtain purified (+)-Syringaresinol by crystallization from ethanol.

Protocol 2: General Ultrasound-Assisted Extraction (UAE) of Lignans

This protocol provides a general framework for the extraction of lignans, including syringaresinol, from plant material using ultrasound assistance.

1. Sample Preparation:

  • Dry and grind the plant material to a consistent particle size.

2. Extraction:

  • Place a known quantity of the powdered plant material into an extraction vessel.

  • Add the chosen solvent or solvent mixture (e.g., 70% ethanol) at a specific solvent-to-solid ratio (e.g., 20:1 mL/g).

  • Submerge the vessel in an ultrasonic bath.

  • Apply ultrasonic waves at a set frequency (e.g., 40 kHz) for a specified duration (e.g., 30 minutes).

  • Maintain a constant temperature during extraction.

3. Post-Extraction Processing:

  • Separate the extract from the solid residue by filtration or centrifugation.

  • Concentrate the extract using a rotary evaporator.

  • The crude extract can then be subjected to further purification steps, such as liquid-liquid partitioning or chromatography, to isolate this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the extraction and isolation of this compound from a plant source.

ExtractionWorkflow A Plant Material Collection & Drying B Grinding & Milling A->B C Defatting (e.g., with Hexane) B->C D Solvent Extraction (e.g., Maceration, UAE, MAE) C->D E Filtration / Centrifugation D->E F Solvent Evaporation (Crude Extract) E->F G Chromatographic Purification (e.g., Column Chromatography) F->G H Isolation of Pure this compound G->H

Extraction and Isolation Workflow

This generalized workflow highlights the key stages from raw plant material to the purified compound. The specific conditions at each step, particularly the choice of solvent and extraction method, will significantly impact the final yield and purity of this compound. Researchers are encouraged to optimize these parameters for their specific plant matrix.

References

Lignans in Prostate Cancer: A Comparative Guide to their Anti-Metastatic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-metastatic potential of various lignans in prostate cancer, supported by experimental data and detailed methodologies. We explore the molecular mechanisms and signaling pathways through which these natural compounds may inhibit cancer progression.

The metastatic spread of prostate cancer is a primary contributor to patient mortality. Lignans, a class of polyphenolic compounds found in a variety of plants, have garnered significant interest for their potential anti-cancer properties, including the inhibition of metastasis. This guide synthesizes findings from preclinical studies to offer a comparative overview of the efficacy of different lignans, detailing the experimental frameworks used to validate their anti-metastatic capabilities.

Comparative Efficacy of Lignans in Prostate Cancer Metastasis

While direct head-to-head comparative studies of various lignans under identical experimental conditions are limited, existing research provides valuable insights into their individual anti-metastatic activities. The following tables summarize key quantitative data from in vitro and in vivo studies on prominent lignans.

LignanProstate Cancer Cell LineAssayKey Findings
Matairesinol PC-3Cell Migration & InvasionShowed significant inhibition of cell migration and invasion.[1]
Arctigenin LNCaP, LAPC-4In vitro proliferationSignificantly inhibited proliferation by 30-50% at 48h (<2µM).[2]
Nortrachelogenin LNCaPTRAIL-induced apoptosisMost efficient of 27 tested lignans in sensitizing prostate cancer cells to TRAIL-induced apoptosis.[3][4]
7-Hydroxymatairesinol LNCaPXenograft mouse modelInhibited tumor growth, reduced tumor take rate, and increased apoptosis.[5][6][7]
Syringaresinol LNCaPAndrogen Receptor AntagonismFound to function as an antagonist with wild and mutated androgen receptors.[8]
LignanAnimal ModelKey Findings
Arctigenin SCID mice with LAPC-4 xenograftsDaily oral gavage inhibited tumor growth by 50% (50mg/kg) and 70% (100mg/kg) after 6 weeks.[2]
7-Hydroxymatairesinol Athymic nude mice with LNCaP xenograftsDiets supplemented with 0.15% and 0.30% HMR inhibited tumor growth and reduced tumor take rate over 9 weeks.[5][6][7]

Key Signaling Pathways Modulated by Lignans

Lignans exert their anti-metastatic effects by modulating key signaling pathways that are often dysregulated in prostate cancer. The two primary pathways identified are the PI3K/Akt and MAPK pathways, which are crucial for cell survival, proliferation, migration, and invasion.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Its aberrant activation is a common feature in prostate cancer and is associated with tumor progression and metastasis. Several lignans have been shown to inhibit this pathway.[9][10][11][12] For instance, nortrachelogenin has been identified as a potent inhibitor of Akt signaling, contributing to its ability to sensitize prostate cancer cells to apoptosis.[3][4][13] Matairesinol also demonstrates the ability to decrease Akt activity.[14]

PI3K_Akt_Pathway Lignans Lignans (e.g., Nortrachelogenin, Matairesinol) Akt Akt Lignans->Akt inhibits RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP3->Akt activates Metastasis Metastasis (Proliferation, Survival, Migration, Invasion) Akt->Metastasis

Caption: Lignans inhibit the PI3K/Akt pathway, reducing metastatic processes.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival.[15] Dysregulation of this pathway is also implicated in prostate cancer metastasis.[16] Lignans can modulate the MAPK pathway to exert their anti-cancer effects.

MAPK_Pathway Lignans Lignans Raf Raf Lignans->Raf inhibits GrowthFactors Growth Factors Ras Ras GrowthFactors->Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Metastasis Metastasis (Proliferation, Migration) ERK->Metastasis

Caption: Lignans can interfere with the MAPK signaling cascade to inhibit metastasis.

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. Below are standardized methodologies for key in vitro and in vivo assays used to assess the anti-metastatic potential of lignans.

In Vitro Migration Assay: Wound Healing (Scratch) Assay

This method assesses the ability of cancer cells to migrate and close a "wound" created in a confluent cell monolayer.[17]

Protocol:

  • Cell Seeding: Plate prostate cancer cells (e.g., PC-3, LNCaP) in a 6-well or 12-well plate and culture until they form a confluent monolayer.

  • Wound Creation: Using a sterile p200 pipette tip, create a straight scratch across the center of the cell monolayer.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

  • Treatment: Add fresh culture medium containing the lignan of interest at various concentrations. A vehicle control (e.g., DMSO) should be included.

  • Image Acquisition: Immediately after treatment (0 hours) and at subsequent time points (e.g., 24, 48 hours), capture images of the scratch at the same position using a microscope.

  • Data Analysis: Measure the width of the scratch at different points for each time point. The percentage of wound closure is calculated as: [(Initial Wound Width - Wound Width at T) / Initial Wound Width] x 100%.

Wound_Healing_Workflow Start Start SeedCells Seed Prostate Cancer Cells Start->SeedCells CreateWound Create Scratch (Wound) SeedCells->CreateWound Treat Treat with Lignans CreateWound->Treat Image Image at T=0 and subsequent times Treat->Image Analyze Analyze Wound Closure Image->Analyze End End Analyze->End

Caption: Workflow of the in vitro wound healing (scratch) assay.

In Vitro Invasion Assay: Boyden Chamber (Transwell) Assay

This assay measures the ability of cancer cells to invade through a basement membrane matrix, mimicking a key step in metastasis.[18][19]

Protocol:

  • Chamber Preparation: Rehydrate the inserts of a Boyden chamber (8 µm pore size) with serum-free medium. For invasion assays, the inserts are pre-coated with a basement membrane matrix (e.g., Matrigel).

  • Cell Seeding: Suspend prostate cancer cells in serum-free medium and seed them into the upper chamber of the insert.

  • Chemoattractant and Treatment: In the lower chamber, add a chemoattractant (e.g., fetal bovine serum) and the lignan being tested at desired concentrations.

  • Incubation: Incubate the chambers for a period that allows for cell invasion (typically 24-48 hours).

  • Cell Removal and Staining: After incubation, remove the non-invading cells from the top surface of the membrane with a cotton swab. Fix and stain the invading cells on the bottom surface of the membrane with a staining solution (e.g., crystal violet).

  • Quantification: Count the number of stained, invaded cells in multiple fields of view under a microscope.

In Vivo Metastasis Model: Orthotopic Implantation in Mice

This in vivo model involves implanting human prostate cancer cells into the prostate of immunodeficient mice to study tumor growth and metastasis in a more physiologically relevant environment.[20][21][22]

Protocol:

  • Cell Preparation: Culture human prostate cancer cells (e.g., PC-3, LNCaP) and harvest them during the logarithmic growth phase. Resuspend the cells in a suitable medium, often mixed with Matrigel to promote tumor formation.[20]

  • Animal Preparation and Anesthesia: Anesthetize immunodeficient mice (e.g., NOD-SCID) following approved animal care protocols.

  • Surgical Procedure: Make a small incision in the lower abdomen to expose the prostate gland.

  • Orthotopic Injection: Carefully inject the cell suspension directly into the prostate gland.

  • Suturing and Recovery: Suture the incision and monitor the mice for recovery.

  • Lignan Treatment: Administer the lignan of interest to the mice through an appropriate route (e.g., oral gavage, intraperitoneal injection) at specified doses and schedules.

  • Monitoring and Endpoint: Monitor tumor growth using imaging techniques (e.g., bioluminescence imaging if cells are luciferase-tagged) and assess the overall health of the mice. At the end of the study, euthanize the mice and collect primary tumors and distant organs (e.g., lungs, lymph nodes, bones) to examine for metastases.

  • Analysis: Analyze the size and weight of the primary tumor and quantify the number and size of metastatic lesions in distant organs, often through histological analysis.

Conclusion

The available evidence strongly suggests that several lignans, including matairesinol, arctigenin, and nortrachelogenin, possess significant anti-metastatic potential in the context of prostate cancer. Their ability to modulate critical signaling pathways like PI3K/Akt and MAPK underscores their promise as potential therapeutic or chemopreventive agents. However, the lack of direct comparative studies necessitates further research to establish a clear hierarchy of efficacy among different lignans. The standardized experimental protocols provided in this guide offer a framework for future investigations to generate robust and comparable data, which will be crucial for advancing the clinical translation of these promising natural compounds.

References

Safety Operating Guide

Proper Disposal of (-)-Syringaresinol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of (-)-Syringaresinol, a lignan-type phytochemical. While several safety data sheets (SDS) classify this compound as non-hazardous, it is crucial to note that related compounds, such as DL-Syringaresinol, have been identified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, a cautious approach to disposal is warranted to minimize environmental impact and ensure personnel safety.

Hazard and Safety Information

Before handling this compound for disposal, it is imperative to be aware of its properties and potential hazards. The following table summarizes key data compiled from various suppliers.

Parameter Value Source
Chemical Formula C22H26O8MedChemExpress[2]
Molecular Weight 418.44 g/mol MedChemExpress[2]
GHS Classification Not a hazardous substance or mixture (for this compound)MedChemExpress, Cayman Chemical[2][3]
Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1) (for DL-Syringaresinol)DC Chemicals[1]
First Aid Measures In case of contact, flush eyes and skin with water. If inhaled, move to fresh air. If ingested, wash out mouth with water and do not induce vomiting. Seek medical attention.MedChemExpress[2]
Personal Protective Equipment (PPE) Safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator are recommended.DC Chemicals[1]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.DC Chemicals[1]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the proper disposal of this compound. This procedure is based on general best practices for laboratory chemical waste management and information from safety data sheets.

1. Waste Identification and Segregation:

  • Treat all this compound waste as potentially hazardous chemical waste, especially considering the aquatic toxicity of its racemic mixture.[1]
  • Segregate this compound waste from other waste streams. This includes pure compound, contaminated labware (e.g., vials, pipette tips), and solutions.
  • Do not mix with other chemical wastes unless compatibility has been confirmed.

2. Waste Collection and Storage:

  • Collect solid this compound waste in a clearly labeled, sealable container.
  • For solutions containing this compound, use a designated, leak-proof, and chemically resistant waste container. If the solvent is volatile, ensure the container is properly vented or stored in a well-ventilated area.
  • Label the waste container clearly with "this compound Waste" and include the approximate concentration and solvent if applicable.
  • Store the waste container in a designated secondary containment area away from incompatible materials.[1]

3. Treatment of Spills and Contaminated Materials:

  • In case of a spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).
  • Decontaminate surfaces that have come into contact with this compound. One safety data sheet suggests scrubbing with alcohol.
  • Collect all contaminated materials (absorbent, cleaning cloths, PPE) in the designated this compound waste container.

4. Final Disposal:

  • Disposal must be conducted through an approved and licensed hazardous waste disposal company.
  • Consult your institution's Environmental Health and Safety (EHS) office for specific procedures and to arrange for waste pickup.
  • Provide the waste disposal company with a copy of the Safety Data Sheet.
  • Crucially, do not dispose of this compound down the drain or in regular trash. [1] This is to prevent its release into waterways, where it can be harmful to aquatic organisms.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Start Start: this compound Waste Generated Assess Assess Waste Type Start->Assess Solid Solid Waste (e.g., pure compound, contaminated labware) Assess->Solid Liquid Liquid Waste (e.g., solutions) Assess->Liquid Segregate Segregate and Collect in Labeled, Sealed Container Solid->Segregate Liquid->Segregate Store Store in Designated Secondary Containment Segregate->Store Spill Spill Occurs Store->Spill NoSpill No Spill Cleanup Contain and Clean Up Spill with Absorbent Spill->Cleanup Yes ContactEHS Contact Institutional EHS for Pickup Spill->ContactEHS No Package Package Contaminated Materials for Disposal Cleanup->Package Package->ContactEHS Dispose Dispose via Licensed Hazardous Waste Vendor ContactEHS->Dispose

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.

References

Personal protective equipment for handling (-)-Syringaresinol

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling of (-)-Syringaresinol, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans. The following guidance is designed to ensure the safe and effective use of this compound in a laboratory setting.

Hazard Assessment and Personal Protective Equipment

The hazard classification of this compound presents some ambiguity across various Safety Data Sheets (SDS). While some sources classify the levorotatory isomer, this compound, as not a hazardous substance, the Safety Data Sheet for the racemic mixture, DL-Syringaresinol, indicates potential for acute oral toxicity and acute and chronic aquatic toxicity.[1] Given this discrepancy, it is prudent to handle this compound with a degree of caution, assuming it may pose health risks upon acute exposure and to the environment.

Based on a comprehensive review of available safety data and best practices for handling fine powdered chemicals, the following personal protective equipment is recommended.

Personal Protective Equipment (PPE) Summary
PPE CategorySpecificationRationale
Hand Protection Nitrile glovesProvides good resistance against a variety of chemicals, including weak acids and bases.[2] Given the aromatic ether structure of this compound, nitrile is a suitable choice for incidental contact. For prolonged handling, consider thicker gauge nitrile gloves.
Eye Protection Safety goggles with side-shieldsProtects eyes from airborne powder and potential splashes of solutions containing the compound.
Skin and Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory Protection Air-purifying respirator with a P100 (HEPA) filter cartridgeRecommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particulates.[3][4] For operations that may generate vapors, a combination cartridge with organic vapor protection may be considered.[5]

Operational Plan for Handling this compound

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring the integrity of the experiment.

Step-by-Step Handling Protocol
  • Preparation :

    • Designate a specific area for handling this compound, preferably within a chemical fume hood or a powder weighing station.[6][7]

    • Cover the work surface with absorbent bench paper to contain any spills.[7]

    • Assemble all necessary equipment, including spatulas, weigh boats, and pre-labeled containers.

    • Ensure a calibrated analytical balance is available, preferably within an enclosure to minimize air currents.[7]

  • Personal Protective Equipment (PPE) Donning :

    • Put on a laboratory coat and fasten it completely.

    • Don safety goggles with side-shields.

    • If working outside a fume hood, put on a properly fitted air-purifying respirator with P100 (HEPA) filter cartridges.

    • Wash and dry hands thoroughly before donning nitrile gloves.

  • Weighing and Aliquoting :

    • Carefully open the this compound container, avoiding the creation of airborne dust.

    • Use a clean spatula to transfer the desired amount of powder to a weigh boat.

    • Keep the container closed as much as possible during the process.[7]

    • Once the desired amount is weighed, securely close the primary container.

    • If preparing a solution, add the solvent to the powder slowly to avoid splashing.

  • Post-Handling :

    • Clean all equipment used for handling, ensuring no residual powder remains.

    • Wipe down the work surface with a damp cloth or paper towel.

    • Dispose of all contaminated disposables (gloves, bench paper, weigh boats) in a designated waste container.

Disposal Plan

Proper disposal of this compound and its associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Procedures
  • Solid Waste :

    • Collect all disposable materials that have come into contact with this compound, such as gloves, weigh boats, and contaminated bench paper, in a clearly labeled, sealed plastic bag or container.

    • While some sources indicate this compound is non-hazardous and could be disposed of in regular trash, it is best practice, given the conflicting data, to treat the waste as chemical waste.[8][9][10][11] Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of non-hazardous or potentially toxic chemical waste.

  • Liquid Waste :

    • Solutions containing this compound should be collected in a labeled, sealed waste container.

    • Do not pour solutions down the drain, especially considering the potential for aquatic toxicity of the racemic mixture.[1]

    • Arrange for pickup and disposal by your institution's hazardous waste management group.

  • Empty Containers :

    • Thoroughly rinse empty this compound containers with a suitable solvent.

    • The rinsate should be collected as liquid chemical waste.

    • Once triple-rinsed, the container can often be disposed of as regular laboratory glass or plastic waste, after defacing the label.[12]

Experimental Workflow Diagram

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Work Area don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Powder in Contained Space don_ppe->weigh Proceed to Handling dissolve Prepare Solution (if applicable) weigh->dissolve decontaminate Decontaminate Work Area & Equipment dissolve->decontaminate Proceed to Cleanup dispose_solid Dispose of Solid Waste decontaminate->dispose_solid dispose_liquid Dispose of Liquid Waste decontaminate->dispose_liquid

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。